1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(oxan-4-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-8(13)7-5-11(10-9-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYZRKCEEZCDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487610-80-9 | |
| Record name | 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction: Bridging Molecular Structure and Biological Function
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic candidate is governed by a complex interplay of factors. While target affinity is paramount, the ultimate success or failure of a compound is often dictated by its physicochemical properties. These intrinsic characteristics—such as acidity, lipophilicity, and solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively shaping its pharmacokinetic and pharmacodynamic profile.[1][2][3][4] An early and thorough understanding of these properties is not merely a data-gathering exercise; it is a foundational pillar of rational drug design, enabling the optimization of lead compounds and mitigating the risk of late-stage attrition.[1][5]
This guide provides a comprehensive technical overview of the key physicochemical properties of This compound , a heterocyclic compound of interest. Rather than a simple data sheet, this document serves as a practical manual, detailing not only the significance of each property but also the robust experimental protocols required for their accurate determination. As a self-validating system, each protocol is presented with the underlying scientific principles, empowering researchers to generate high-quality, reproducible data essential for informed decision-making in their discovery programs.
Compound Profile: this compound
The structural features of this molecule—a carboxylic acid, a triazole ring, and an oxane (tetrahydropyran) moiety—suggest a nuanced physicochemical profile. The acidic proton, multiple hydrogen bond acceptors, and a saturated heterocyclic ring system all contribute to its behavior in biological systems.
| Property | Data | Source |
| CAS Number | 1487610-80-9 | ChemScene[6] |
| Molecular Formula | C₈H₁₁N₃O₃ | ChemScene[6] |
| Molecular Weight | 197.19 g/mol | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 5 | ChemScene[6] |
| Rotatable Bonds | 2 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 77.24 Ų | ChemScene[6] |
| Computed logP | 0.3278 | ChemScene[6] |
Note: The logP value listed is computationally derived. For drug discovery applications, experimental determination is crucial for accuracy and is detailed in the sections below.
Section 1: Ionization Constant (pKa) Determination
1.1. Scientific Rationale and Importance
The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters. It defines the extent of ionization of a compound at a given pH.[7] For this compound, the carboxylic acid group is the primary ionizable center. Its pKa will dictate the charge state of the molecule at physiological pH (~7.4), which profoundly impacts:
-
Solubility: The ionized (carboxylate) form is typically much more soluble in aqueous media than the neutral form.
-
Permeability: Generally, neutral species more readily cross lipid membranes than charged species.
-
Target Binding: The charge state can be critical for electrostatic interactions within a protein's binding pocket.
1.2. Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[8][9] The methodology involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution, allowing for the identification of the inflection point where pH equals pKa.[7][10]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration, typically around 1 mM.[10]
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[10]
-
-
Titration Setup:
-
Place the sample solution in a jacketed reaction vessel on a magnetic stirrer.
-
Immerse the calibrated combination pH electrode into the solution.
-
Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement, especially when titrating with a base.[10]
-
-
Titration Procedure:
-
If the compound is acidic, make the initial solution acidic (e.g., pH 1.8-2.0) with a standardized solution of a strong acid (e.g., 0.1 M HCl).[10]
-
Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10] This point can be precisely located on the curve.
-
1.3. Workflow Visualization
Caption: Potentiometric titration workflow for pKa measurement.
Section 2: Lipophilicity (logP) Determination
2.1. Scientific Rationale and Importance
Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical determinant of its ADME properties.[5] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
-
High Lipophilicity (High logP): Often correlates with good membrane permeability, but can also lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance or toxicity.[2]
-
Low Lipophilicity (Low logP): May result in good solubility but poor absorption across the gut wall.
Achieving an optimal balance of lipophilicity is a key goal in medicinal chemistry.[5]
2.2. Experimental Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.[11]
Step-by-Step Methodology:
-
Phase Preparation:
-
Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours.[12]
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the phase in which it is more soluble (likely the aqueous buffer for this compound) at a concentration that will be accurately quantifiable in both phases after partitioning.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected logP to ensure measurable concentrations in both phases.[12][13]
-
Add a small aliquot of the compound's stock solution.
-
Seal the vessel and shake vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).[13]
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the two phases.[12]
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase, avoiding contamination of the interface.[11]
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve for the compound in each phase is required for accurate quantification.[11]
-
-
Calculation:
-
Calculate logP using the formula: logP = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
2.3. Workflow Visualization
Caption: High-throughput kinetic solubility determination workflow.
3.4. Experimental Protocol: Thermodynamic Solubility
This method measures the true equilibrium solubility. [14] Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial. [15]2. Incubation: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4). [14]3. Equilibration: Seal the vial and agitate (e.g., via shaking or rolling) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [15][14]4. Phase Separation: After incubation, allow the solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to obtain a saturated solution free of solid particles. [15][16]5. Quantification: Dilute the filtrate and quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve. [17][16]The resulting concentration is the thermodynamic solubility.
3.5. Workflow Visualization: Thermodynamic Solubility
Caption: Equilibrium thermodynamic solubility determination workflow.
Conclusion
The physicochemical profile of this compound, characterized by its acidic nature, moderate polarity, and multiple hydrogen bonding sites, suggests a compound with properties that must be carefully balanced for optimal drug-like behavior. While computational tools provide a useful starting point, this guide underscores the indispensability of rigorous experimental characterization. The protocols detailed herein for determining pKa, logP, and aqueous solubility provide a robust framework for generating the high-quality data necessary to guide medicinal chemistry efforts. By systematically applying these self-validating methodologies, research teams can build a comprehensive understanding of this molecule's behavior, enabling data-driven decisions and ultimately increasing the probability of success in the complex endeavor of drug discovery.
References
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- Domainex. (n.d.). Thermodynamic Solubility Assay.
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- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods.
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A Technical Guide to 1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
Executive Summary: The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic promise. This guide delves into the chemical landscape of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, a compound that marries the robust, bio-orthogonal 1,2,3-triazole core with the advantageous physicochemical properties of an oxane (tetrahydropyran) ring. While a specific CAS number for this molecule is not found in major chemical databases, indicating its novelty, this document provides a comprehensive framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and analyzing structure-activity relationships of analogous compounds, we present a scientifically grounded prospectus for researchers, scientists, and professionals in drug development.
Nomenclature and Structural Elucidation
The molecule at the core of this guide is systematically identified by its IUPAC name and structural features.
IUPAC Name: this compound. An alternative, equally valid IUPAC name is 1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid.
CAS Number: As of the latest database searches, a specific CAS registry number has not been assigned to this compound. This underscores its status as a novel chemical entity, presenting a unique opportunity for synthetic and medicinal chemists. The parent scaffold, 1H-1,2,3-triazole-4-carboxylic acid, is registered under CAS Number 16681-70-2.[1][2]
Molecular Structure:
-
1,2,3-Triazole Core: A five-membered aromatic heterocycle containing three nitrogen atoms. This moiety is a cornerstone of "click chemistry" and is known for its metabolic stability and ability to engage in hydrogen bonding.[3][4]
-
Carboxylic Acid Group: Attached at the C4 position of the triazole ring, this functional group provides a key site for further derivatization (e.g., to form amides or esters) and can act as a critical pharmacophore for interacting with biological targets.
-
Oxan-4-yl Substituent: A saturated six-membered ring containing an oxygen atom, also known as a tetrahydropyran (THP) ring.[5] This group is attached to the N1 position of the triazole. In drug design, the oxane moiety is increasingly used as a bioisostere for cyclohexyl or gem-dimethyl groups to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability.[6][7][8] The oxygen atom can also serve as a hydrogen bond acceptor, potentially improving target binding affinity.[6]
Proposed Synthesis and Methodology
The synthesis of this compound can be efficiently achieved through the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of click chemistry.[3][4][9] This approach is favored for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule involves disconnecting the triazole ring, which points to two key precursors: 4-azidooxane (4-azidotetrahydropyran) and propiolic acid .
Caption: Retrosynthetic analysis of the target compound.
Preparation of Key Precursors
a) Synthesis of 4-Azidooxane (4-Azidotetrahydropyran):
This key intermediate can be prepared from the commercially available tetrahydropyran-4-ol. A two-step process is generally employed:
-
Mesylation/Tosylation: Conversion of the hydroxyl group of tetrahydropyran-4-ol to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.
-
Azide Substitution: Nucleophilic substitution of the mesylate/tosylate group with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
b) Propiolic Acid:
Propiolic acid (prop-2-ynoic acid) is a commercially available starting material.
Step-by-Step Experimental Protocol for CuAAC Reaction
This protocol is a self-validating system, designed for high yield and purity.
-
Reaction Setup: In a round-bottom flask, dissolve propiolic acid (1.0 eq) and 4-azidooxane (1.05 eq) in a 1:1 mixture of water and tert-butanol.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 eq) in water. In another vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
-
Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The in-situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate initiates the cycloaddition.[10]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification:
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3. This protonates the carboxylate, making the product extractable into an organic solvent.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.
-
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A Technical Guide to the Solubility and Stability Profiling of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Prepared for: Drug Discovery and Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
In modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic candidate. More than 85% of all biologically-active chemical entities contain a heterocycle, which is used to optimize properties like solubility and lipophilicity.[1] This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. This molecule contains several key functional groups—a 1,2,3-triazole, a carboxylic acid, and a tetrahydropyran (THP) ring—each contributing unique characteristics that influence its behavior. The triazole ring can enhance water solubility and metabolic stability[2][3], while the THP moiety is often used as a bioisostere of cyclohexane to reduce lipophilicity and improve ADME profiles.[4] The carboxylic acid group provides a handle for pH-dependent solubility. This document outlines a strategic, multi-tiered approach, from in-silico prediction to rigorous experimental protocols, designed to generate the critical data needed for informed decision-making in lead optimization and preclinical development.
Introduction: The Strategic Importance of Early Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a leading cause of attrition. Key among these properties are aqueous solubility and chemical stability.
-
Solubility directly impacts a drug's absorption and bioavailability.[5] An orally administered drug must first dissolve in the gastrointestinal fluids to be absorbed into circulation. Poor solubility can lead to low and erratic bioavailability, undermining therapeutic efficacy.[5]
-
Stability determines a drug's shelf-life, its degradation pathways, and the potential formation of toxic impurities. A compound that degrades under physiological conditions or during storage is unsuitable for development.
The subject of this guide, this compound (herein referred to as "the compound"), is a representative heterocyclic molecule. Its structure combines features common in modern medicinal chemistry.[2][6][7] The 1,2,3-triazole ring is a polar, metabolically stable scaffold often incorporated to improve drug-target interactions.[2][3] The tetrahydropyran (THP) ring is a conformationally restrained ether used to balance lipophilicity without adding hydrogen bond donors.[4] Finally, the carboxylic acid is an ionizable group that dictates pH-dependent solubility and offers a point for salt formation.
This guide presents a logical workflow for characterizing these critical attributes, ensuring that development decisions are based on robust, scientifically-sound data.
Foundational Analysis: In-Silico and Physicochemical Predictions
Before embarking on wet-lab experiments, computational tools can provide valuable estimations of the compound's properties, guiding experimental design.
2.1. Key Molecular Descriptors The compound possesses both an acidic (carboxylic acid) and a weakly basic (triazole ring) functional group. The interplay of their ionization states will govern its solubility.
-
pKa Prediction : The pKa is the pH at which a functional group is 50% ionized.
-
The carboxylic acid group is expected to have a pKa in the range of 3.5 - 4.5, typical for aromatic carboxylic acids.[8] Below this pH, it will be predominantly in its neutral, less water-soluble form (COOH). Above this pH, it will be in its ionized, more soluble carboxylate form (COO⁻).
-
The 1,2,3-triazole ring is weakly basic, with reported pKa values for the conjugate acid typically around 1.2 to 2.3.[9] This means it will be largely neutral across the physiological pH range.
-
-
logP/logD Prediction :
-
logP (partition coefficient) measures the lipophilicity of the neutral form of the molecule.
-
logD (distribution coefficient) is the pH-dependent measure of lipophilicity, accounting for all ionized and neutral species. For this compound, logD will be significantly lower than logP at pH > 5, as the ionized carboxylate form is much more hydrophilic.
-
The relationship between pH and the ionization state of the compound is critical for understanding its solubility profile.
Caption: pH-dependent ionization of the carboxylic acid moiety.
Aqueous Solubility Assessment: A Tiered Approach
A tiered strategy allows for rapid screening followed by more resource-intensive, definitive measurements for promising candidates.
3.1. Tier 1: Kinetic Solubility Assay The kinetic solubility assay is a high-throughput method ideal for early-stage discovery.[5][10] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[5][11] This mimics the conditions of many in-vitro biological assays.
Experimental Protocol: Nephelometric Kinetic Solubility
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1-2%.
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).[11]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[12][13] The concentration at which precipitation is first observed is reported as the kinetic solubility.
3.2. Tier 2: Thermodynamic Solubility Assay Thermodynamic solubility is the "true" equilibrium solubility of a compound. It is measured by allowing the solid material to equilibrate with the aqueous buffer over an extended period, representing the maximum concentration achievable.[5][14] This is the gold standard for lead optimization and pre-formulation.
Experimental Protocol: Shake-Flask Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid (crystalline) compound to vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Agitate the vials in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Determine the concentration of the compound in the clear filtrate using a validated analytical method, typically HPLC-UV. A calibration curve prepared from known concentrations of the compound is used for quantification.
3.3. Data Presentation and Interpretation The solubility of a weak acid is expected to increase significantly as the pH rises above its pKa.[15][16][17][18]
Table 1: Illustrative Solubility Data for this compound
| Assay Type | pH | Buffer System | Illustrative Solubility (µg/mL) |
| Kinetic | 7.4 | PBS (2% DMSO) | > 200 |
| Thermodynamic | 2.0 | 0.01 M HCl | 15 |
| Thermodynamic | 4.5 | Acetate Buffer | 95 |
| Thermodynamic | 7.4 | Phosphate Buffer | > 500 |
-
Interpretation: The low solubility at pH 2.0 is consistent with the carboxylic acid being in its neutral, less soluble form.[18] The dramatic increase in solubility at pH 4.5 and above demonstrates the powerful solubilizing effect of deprotonating the carboxylic acid to its carboxylate salt form.[15][17]
Chemical Stability Profiling: Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of drug development mandated by regulatory agencies like the ICH.[19][20][21] These studies deliberately expose the compound to harsh conditions to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[20][22] The goal is to achieve 5-20% degradation of the active ingredient.[19]
Caption: Workflow for a forced degradation study.
4.1. Standard Stress Conditions Forced degradation studies should be performed on the compound in both solution and solid state.
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a ~1 mg/mL solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Store the stock solution and solid powder at 60-80°C.
-
Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20][23]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: For acid and base samples, neutralize the solution before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples, including a T=0 control, using a stability-indicating HPLC method.
4.2. Developing a Stability-Indicating HPLC Method A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[24][25] The key requirement is specificity: the ability to resolve the parent compound from all potential degradation products and impurities.[26][27]
-
Column: A reversed-phase C18 column is typically the starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is common.[28]
-
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity. Mass spectrometry (MS) detection is invaluable for identifying the molecular weights of any degradants formed.[27][28]
4.3. Data Presentation and Interpretation
Table 2: Illustrative Stability Data (% Assay Remaining after 48 hours)
| Condition | Stressor | % Assay Remaining | Observations |
| Hydrolytic | 0.1 M HCl, 60°C | 98.5% | Stable to acid hydrolysis. |
| Hydrolytic | 0.1 M NaOH, RT | 82.1% | Moderate degradation observed. Potential hydrolysis of the triazole ring or other base-labile reactions. |
| Oxidative | 3% H₂O₂, RT | 99.2% | Stable to oxidation. |
| Thermal | 60°C, Solution | 99.5% | Thermally stable in solution. |
| Photolytic | ICH Q1B | 97.8% | Stable to light exposure. |
-
Interpretation: The illustrative data suggest the compound is generally stable, with a specific liability under basic conditions. This is a critical finding. It indicates that formulations should be buffered below pH 7 and that exposure to strong bases during synthesis or handling should be minimized. The peak purity analysis from the PDA detector for the 0.1 M NaOH sample would be examined to confirm that the main compound peak is spectrally pure and well-resolved from the new degradation peaks.
Conclusion and Strategic Implications
This technical guide outlines a systematic, industry-standard approach to characterizing the solubility and stability of this compound.
-
Solubility Summary: The compound behaves as a classic weak acid, with low intrinsic solubility that increases dramatically at pH values above its pKa. This pH-dependent solubility is a key attribute that can be leveraged in formulation development, for example, through the creation of sodium or potassium salts to ensure high solubility at physiological pH.
-
Stability Summary: The compound demonstrates good overall stability but shows a specific vulnerability to base-catalyzed hydrolysis. This knowledge is crucial for defining storage conditions (e.g., protect from alkaline environments), guiding formulation (e.g., use of acidic or neutral excipients), and setting specifications for acceptable levels of the base-induced degradant.
By following this comprehensive profiling strategy, researchers and drug development professionals can generate the essential data package needed to de-risk a candidate, guide its optimization, and accelerate its path through preclinical and clinical development.
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Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. (2025). ResearchGate. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2][3] In the pharmaceutical industry, NMR is an indispensable tool for structural elucidation, purity assessment, and for studying drug-target interactions, making it a cornerstone of the drug discovery and development pipeline.[4][5]
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed interpretation of the ¹H and ¹³C NMR spectra, explains the underlying principles for signal assignment, provides a standardized experimental protocol for data acquisition, and discusses the significance of such characterization in a research context.
Molecular Structure and Rationale for Analysis
The target molecule, this compound, is composed of three key structural motifs: a saturated six-membered oxane (tetrahydropyran) ring, a 1,4-disubstituted 1,2,3-triazole ring, and a carboxylic acid group. The 1,2,3-triazole core is a particularly important pharmacophore, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[6][7] This reaction regioselectively yields the 1,4-disubstituted isomer, which is the basis for the structural analysis that follows.[7][8] A thorough characterization of this molecule is critical to confirm its identity, stereochemistry, and purity before its use in further biological or medicinal chemistry studies.
Below is a diagram illustrating the molecular structure with atom numbering used for the subsequent NMR assignments.
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mass spectrometry analysis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction: Contextualizing the Analyte
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the 1,2,3-triazole moiety has gained significant attention due to its unique chemical properties, including metabolic stability and its capacity for hydrogen bonding, making it a valuable pharmacophore. The specific compound, this compound, combines this critical triazole core with an oxane (tetrahydropyran) ring—a common motif for improving solubility and pharmacokinetic profiles—and a carboxylic acid group, which provides a key interaction point for biological targets.
Accurate and robust analytical methods are paramount for characterizing such molecules during synthesis, for metabolic studies, and for quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1] This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of this compound, delving into the causality behind methodological choices to empower researchers to develop and validate their own robust analyses.
Section 1: Analyte Physicochemical Profile & Its Analytical Implications
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
-
Structure: this compound
-
Molecular Formula: C₈H₁₁N₃O₃
-
Monoisotopic Mass: 197.0791 Da
-
Key Functional Groups: Carboxylic acid, 1,2,3-triazole, tetrahydropyran (ether).
-
Predicted Polarity: The presence of the carboxylic acid, triazole ring, and ether oxygen makes this a highly polar molecule. This property is the primary determinant for selecting the appropriate chromatography and ionization techniques. Standard reversed-phase chromatography can be challenging without careful mobile phase optimization.
-
Acidity: The carboxylic acid group is the primary acidic site (predicted pKa ~3-4), making it ideal for deprotonation and analysis in negative ion mode. The triazole ring also contains nitrogen atoms that can be protonated, enabling analysis in positive ion mode.
This dual ionization potential offers flexibility, but as we will explore, negative mode often provides a more direct and characteristic fragmentation pathway for carboxylic acids.
Section 2: Core Principles of the LC-MS/MS Workflow
The chosen analytical strategy hinges on coupling the separation power of liquid chromatography with the detection prowess of tandem mass spectrometry (MS/MS). This synergy allows for the isolation of the target analyte from a complex matrix and its subsequent structural confirmation and quantification.
Ionization: The Gateway to the Mass Spectrometer
For a polar, non-volatile molecule like our target compound, Electrospray Ionization (ESI) is the most suitable technique.[2] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, preserving the crucial molecular ion.[3]
-
Negative Ion Mode (-ESI): The acidic proton of the carboxylic acid is readily abstracted in the presence of a mild base (or simply in a sufficiently polar solvent), forming the deprotonated molecule, [M-H]⁻ . This is often the preferred mode for carboxylic acids due to its high efficiency and the informative fragmentation patterns it produces.[4]
-
Positive Ion Mode (+ESI): Protonation can occur on the nitrogen atoms of the triazole ring, forming the protonated molecule, [M+H]⁺ . While viable, this can sometimes lead to more complex fragmentation patterns or lower ionization efficiency compared to the deprotonation of a strong acid.
Fragmentation: Unveiling the Structure
Tandem mass spectrometry (MS/MS) is employed for structural confirmation. A specific ion (the precursor ion, e.g., [M-H]⁻) is selected, accelerated, and collided with an inert gas (like argon or nitrogen). This Collision-Induced Dissociation (CID) imparts energy, causing the ion to break apart into smaller, characteristic product ions. Analyzing these fragments provides a structural fingerprint of the molecule. For carboxylic acids, a characteristic fragmentation is the loss of the COOH group or parts thereof.[5][6]
Section 3: A Validated Step-by-Step Analytical Protocol
This section details a robust, self-validating protocol for the analysis of this compound. The causality behind each step is explained to facilitate adaptation and troubleshooting.
Sample Preparation
The goal is to dissolve the analyte in a solvent compatible with the LC mobile phase and to remove any interfering particulates.
-
Stock Solution Preparation: Accurately weigh ~1 mg of the reference standard. Dissolve in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Rationale: A mixed aqueous/organic solvent is chosen to ensure complete dissolution of the polar compound. Methanol is generally a good choice for ESI-MS compatibility.
-
-
Working Standard Dilution: Prepare a series of dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards.
-
Rationale: Diluting in the mobile phase minimizes solvent effects that can distort peak shape during the chromatographic injection.
-
-
Sample Filtration (if necessary): If analyzing samples from a complex matrix (e.g., reaction mixture, biological fluid), filter through a 0.22 µm syringe filter (PTFE or PVDF) prior to injection.
-
Rationale: This crucial step prevents particulates from clogging the LC column and MS source, ensuring system longevity and data quality.
-
Liquid Chromatography (LC) Method
The high polarity of the analyte requires a method that ensures sufficient retention on the column to separate it from the solvent front and other matrix components.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | A C18 column is a robust starting point for many small molecules. The short length and small particle size provide good peak shape and fast analysis times.[7] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common mobile phase modifier that acidifies the eluent, promoting better peak shape for carboxylic acids by keeping them in a single protonation state.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase LC with good UV transparency and ESI-MS compatibility. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time with system pressure. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 mins. | A gradient elution is necessary to elute the polar analyte with good peak shape and then wash the column of any less polar contaminants.[8] |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small injection volume minimizes the risk of peak distortion and column overloading. |
Mass Spectrometry (MS) Method
The following parameters are a starting point for a triple quadrupole or Q-TOF mass spectrometer. Optimization is critical for achieving the highest sensitivity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | As a carboxylic acid, the analyte will readily form a stable [M-H]⁻ ion, leading to high sensitivity and predictable fragmentation. |
| Capillary Voltage | 3.0 kV | A standard voltage to ensure efficient spray formation. This should be optimized for the specific instrument. |
| Source Temp. | 120 °C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | This temperature must be high enough to effectively desolvate the ESI droplets without degrading the analyte. |
| Cone Gas Flow | 50 L/hr | Helps to shape the ESI plume and prevent solvent clusters from entering the mass analyzer. |
| Desolvation Gas | 600 L/hr | High flow of nitrogen gas to aid in the evaporation of solvent from the ESI droplets. |
| Scan Mode | Full Scan (m/z 50-300) for initial analysis; MRM for quantification. | Full scan is used to identify the parent ion. Multiple Reaction Monitoring (MRM) provides superior sensitivity and selectivity for quantification. |
Section 4: Data Interpretation and Structural Elucidation
Expected Ions and Mass Values
The initial full scan analysis in both positive and negative modes will confirm the molecular weight of the analyte.
| Ion Species | Calculated Exact Mass (m/z) | Ionization Mode | Notes |
| [M-H]⁻ | 196.0712 | Negative | Expected to be the base peak in negative mode. |
| [M+H]⁺ | 198.0869 | Positive | Expected primary ion in positive mode. |
| [M+Na]⁺ | 220.0688 | Positive | Common sodium adduct, especially if glassware or solvents have trace sodium contamination. |
| [M+HCOO]⁻ | 242.0768 | Negative | Formate adduct from the mobile phase, confirming the [M-H]⁻ ion. |
Proposed Fragmentation Pathway
Understanding the fragmentation is key to confirming the compound's identity. The MS/MS analysis of the [M-H]⁻ precursor ion at m/z 196.07 is most informative.
-
Primary Fragmentation (m/z 196.07 → 152.08): The most predictable and dominant fragmentation is the neutral loss of carbon dioxide (CO₂) from the carboxylate group. This loss of 43.99 Da is a hallmark of deprotonated carboxylic acids and results in a highly stable carbanion on the triazole ring.[5]
-
Secondary Fragmentation of m/z 152.08: The resulting fragment ion can undergo further cleavage, primarily within the oxane ring or the triazole ring itself.
-
Pathway to m/z 110.06: Cleavage within the oxane ring could lead to the loss of a C₃H₆ neutral fragment (42.05 Da), leaving the triazole anion attached to a portion of the ring.
-
Pathway to m/z 82.04: Alternatively, fragmentation of the triazole ring itself could occur, though this is often less favorable than cleavage of the substituent.
-
Section 5: Experimental Workflow Visualization
The entire analytical process can be visualized as a logical flow from sample to result.
Conclusion
The mass spectrometric analysis of this compound is reliably achieved through a well-designed LC-MS/MS method. The key to a successful analysis lies in acknowledging the analyte's polar and acidic nature. By employing reversed-phase chromatography with an acidified mobile phase and leveraging the high efficiency of negative mode electrospray ionization, a sensitive and selective method can be developed. The characteristic neutral loss of CO₂ from the deprotonated molecular ion provides a robust transition for both quantification and structural confirmation. The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers, enabling them to confidently analyze this important class of heterocyclic compounds and accelerate their drug development programs.
References
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Popadyuk, I. I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 877. Available at: [Link]
- Poon, G. K. (2005). Method of analysis of carboxylic acid by mass spectrometry. US Patent US20050070023A1.
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Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 447-453. Available at: [Link]
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Varynskyi, B. O., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]
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Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Odesa Pharmaceutical and Chemical Journal, 18(1), 29-36. Available at: [Link]
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Reddy, G. J., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. Available at: [Link]
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The Multifaceted Biological Potential of Triazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole and 1,2,3-triazole ring systems are privileged heterocyclic scaffolds in medicinal chemistry, renowned for their metabolic stability, favorable pharmacokinetic properties, and capacity for diverse molecular interactions.[1][2] When functionalized with a carboxylic acid moiety, these derivatives gain an additional critical interaction point, enhancing their ability to bind to biological targets through hydrogen bonding and ionic interactions. This guide provides an in-depth exploration of the significant and varied biological activities exhibited by triazole carboxylic acid derivatives, offering a technical resource for researchers engaged in the discovery and development of novel therapeutic agents. The content herein synthesizes findings from numerous studies, presenting not only the spectrum of activities but also the underlying mechanisms of action and the practical experimental methodologies required for their evaluation.
Antimicrobial Activity: A Renewed Front in the Fight Against Resistance
The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Triazole carboxylic acid derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a broad range of bacteria and fungi.[3][4]
Antibacterial Activity
Derivatives of 1,2,4-triazole have shown notable efficacy against both Gram-positive and Gram-negative bacteria.[5][6] For instance, certain Schiff base derivatives of 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol have demonstrated potent activity against Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) comparable or superior to standard antibiotics like ampicillin.[5] The mechanism of action for many of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[5] The incorporation of a carboxylic acid group can enhance the binding affinity of these molecules to the enzyme's active site.
Antifungal Activity
The triazole core is famously present in several clinically significant antifungal drugs, including fluconazole and itraconazole.[2][3] Novel triazole carboxylic acid derivatives continue this legacy, with many exhibiting potent antifungal properties.[3][7] These compounds often target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines a standardized method for determining the MIC of a novel triazole carboxylic acid derivative against a bacterial strain, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.
Materials:
-
Test triazole carboxylic acid derivative
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the bacterial strain from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the triazole carboxylic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anticancer Activity: Targeting Key Signaling Pathways
Triazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with activities documented against a variety of cancer cell lines.[13][14][15][16][17] Their mechanisms of action are often multifaceted, involving the inhibition of critical kinases, induction of apoptosis, and cell cycle arrest.
Mechanism of Action: Inhibition of Focal Adhesion Kinase (FAK)
A prominent mechanism of action for several anticancer 1,2,4-triazole derivatives is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors.[6][14][15][18] FAK plays a crucial role in cell survival, proliferation, migration, and adhesion.[19] By inhibiting FAK, these triazole derivatives can disrupt downstream signaling pathways, including the PI3K/Akt pathway, leading to a reduction in pro-survival signals and the induction of apoptosis.[14][15]
Caption: FAK Signaling Inhibition by Triazole Derivatives.
Mechanism of Action: Disruption of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[5][7][13][20] Some triazole carboxylic acid derivatives have been shown to inhibit components of this pathway, leading to decreased cell proliferation and the induction of apoptosis.[14] Inhibition of this pathway can also lead to cell cycle arrest, preventing cancer cells from dividing.
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discovery of novel 1,2,3-triazole containing compounds in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,3-triazole moiety has emerged as a privileged structural motif in medicinal chemistry, transitioning from a simple linker unit to a versatile pharmacophore with a profound impact on drug discovery. This guide provides a comprehensive technical overview of the discovery of novel 1,2,3-triazole-containing compounds. We will delve into the synthetic strategies that have propelled this field forward, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and explore the diverse pharmacological landscape of these compounds, including their applications as anticancer, antimicrobial, and antiviral agents. Through an examination of structure-activity relationships, detailed experimental protocols, and case studies of FDA-approved drugs, this guide aims to equip researchers with the knowledge to rationally design and synthesize the next generation of 1,2,3-triazole-based therapeutics.
The Ascendance of the 1,2,3-Triazole in Drug Discovery
The five-membered aromatic ring of 1,2,3-triazole, with its three contiguous nitrogen atoms, possesses a unique combination of physicochemical properties that make it highly attractive for medicinal chemistry applications.[1][2] The triazole ring is metabolically stable, capable of forming hydrogen bonds, and has a significant dipole moment, all of which contribute to its ability to interact with biological targets.[3] Its role has evolved from being a simple bioisostere for amide bonds to a key pharmacophoric element in its own right.[2][4] The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible and amenable to the generation of large compound libraries for high-throughput screening.[5][6][7]
The versatility of the 1,2,3-triazole scaffold is evidenced by its presence in a range of FDA-approved drugs, including the anticonvulsant Rufinamide and the β-lactamase inhibitor Tazobactam.[2][8] This clinical success, coupled with the vast body of preclinical research, underscores the immense potential of this heterocyclic system in addressing a multitude of therapeutic challenges.[1][9]
Synthesis of 1,2,3-Triazole Containing Compounds: The Power of "Click" Chemistry
The cornerstone of modern 1,2,3-triazole synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of a "click" reaction.[5][10] This reaction is highly efficient, regioselective (exclusively yielding the 1,4-disubstituted isomer), and proceeds under mild, often aqueous, conditions, making it ideal for medicinal chemistry applications.[4][5]
The Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. The currently accepted mechanism suggests the formation of a copper acetylide intermediate, which then reacts with the azide.[5][11] Computational and experimental studies have indicated that dinuclear copper species may be involved in the catalytic cycle, further enhancing the reaction rate.[12] The reaction culminates in the formation of a stable 1,2,3-triazole ring.
Caption: A simplified representation of the CuAAC reaction mechanism.
Experimental Protocol: A General Procedure for CuAAC
This protocol provides a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.
Materials:
-
Azide derivative (1.0 eq)
-
Alkyne derivative (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole.
Self-Validation: The success of the reaction is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and HRMS) of the purified product, which should be consistent with the expected 1,4-disubstituted triazole structure. The regioselectivity of the CuAAC reaction virtually eliminates the formation of the 1,5-isomer, simplifying purification and characterization.
The Broad Therapeutic Spectrum of 1,2,3-Triazole Containing Compounds
The unique chemical properties of the 1,2,3-triazole ring have been exploited to develop compounds with a wide array of biological activities.
Anticancer Activity
1,2,3-Triazole derivatives have shown significant promise as anticancer agents, with numerous studies reporting potent activity against various cancer cell lines.[1][12][13]
Structure-Activity Relationship (SAR) Insights:
-
Substitution Pattern: The nature and position of substituents on the triazole ring and the appended moieties are critical for anticancer activity. For instance, in a series of 1,2,3-triazole-containing chalcone derivatives, the presence of a bromo group was found to be essential for activity against A549 lung cancer cells.[5]
-
Hybrid Molecules: The triazole ring is an excellent linker for creating hybrid molecules that combine two or more pharmacophores, leading to enhanced potency and potentially novel mechanisms of action.[12] For example, hybrids of 1,2,3-triazole and podophyllotoxin have demonstrated potent activity against lung cancer cells.
Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7a | A549 (Lung) | 8.67 | [5] |
| 7c | A549 (Lung) | 9.74 | [5] |
| 13 (Etodolac derivative) | A549 (Lung) | 3.29–10.71 | [5] |
| 23b (Epipodophyllotoxin-galactose hybrid) | A549 (Lung) | 1.52 | [5] |
| Compound 8 (Phosphonate derivative) | HT-1080 (Fibrosarcoma) | 15.13 | [14] |
| Compound 4g (Tetrahydrocurcumin derivative) | HCT-116 (Colon) | 1.09 | [15] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. 1,2,3-Triazole derivatives have emerged as a promising scaffold in this area.[4][11]
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: The introduction of lipophilic groups can enhance the antimicrobial activity of triazole derivatives, likely by facilitating their passage through microbial cell membranes.
-
Hybridization with Known Antimicrobials: Linking the triazole moiety to established antimicrobial agents, such as ofloxacin, has resulted in hybrid compounds with potent activity against resistant bacterial strains.
Table 2: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Ofloxacin analogue 13 | E. coli | 0.25-1 | |
| Thione-substituted triazole | S. aureus | 1.56 | |
| Triazole-sulfadiazine-ZnO hybrid | K. pneumoniae (Carbapenem-resistant) | 2-18 | [16] |
| Compound 17 (Azithromycin hybrid) | MRSA | 16 | [17] |
Antiviral Activity
Several 1,2,3-triazole-containing compounds have demonstrated significant antiviral activity, particularly against HIV and other viruses. The triazole ring can mimic the functionality of other chemical groups found in natural nucleosides, allowing these compounds to interfere with viral replication processes.
From Bench to Bedside: Case Studies of FDA-Approved 1,2,3-Triazole Drugs
The therapeutic potential of the 1,2,3-triazole scaffold is best illustrated by the successful development and clinical use of drugs containing this moiety.
Rufinamide: A Treatment for Lennox-Gastaut Syndrome
Rufinamide (Banzel®) is an anticonvulsant medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy.[1][6] Developed by Novartis, its unique triazole structure sets it apart from other antiepileptic drugs.[1] Rufinamide's primary mechanism of action involves the prolongation of the inactive state of voltage-gated sodium channels, thereby limiting excessive neuronal firing.[1]
Tazobactam: Combating Bacterial Resistance
Tazobactam is a β-lactamase inhibitor that is co-administered with β-lactam antibiotics, such as piperacillin, to overcome bacterial resistance. Many pathogenic bacteria produce β-lactamase enzymes that inactivate β-lactam antibiotics. Tazobactam acts as a "suicide inhibitor," irreversibly binding to and inactivating these enzymes, thus protecting the partner antibiotic and restoring its efficacy.[6][10]
Experimental Workflow for the Discovery of Novel 1,2,3-Triazole Compounds
The discovery of new bioactive 1,2,3-triazole derivatives typically follows a structured workflow, from initial library synthesis to lead optimization.
Caption: A typical workflow for the discovery of novel 1,2,3-triazole drug candidates.
High-Throughput Screening (HTS)
Once a library of 1,2,3-triazole compounds is synthesized, it is subjected to HTS to identify "hits" with activity against a specific biological target or cellular phenotype.[14] This involves the use of automated assays to rapidly screen thousands of compounds.[14]
In Vitro Screening Protocol: Anticancer Cytotoxicity Assay
This protocol describes a common method for assessing the in vitro anticancer activity of a compound library.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Non-cancerous cell line (for selectivity assessment)
-
Cell culture medium and supplements
-
96-well plates
-
Compound library (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Seed the cancer and non-cancerous cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and a positive control drug (e.g., doxorubicin) in cell culture medium.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to an untreated control.
-
Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Self-Validation: The assay includes positive and negative controls to ensure its validity. The reproducibility of the results is assessed by performing the assay in triplicate. Hits are confirmed through re-testing and dose-response curve generation.
Future Perspectives and Conclusion
The 1,2,3-triazole scaffold continues to be a fertile ground for medicinal chemistry research. The elegance and efficiency of the CuAAC reaction, coupled with the favorable physicochemical properties of the triazole ring, ensure its continued prominence in drug discovery. Future research will likely focus on the development of novel triazole-based hybrid molecules with multi-target activities, the exploration of new biological targets for triazole derivatives, and the application of computational methods to guide the rational design of more potent and selective compounds. The journey of the 1,2,3-triazole from a simple heterocyclic ring to a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation and the relentless pursuit of new therapeutic solutions.
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A Senior Application Scientist's Guide to the Preliminary Screening of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Foreword: The Rationale for a Targeted Screening Cascade
In modern drug discovery, the journey from a novel chemical entity to a viable drug candidate is a rigorous process of elimination. Our focus here is on 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid , a molecule of significant interest due to its core structure. The 1,2,3-triazole scaffold is a well-established pharmacophore, a molecular feature recognized by biological targets, and is present in numerous FDA-approved drugs.[1][2][3] These heterocycles are known for their metabolic stability, ability to form hydrogen bonds, and diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5]
This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, tiered screening strategy tailored to efficiently and logically evaluate the potential of this specific compound. As a Senior Application Scientist, my objective is not just to outline what to do, but to elucidate the why—the causal logic that transforms a series of experiments into a decisive, self-validating discovery campaign. We will progress from broad, foundational assessments to more focused, mechanistic inquiries, ensuring that each step provides the critical data needed to justify advancing to the next.
Phase 1: In Silico & Foundational Profiling — Building the Baseline
Before committing valuable resources to wet-lab experiments, a predictive computational assessment is paramount. This initial step helps us anticipate potential liabilities and ensures the molecule possesses fundamental "drug-like" characteristics.
Computational Druglikeness Assessment
The first gate our compound must pass is a computational evaluation of its physicochemical properties, often benchmarked against Lipinski's Rule of Five.[6][7] This rule of thumb helps predict if a compound has properties that would likely make it an orally active drug in humans.[6] While not an absolute predictor of success, it effectively filters out molecules with undesirable properties like poor absorption or permeation.[7]
Key Predicted Properties of this compound:
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Status |
| Molecular Mass | ~213.2 g/mol | < 500 daltons | Pass |
| Hydrogen Bond Donors | 1 (from COOH) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 5 (N and O atoms) | ≤ 10 | Pass |
| Calculated logP | ~0.5 | ≤ 5 | Pass |
| Overall Violations | 0 | No more than 1 violation | Pass |
Note: Values are estimations for illustrative purposes. Actual values should be calculated using validated software.
This initial profile is promising, suggesting the compound has a favorable starting point for oral bioavailability.
Foundational In Vitro Assays: Safety and Stability
With a positive in silico profile, we proceed to the first tier of wet-lab screening. The goals here are twofold: to establish a preliminary safety window by assessing cytotoxicity and to understand the compound's metabolic fate.
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Methodological & Application
Synthesis of 1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid: A Detailed Protocol for Drug Discovery and Medicinal Chemistry
Introduction: The Significance of the Triazole Moiety in Modern Drug Discovery
The 1,2,3-triazole heterocycle is a cornerstone in contemporary medicinal chemistry. Its remarkable stability under a variety of chemical conditions—including acidic and basic hydrolysis, as well as oxidative and reductive environments—makes it an ideal scaffold for the development of novel therapeutic agents. The triazole ring is not merely a passive linker; its dipole moment and ability to form hydrogen bonds often contribute significantly to the pharmacokinetic and pharmacodynamic properties of a drug molecule. The target molecule, 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, incorporates the sp³-rich, conformationally restricted oxane ring, a feature increasingly sought after in drug design to improve solubility, metabolic stability, and target engagement. This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this valuable building block, intended for researchers and professionals in drug development.
Synthetic Strategy: A Three-Step Approach via "Click Chemistry"
The synthesis of this compound is efficiently achieved through a robust three-step sequence. The overall strategy hinges on the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[1][2][3] This reaction provides a highly reliable and regioselective method for the formation of the 1,4-disubstituted 1,2,3-triazole ring.
The synthetic pathway can be dissected as follows:
-
Preparation of the Azide Precursor: The synthesis commences with the conversion of commercially available tetrahydropyran-4-ol to the key intermediate, 4-azidotetrahydropyran. This is achieved via a two-step process involving an initial bromination followed by nucleophilic substitution with sodium azide.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The synthesized 4-azidotetrahydropyran is then reacted with ethyl propiolate in a CuAAC reaction. The use of an ester of propiolic acid is a strategic choice to circumvent potential complications arising from the free carboxylic acid in the copper-catalyzed step.
-
Hydrolysis to the Final Product: The final step involves the saponification of the ethyl ester to yield the desired this compound.
Visualizing the Synthetic Workflow
Caption: Overall synthetic route to the target compound.
Experimental Protocols
Part 1: Synthesis of 4-Azidotetrahydropyran
This part of the synthesis is a two-step process starting from a commercially available alcohol.
Step 1a: Synthesis of 4-Bromotetrahydropyran
-
Rationale: The conversion of the hydroxyl group of tetrahydropyran-4-ol into a good leaving group is essential for the subsequent nucleophilic substitution. An Appel-type reaction using carbon tetrabromide and triphenylphosphine provides a mild and efficient method for this transformation, avoiding the use of harsh acidic conditions that could potentially lead to side reactions.[4]
-
Procedure:
-
To a solution of tetrahydropyran-4-ol (10.0 g, 97.9 mmol) in dichloromethane (250 mL) at 0 °C, add carbon tetrabromide (35.7 g, 107.7 mmol) in one portion.
-
Slowly add triphenylphosphine (30.8 g, 117.5 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient, typically 1:20 to 1:10) to afford 4-bromotetrahydropyran as a colorless oil.
-
Step 1b: Synthesis of 4-Azidotetrahydropyran
-
Rationale: The bromide in 4-bromotetrahydropyran is a good leaving group for an S(_N)2 reaction. Sodium azide is a potent nucleophile that readily displaces the bromide to form the corresponding alkyl azide.[5][6] A polar aprotic solvent such as dimethylformamide (DMF) is used to dissolve the sodium azide and facilitate the reaction.
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromotetrahydropyran (15.0 g, 90.9 mmol) in DMF (150 mL).
-
Add sodium azide (8.86 g, 136.4 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-azidotetrahydropyran as a colorless oil. Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and do not use metal spatulas for handling.
-
Part 2: Synthesis of Ethyl 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylate
-
Rationale: This step employs the highly efficient and regioselective CuAAC reaction.[1][2][3] A copper(I) catalyst, generated in situ from copper(II) sulfate and sodium ascorbate, catalyzes the cycloaddition between the terminal alkyne (ethyl propiolate) and the alkyl azide (4-azidotetrahydropyran).[7][8] The reaction is typically performed in a mixture of t-butanol and water, which provides a good solvent system for both the organic substrates and the inorganic catalyst components.
-
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-azidotetrahydropyran (10.0 g, 70.8 mmol) in a 1:1 mixture of t-butanol and water (200 mL).
-
Add ethyl propiolate (7.65 g, 78.0 mmol).
-
In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (0.88 g, 3.54 mmol) in 20 mL of water.
-
Also, prepare a solution of sodium ascorbate (1.40 g, 7.08 mmol) in 20 mL of water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. A color change to a greenish-blue suspension is typically observed.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water (200 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride solution (2 x 100 mL) to remove copper salts, followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain ethyl 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylate as a white solid.
-
Part 3: Synthesis of this compound
-
Rationale: The final step is a standard saponification of the ethyl ester to the carboxylic acid. Lithium hydroxide is a commonly used base for this transformation as it is effective at room temperature and generally leads to clean reactions with minimal side products. A mixture of tetrahydrofuran (THF) and water is used as the solvent to ensure the solubility of both the ester and the hydroxide salt.
-
Procedure:
-
Dissolve ethyl 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylate (12.0 g, 50.2 mmol) in a mixture of THF (150 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (4.21 g, 100.4 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound as a white crystalline solid.
-
Summary of Reaction Parameters
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Purification Method |
| 1a | Tetrahydropyran-4-ol, CBr₄, PPh₃ | Dichloromethane | 0 to rt | 12-16 | Flash Chromatography |
| 1b | 4-Bromotetrahydropyran, NaN₃ | DMF | 80 | 12 | Extraction |
| 2 | 4-Azidotetrahydropyran, Ethyl propiolate, CuSO₄·5H₂O, Sodium Ascorbate | t-Butanol/Water | rt | 24 | Flash Chromatography |
| 3 | Ethyl 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylate, LiOH·H₂O | THF/Water | rt | 4-6 | Precipitation/Filtration |
Conclusion and Outlook
The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By leveraging the power of "click chemistry," this valuable building block can be prepared in good overall yield from readily available starting materials. The self-validating nature of each step, coupled with straightforward purification procedures, makes this synthesis amenable to a wide range of laboratory settings. The resulting product is a versatile intermediate, poised for further elaboration in the development of novel chemical entities for drug discovery and other applications in the life sciences.
References
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TutorChase. How do you synthesise an azide from a halide? [Online] Available at: [Link]
- Yadav, J. S., Subba Reddy, B. V., Maity, T., & Narayana Kumar, G. G. K. S. (2007). A diastereoselective synthesis of 4-azidotetrahydropyrans via the Prins-cyclization. Tetrahedron Letters, 48(40), 7155–7159.
-
Organic Chemistry Portal. Alkyl azide synthesis by azidonation, hydroazidation or substitution. [Online] Available at: [Link]
- Scott, J. S., Williams, G., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
-
Wikipedia. Organic azide. [Online] Available at: [Link]
-
Chegg. Solved Mechanism of azide synthesis: Step 1: Nucleophilic. [Online] Available at: [Link]
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Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. [Online] Available at: [Link]
- Hein, C. D., Liu, X. M., & Wang, D. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1304–1315.
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Online] Available at: [Link]
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
- Google Patents. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Hein, C. D., Liu, X. M., & Wang, D. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1304–1315.
-
iChemical. 4-Bromo-tetrahydropyran, CAS No. 25637-16-5. [Online] Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Online] Available at: [Link]
-
ChemSynthesis. 3-azidotetrahydro-4H-pyran-4-one. [Online] Available at: [Link]
-
PubChem. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate. [Online] Available at: [Link]
-
Exploring Ethyl 1-Hydroxy-1H-1,2,3-Triazole-4-Carboxylate: Properties and Applications. [Online] Available at: [Link]
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966288.
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966288.
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Application Notes & Protocols: High-Purity Isolation of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Document ID: AN-TC-2026-01
Abstract: This document provides a comprehensive technical guide for the purification of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. Recognizing that the integrity of downstream applications hinges on the purity of starting materials, this guide details three robust purification methodologies: optimized recrystallization, pH-mediated acid-base extraction, and high-resolution reversed-phase flash chromatography. The protocols are designed for researchers, chemists, and process development scientists, offering not just step-by-step instructions but also the underlying scientific rationale to empower users to adapt these methods to their specific needs.
Introduction: The Imperative for Purity
This compound is a valuable synthetic intermediate. Its structure combines a stable 1,2,3-triazole ring, a common pharmacophore known for its resistance to metabolic degradation and its ability to engage in hydrogen bonding, with a carboxylic acid functional group for further derivatization and an oxane moiety to modulate solubility and spatial orientation.[1] The presence of these functional groups makes it a versatile scaffold for constructing novel therapeutic agents, particularly in areas like the development of PXR antagonists and other biologically active molecules.[2]
The successful synthesis of downstream targets, reliable biological screening results, and adherence to regulatory standards are all critically dependent on the high purity of this starting material. Impurities, such as unreacted starting materials, side-products, or residual catalysts, can lead to ambiguous results, failed reactions, and costly delays. This guide presents field-proven protocols to achieve >98% purity for this key intermediate.
Physicochemical Profile and Strategic Implications
A successful purification strategy begins with a thorough understanding of the molecule's properties. The key structural features—a carboxylic acid, a triazole ring, and an oxane ring—dictate its behavior in various purification systems.
| Property | Value / Observation | Purification Implication | Reference |
| CAS Number | 1487610-80-9 | N/A | [3] |
| Molecular Formula | C₈H₁₁N₃O₃ | N/A | [3] |
| Molecular Weight | 197.19 g/mol | Influences chromatographic behavior and diffusion rates. | [3] |
| Key Functional Groups | Carboxylic Acid (-COOH) | The primary handle for purification. Enables pH-dependent solubility for acid-base extraction and influences retention in chromatography. | |
| 1,2,3-Triazole | Polar, aromatic, and UV-active, allowing for easy detection during chromatography. | [1] | |
| Oxane (Tetrahydropyran) | Saturated ether ring that adds a degree of lipophilicity. | ||
| Predicted logP | 0.3278 | Indicates moderate polarity, suggesting solubility in polar organic solvents and suitability for reversed-phase chromatography. | [3] |
| Predicted pKa | ~3.5 - 4.5 (Estimated) | The molecule will be deprotonated and highly water-soluble at pH > 6, and protonated and less water-soluble at pH < 2. | |
| Hydrogen Bond Donors | 1 (from -COOH) | Affects solvent interactions and crystal lattice formation. | [3] |
| Hydrogen Bond Acceptors | 5 (3x N, 2x O) | Contributes to polarity and solubility in protic solvents. | [3] |
General Purification Workflow
The purification strategy typically follows a multi-step process to systematically remove different classes of impurities. The choice of primary purification method depends on the nature of the impurities, the required scale, and the desired final purity.
Caption: General workflow for the purification of the target compound.
Detailed Purification Protocols
Method 1: Recrystallization
Principle: This technique leverages the difference in solubility between the target compound and impurities in a selected solvent system at varying temperatures. It is a cost-effective and scalable method, particularly effective for removing impurities with significantly different solubility profiles.
Rationale for Solvent Selection: The molecule's mixed polarity suggests that a binary solvent system will be most effective. A polar protic solvent in which the compound is soluble when hot (e.g., ethanol, methanol, or isopropanol) is paired with an anti-solvent in which it is poorly soluble (e.g., water or a non-polar organic solvent like heptane). For this compound, an Ethanol/Water system is an excellent starting point.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., 20-30 mL) while stirring and heating until the solid fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Slowly add hot deionized water dropwise to the hot ethanolic solution until the solution becomes faintly and persistently turbid.
-
Re-solubilization: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold ethanol/water solvent mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Method 2: pH-Mediated Acid-Base Extraction
Principle: This powerful liquid-liquid extraction technique exploits the acidic nature of the carboxylic acid group. By adjusting the pH of the aqueous phase, the compound can be selectively moved from an organic solvent to an aqueous one, leaving behind neutral or basic impurities.
Rationale: The carboxylic acid is deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. After removing the organic phase containing impurities, the aqueous phase is re-acidified, causing the protonated, water-insoluble carboxylic acid to precipitate.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Extract 2-3 times, collecting the aqueous layers each time. Caution: Vent the funnel frequently to release CO₂ gas produced during neutralization.
-
Back-Extraction: Combine the aqueous layers and wash them once with a fresh portion of the organic solvent (e.g., EtOAc) to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath. While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 1-2 (verify with pH paper). A precipitate of the pure carboxylic acid should form.[4]
-
Isolation & Washing: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts (e.g., NaCl).
-
Drying: Dry the purified product under high vacuum to a constant weight.
Method 3: Reversed-Phase Flash Chromatography
Principle: This high-resolution technique separates molecules based on their polarity using a non-polar stationary phase (C18-functionalized silica) and a polar mobile phase. It is ideal for separating structurally similar impurities or when very high purity (>99%) is required.
Rationale: The target molecule's moderate polarity makes it an excellent candidate for reversed-phase chromatography.[5] An acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid, ensuring a consistent protonation state and leading to sharper peaks and better separation.[5][6]
Step-by-Step Protocol:
-
Method Development: On a C18-coated TLC plate, test various mobile phase compositions (e.g., Water/Acetonitrile or Water/Methanol) containing 0.1% formic acid. The ideal system will show the product spot with a retention factor (Rƒ) between 0.2 and 0.4 and clear separation from impurities.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent like DMSO or methanol. Alternatively, for better resolution, create a solid load by adsorbing the compound onto a small amount of C18 silica gel.
-
Column Preparation: Select an appropriately sized C18 flash column and equilibrate it with the initial mobile phase (e.g., 95:5 Water/Acetonitrile + 0.1% Formic Acid).
-
Elution and Fractionation: Load the sample onto the column and begin elution with a linear gradient (e.g., from 5% to 70% Acetonitrile in Water over 20 column volumes). Monitor the eluent using a UV detector (220-254 nm).
-
Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (if formic acid was used) or the product can be extracted into an organic solvent like ethyl acetate.
-
Drying: Dry the final product under high vacuum.
| Parameter | Recommended Setting |
| Stationary Phase | C18-functionalized Silica Gel |
| Mobile Phase A | Deionized Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile (or Methanol) + 0.1% Formic Acid (or TFA) |
| Typical Gradient | 5% B to 70% B over 20-30 minutes |
| Detection | UV at 220 nm and/or 254 nm |
| Loading Technique | Solid load adsorbed onto C18 silica |
Purity Verification
After purification, the purity and identity of the final product must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase method similar to the one described for flash chromatography can be used to obtain a chromatogram where purity is calculated by peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure and can reveal the presence of impurities, often visible as small, unassignable peaks.[7]
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.
-
Melting Point: A sharp and un-depressed melting point range is a strong indicator of high purity.
By employing these validated protocols, researchers can confidently produce high-purity this compound, ensuring the reliability and success of their subsequent research and development endeavors.
References
-
Remenar, J. F., Morissette, S. L., Peterson, M. L., Moulton, B., MacPhee, J. M., Guzmán, H. R., & Almarsson, Ö. (2003). Crystal Engineering of Novel Cocrystals of a Triazole Drug With 1,4-dicarboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Crystal Engineering of Novel Cocrystals of a Triazole Drug with 1,4-Dicarboxylic Acids | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Available at: [Link]
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Wang, Y., Song, B., Zhang, H., & Hu, D. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). New co-crystal and salt form of sulfathiazole with carboxylic acid and amide. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]
-
PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Available at: [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
ResearchGate. (n.d.). Synthesis and Crystallization of N-rich Triazole Compounds. Available at: [Link]
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Available at: [Link]
-
National Institutes of Health. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Available at: [Link]
-
PubChem. (n.d.). 1H-1,2,4-triazole-3-carboxylic acid. Available at: [Link]
-
National Institutes of Health. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available at: [Link]
-
PubChemLite. (n.d.). 1-[(oxan-4-yl)methyl]-1h-1,2,3-triazole-4-carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Available at: [Link]
-
National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]
-
Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES | Request PDF. Available at: [Link]
-
Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres... Available at: [Link]
-
PubChemLite. (n.d.). 1-[(oxan-3-yl)methyl]-1h-1,2,3-triazole-4-carboxylic acid. Available at: [Link]
-
National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials | Request PDF. Available at: [Link]
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Application Notes & Protocols: Synthesis of 1,2,3-Triazole-4-Carboxylic Acids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Power of Click Chemistry in Modern Synthesis
The concept of "click chemistry," first articulated by K. B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[1][2] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a profoundly reliable method for forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[3][4]
The resulting 1,2,3-triazole core is far more than a simple linker; it is a highly stable, aromatic heterocycle that is resistant to metabolic degradation, oxidation, reduction, and hydrolysis.[5][6] This robustness, combined with its ability to engage in hydrogen bonding and dipole interactions, has made the triazole scaffold a privileged structure in medicinal chemistry and drug discovery.[7][8] This guide focuses specifically on the synthesis of 1,2,3-triazole-4-carboxylic acids, a key pharmacophore that can act as a bioisostere of carboxylic acids and other acidic moieties, offering unique physicochemical properties.[9]
While other methods exist, such as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) that yields the 1,5-regioisomer, the CuAAC reaction provides exclusive access to the 1,4-disubstituted regioisomer, which is essential for placing the carboxylic acid group at the 4-position of the triazole ring.[1][10]
The CuAAC Mechanism: A Departure from Classical Cycloaddition
It is critical to distinguish the copper-catalyzed "click" reaction from the classical thermal Huisgen 1,3-dipolar cycloaddition. The thermal process requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[1][4] In contrast, the CuAAC reaction proceeds via a stepwise, copper-mediated pathway that ensures complete regioselectivity for the 1,4-isomer, even at room temperature.[3][11]
The accepted catalytic cycle involves several key steps:
-
Formation of Copper(I) Acetylide: The terminal alkyne (in this case, propiolic acid or an ester thereof) reacts with a Cu(I) species to form a copper acetylide intermediate. The presence of a base or the coordination to copper significantly lowers the pKa of the alkyne C-H proton, facilitating this step.[4]
-
Coordination and Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a cyclization event to form a six-membered copper-containing metallacycle.[1]
-
Reductive Elimination & Protonolysis: This metallacycle is unstable and rapidly undergoes ring contraction and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[1]
Protocol A: Synthesis of 1-Benzyl-1,2,3-triazole-4-carboxylic acid (via Ester Route)
This two-step protocol is the most reliable method.
Step 1: CuAAC Reaction to form Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
-
Reagent Preparation : In a 100 mL round-bottom flask, dissolve benzyl azide (1.33 g, 10.0 mmol, 1.0 equiv) and ethyl propiolate (1.08 g, 11.0 mmol, 1.1 equiv) in a 1:1 mixture of t-butanol and water (40 mL).
-
Catalyst Preparation : In a separate vial, prepare a solution of sodium ascorbate (0.39 g, 2.0 mmol, 0.2 equiv) in water (5 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.25 g, 1.0 mmol, 0.1 equiv) in water (5 mL).
-
Reaction Initiation : While stirring the azide/alkyne solution vigorously, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The solution will typically turn a pale yellow/green color.
-
Reaction Monitoring : Seal the flask and stir at room temperature. The reaction is often complete within 2-4 hours. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate:hexane as the eluent.
-
Work-up and Extraction : Once the reaction is complete, dilute the mixture with 50 mL of water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester, typically as a white or off-white solid. The crude product is often pure enough for the next step.
Step 2: Saponification to 1-Benzyl-1,2,3-triazole-4-carboxylic acid
-
Hydrolysis : Dissolve the crude ethyl ester from Step 1 in a mixture of THF (30 mL) and water (15 mL). Add lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20.0 mmol, 2.0 equiv).
-
Reaction : Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis confirms the complete consumption of the ester.
-
Acidification and Precipitation : Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water. Cool the solution in an ice bath and slowly acidify to pH ~2 by adding 2M hydrochloric acid (HCl). A thick white precipitate will form.
-
Isolation and Purification : Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying. Dry the product under vacuum to afford 1-benzyl-1,2,3-triazole-4-carboxylic acid as a pure white solid.
Data, Characterization, and Expected Results
Proper characterization is essential to confirm the structure and purity of the final product.
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Value/Condition | Rationale |
| Azide:Alkyne Ratio | 1.0 : 1.1 | A slight excess of the alkyne ensures complete consumption of the potentially hazardous azide. |
| CuSO₄·5H₂O Loading | 5-10 mol % | Sufficient for catalysis without requiring extensive removal. [12] |
| Na Ascorbate Loading | 10-20 mol % | Ensures complete reduction of Cu(II) and prevents oxidative side reactions. [3] |
| Ligand Loading | 5-10 mol % | If used, should be equimolar to the copper source. |
| Temperature | Room Temperature | The reaction is highly exothermic and proceeds efficiently without heating. [1] |
| Reaction Time | 1-12 hours | Varies with substrate, but typically complete within a standard workday. |
| Expected Yield | 85-95% | The CuAAC reaction is known for its high efficiency and yields. [13] |
Product Characterization
For 1-benzyl-1,2,3-triazole-4-carboxylic acid :
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show a characteristic singlet for the triazole proton (H-5) at approximately δ 8.6-8.9 ppm. The benzyl CH₂ protons will appear as a singlet around δ 5.6 ppm, and the phenyl protons will be in the δ 7.3-7.4 ppm region. The carboxylic acid proton will be a broad singlet, often above δ 13.0 ppm. [13][14]* ¹³C NMR (100 MHz, DMSO-d₆): Key signals include the carboxylic acid carbonyl (~162 ppm), the two triazole carbons (~145 ppm and ~125 ppm), and the benzylic carbon (~53 ppm). [13]* Mass Spectrometry (ESI-) : Calculated for C₁₀H₉N₃O₂ [M-H]⁻: 202.06. Found: 202.07.
-
FT-IR (ATR) : Disappearance of the sharp azide stretch (~2100 cm⁻¹) from the starting material. Appearance of a broad O-H stretch (~3100-2500 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid.
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction does not start or is very slow. | 1. Inactive catalyst (Cu(I) oxidized).2. Poor solubility of reagents.3. Presence of chelating groups (e.g., thiols) on substrates. [15] | 1. Ensure fresh sodium ascorbate is used. Degas solvents if substrates are highly sensitive. Add an accelerating ligand like THPTA.<[16]br>2. Add a co-solvent like DMSO or DMF (up to 10-20% v/v).3. Use a larger excess of the copper catalyst to saturate the chelating sites. |
| A red, green, or brown precipitate forms immediately. | Formation of an insoluble copper(I) acetylide complex, especially when using unprotected propiolic acid. [17] | Switch to the ester hydrolysis protocol (Protocol A). This is the most effective solution. Alternatively, try a different solvent system, such as acetonitrile/water, which can help stabilize the Cu(I) species. [17] |
| Significant amount of alkyne dimer (diacetylene) is formed. | Insufficient reducing agent or presence of excess oxygen, leading to oxidative homocoupling. [3] | Increase the amount of sodium ascorbate to 20-30 mol %. If the problem persists, perform the reaction under an inert atmosphere (N₂ or Ar). |
| Product is difficult to purify from copper salts. | Residual copper is complexing with the triazole product. | During work-up, wash the organic extracts with a dilute aqueous solution of ammonia or EDTA to chelate and remove residual copper ions. |
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Chen, T., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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Kumpins, V., et al. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]
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Presolski, P. J., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
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Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Center for Biotechnology Information. [Link]
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Rico-Gomez, R., et al. (2017). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules. [Link]
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Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
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Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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Click chemistry. Wikipedia. [Link]
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da Silva, F. C., et al. (2014). 1H--[1][5][9]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society. [Link]
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Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]
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Révész, Á., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]
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Wallace, S., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. [Link]
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Bozorov, K., et al. (2017). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
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What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?. ResearchGate. [Link]
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Zhang, H., et al. (2014). Metal-free click polymerization of propiolates and azides: facile synthesis of functional poly(aroxycarbonyltriazole)s. Polymer Chemistry. [Link]
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Chen, T., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]
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Fazio, F., et al. (2009). Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. The Journal of Organic Chemistry. [Link]
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Pathigoolla, A. & S. K. Guchhait. (2024). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate. [Link]
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Ilieva, S., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. [Link]
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Chen, J., et al. (2021). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules. [Link]
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Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. ResearchGate. [Link]
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Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]
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Aznar, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
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¹H NMR Spectrum of compound 4a showing only one set of proton signals. ResearchGate. [Link]
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Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]
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Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF. RSC Advances. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. ResearchGate. [Link]
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Application Notes and Protocols: Strategic Functionalization of the Carboxylic Acid Group on 1,2,3-Triazoles
Authored by: A Senior Application Scientist
Introduction: The 1,2,3-Triazole-4-Carboxylic Acid as a Cornerstone in Modern Chemistry
The 1,2,3-triazole moiety has become a privileged scaffold in the fields of drug discovery, medicinal chemistry, and materials science.[1][2] This prominence is largely due to its exceptional chemical stability, its capacity for hydrogen bonding, and its role as a near-perfect bioisostere for the trans-amide bond.[1][3][4] The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient, regioselective, and scalable route to 1,4-disubstituted 1,2,3-triazoles.[5][6]
Synthesizing these scaffolds with a carboxylic acid at the 4-position (1,2,3-triazole-4-carboxylic acid) creates a uniquely versatile synthetic intermediate. This carboxyl group serves as a critical handle for a wide array of chemical transformations, enabling the covalent linkage of the stable triazole core to other molecular fragments. This guide provides an in-depth exploration of the primary strategies for functionalizing this carboxylic acid group, complete with detailed protocols and the scientific rationale behind key experimental choices. The methodologies discussed herein are central to constructing complex peptidomimetics, novel anticancer agents, and advanced functional materials.[7][8]
Core Synthetic Strategies: From Carboxylic Acid to High-Value Derivatives
The true utility of 1,2,3-triazole-4-carboxylic acid lies in its capacity to be converted into a range of functional groups. The most prevalent and impactful of these transformations are amidation and esterification, which directly enable the creation of molecules with profound biological and material applications.
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Comprehensive Antimicrobial Susceptibility Testing of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid and its Analogs
An Application Note and Protocol Guide:
Introduction: The Rationale for Screening Novel Triazoles
The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. Its derivatives have demonstrated a wide spectrum of biological activities, including notable antifungal and antibacterial properties. The compound 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid represents a novel structural class, integrating a hydrophilic oxane ring, which may enhance solubility and cell permeability, with the proven triazole core. This combination warrants a systematic and rigorous evaluation of its antimicrobial potential.
This document provides a comprehensive suite of protocols for the initial and secondary screening of this compound. The described assays are designed to establish a foundational understanding of its spectrum of activity, potency (Minimum Inhibitory Concentration - MIC), and potential mechanism of action (bacteriostatic vs. bactericidal). The experimental design emphasizes robustness and adherence to internationally recognized standards, ensuring data integrity and reproducibility.
Foundational Screening: Establishing a Spectrum of Activity
The initial phase of screening is designed to be broad, efficiently identifying any "hits" against a panel of clinically relevant and diverse microorganisms. The choice of organisms should be representative of major bacterial and fungal groups.
2.1 Recommended Screening Panel
A well-rounded initial panel provides a clear indication of the compound's potential utility.
| Category | Organism | ATCC No. | Rationale |
| Gram-Positive Bacteria | Staphylococcus aureus | 29213 | A common cause of skin and soft tissue infections, and a frequent agent in hospital-acquired infections. |
| Enterococcus faecalis | 29212 | A member of the normal gut flora, but a significant cause of nosocomial infections. | |
| Gram-Negative Bacteria | Escherichia coli | 25922 | A versatile pathogen responsible for a wide range of infections, including urinary tract infections and sepsis. |
| Pseudomonas aeruginosa | 27853 | An opportunistic pathogen known for its intrinsic and acquired resistance to many antibiotics. | |
| Fungi (Yeast) | Candida albicans | 90028 | The most common cause of opportunistic fungal infections in humans. |
2.2 Primary Screening Protocol: Agar Disk Diffusion (Kirby-Bauer Method)
This qualitative method is a cost-effective and rapid approach to determine if the compound exhibits any antimicrobial activity. It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism.
Protocol 2.2.1: Step-by-Step Disk Diffusion Assay
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Application of Compound Disks: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 10, 30, 50 µg per disk). Aseptically place the disks onto the inoculated agar surface.
-
Controls:
-
Positive Control: Use a disk of a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast).
-
Negative Control: Use a disk impregnated with the solvent used to dissolve the test compound (e.g., DMSO).
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for Candida albicans.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Diagram 2.2.2: Workflow for Agar Disk Diffusion
Caption: Workflow of the Agar Disk Diffusion Assay.
Quantitative Analysis: Determining Potency (MIC)
Once antimicrobial activity is confirmed, the next crucial step is to quantify the compound's potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for determining MIC values.
3.1 Protocol 3.1.1: Broth Microdilution Assay
This method involves challenging the microorganism with a serial dilution of the test compound in a liquid growth medium.
-
Preparation of Compound Stock: Dissolve the this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast. The final volume in each well should be 100 µL.
-
Preparation of Inoculum: Prepare a bacterial or yeast suspension as described in Protocol 2.2.1. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum, no compound).
-
Positive Control: A known antibiotic serially diluted and tested in parallel.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.
Diagram 3.1.2: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
3.2 Data Presentation: MIC Values
The results of the broth microdilution assay should be presented in a clear, tabular format.
| Organism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 29213 | [Insert Value] | [Ciprofloxacin Value] |
| E. faecalis ATCC 29212 | [Insert Value] | [Ciprofloxacin Value] |
| E. coli ATCC 25922 | [Insert Value] | [Ciprofloxacin Value] |
| P. aeruginosa ATCC 27853 | [Insert Value] | [Ciprofloxacin Value] |
| C. albicans ATCC 90028 | [Insert Value] | [Fluconazole Value] |
Advanced Screening: Mechanism of Action and Viability
Following the determination of the MIC, further assays can elucidate whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
4.1 Determining the Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol 4.1.1: MBC Determination
-
Perform MIC Assay: Set up a broth microdilution assay as described in Protocol 3.1.1.
-
Subculturing: After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are observed at the spot location).
4.2 Colorimetric Viability Assays: A High-Throughput Alternative
For larger-scale screening, colorimetric assays that measure metabolic activity can be used as a proxy for cell viability. The resazurin reduction assay is a popular choice.
Protocol 4.2.1: Resazurin Microtiter Assay
-
Perform MIC Assay: Set up a broth microdilution assay in a 96-well plate as described in Protocol 3.1.1 and incubate for the desired time.
-
Add Resazurin: Prepare a sterile solution of resazurin sodium salt (e.g., 0.01% in PBS). Add 20 µL of this solution to each well of the microtiter plate.
-
Incubate: Continue to incubate the plate for an additional 2-4 hours.
-
Read Results: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm and 600 nm) using a plate reader. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin. The MIC can be defined as the lowest compound concentration that prevents this color change.
Diagram 4.2.2: Principle of the Resazurin Assay
Caption: Resazurin is reduced by viable cells to fluorescent resorufin.
Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of this compound. Positive results from these assays would justify further investigation, including time-kill kinetic studies, synergy testing with known antibiotics, and preliminary toxicity assessments using mammalian cell lines. A systematic approach, grounded in established methodologies, is paramount to successfully identifying and advancing novel antimicrobial candidates.
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Application Notes and Protocols for the Anticancer Activity Evaluation of Novel Triazole Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Triazoles in Oncology Research
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1] Their metabolic stability, unique physicochemical properties, and capacity for diverse molecular interactions have established them as a cornerstone for the development of novel therapeutics.[1][2] Both 1,2,3- and 1,2,4-triazole isomers have been extensively integrated into compounds designed to combat various diseases, with a particularly significant impact in oncology.[1][3][4]
The therapeutic relevance of this scaffold is highlighted by the number of FDA-approved anticancer drugs, such as the aromatase inhibitors Letrozole and Anastrozole, which feature a 1,2,4-triazole moiety.[5][6] These agents, and numerous investigational compounds, exert their effects through diverse mechanisms, including the inhibition of critical enzymes like kinases and tubulin, induction of apoptosis, and modulation of the cell cycle.[7][8][9][10] This guide provides a comprehensive, multi-step framework for the systematic evaluation of novel triazole derivatives, progressing from initial cytotoxicity screening to the elucidation of their mechanism of action.
A Systematic Workflow for Triazole Compound Evaluation
A logical, phased approach is critical to efficiently evaluate a library of novel triazole compounds. The workflow begins with broad screening to identify active compounds and progressively narrows the focus to detailed mechanistic studies for the most promising candidates.
Caption: Potential signaling pathways inhibited by novel triazole compounds.
Part 3: An Outlook on In Vivo Evaluation
While in vitro assays are essential for initial screening and mechanistic studies, in vivo testing is the definitive step to evaluate a compound's therapeutic potential. Promising triazole candidates should be advanced to animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context. [11]Common approaches include using human tumor xenografts in immunodeficient mice or murine cancer models like Ehrlich Ascites Carcinoma (EAC). [11][12][13]Parameters such as tumor growth inhibition, mean survival time, and changes in body weight are key endpoints in these studies. [11][14]
Conclusion
The evaluation of novel triazole compounds for anticancer activity is a systematic process that builds a comprehensive profile of each candidate. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle effects, researchers can effectively identify and characterize promising lead compounds. This structured approach, grounded in robust and validated protocols, is fundamental to advancing the rich therapeutic potential of the triazole scaffold in the field of oncology.
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Application Notes & Protocols: 1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the strategic application of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in modern drug discovery. While direct literature on this specific molecule is sparse, its constituent moieties—the 1,2,3-triazole-4-carboxylic acid core and the oxane (tetrahydropyran) substituent—are staples in medicinal chemistry. By dissecting the roles of these components, we can construct a robust, scientifically-grounded framework for its application. This guide will explore the compound's potential as a versatile scaffold, leveraging the synthetic tractability of the triazole ring via click chemistry and the favorable physicochemical properties imparted by the oxane group. We will present its hypothesized utility in developing targeted inhibitors, supported by detailed protocols for its synthesis and evaluation in representative biochemical and cellular assays.
Introduction: Deconstructing a Privileged Scaffold
The molecule this compound represents a confluence of two "privileged" substructures in medicinal chemistry. Understanding its potential requires an appreciation for the individual contributions of each component.
-
The 1,2,3-Triazole Core: The 1,4-disubstituted 1,2,3-triazole ring is more than a simple linker; it is a highly stable, aromatic scaffold with a large dipole moment.[1] It is often considered a superior bioisostere for the trans-amide bond, as it mimics its geometry and hydrogen-bonding capabilities but is resistant to metabolic cleavage by proteases.[2] Its synthesis is famously achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," which allows for the rapid, efficient, and regioselective assembly of diverse compound libraries under mild, biocompatible conditions.[3][4][5][6] This synthetic accessibility makes the triazole scaffold ideal for structure-activity relationship (SAR) studies.[7]
-
The Carboxylic Acid Handle: The carboxylate group at the 4-position is a critical functional "handle." It is a versatile hydrogen bond donor and acceptor and can form strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site. However, its ionizable nature can limit cell permeability and oral bioavailability. In some contexts, the triazole ring itself, particularly when hydroxylated, can serve as a bioisostere for the carboxylic acid, offering a less acidic alternative with potentially improved permeability.[8][9]
-
The Oxane (Tetrahydropyran) Moiety: The oxane ring, a saturated heterocycle, is frequently incorporated into drug candidates to modulate physicochemical properties.[10][11][12] It serves as a rigid, three-dimensional scaffold that can improve metabolic stability and aqueous solubility compared to its carbocyclic analog, cyclohexane.[13] The ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[13] By replacing lipophilic carbocycles with an oxane ring, chemists can fine-tune a compound's lipophilicity (LogP) and ligand efficiency, often leading to improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[13] Its presence in numerous approved drugs, such as the kinase inhibitor Gilteritinib, highlights its value.[13]
Together, these components create a molecule with significant potential as a fragment or scaffold for building potent and selective inhibitors for a variety of target classes, including enzymes like proteases, kinases, and metabolic enzymes.
Strategic Application: A Case Study in Protease Inhibition
To illustrate the utility of this compound, we will hypothesize its application in the development of a novel inhibitor for a cysteine protease (e.g., a Cathepsin). In this model, each part of the molecule serves a distinct and vital function.
-
The Rationale: Many protease active sites feature a catalytic dyad or triad and adjacent pockets (S1, S2, etc.) that recognize substrate side chains.
-
The carboxylic acid can anchor the molecule in the active site by forming a salt bridge with a basic residue (e.g., a histidine or lysine) often found near the catalytic site.
-
The 1,2,3-triazole ring acts as a rigid and metabolically stable linker, correctly positioning the other functional groups.[7]
-
The oxane ring is designed to occupy a hydrophobic S2 or S3 pocket. Its oxygen atom can form a hydrogen bond with the protein backbone or a polar residue, enhancing binding affinity and selectivity, while the overall moiety improves solubility.[13][14]
-
This design strategy leverages the compound as a central scaffold for combinatorial elaboration. By keeping the oxane-triazole-carboxylate core constant, researchers can synthesize a library of derivatives by modifying the carboxylic acid (e.g., converting it to various amides) to explore interactions in other pockets.
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis, purification, and evaluation of the title compound and its derivatives.
Protocol: Synthesis via Click Chemistry
This protocol describes the synthesis of this compound via a standard Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Workflow Diagram: Synthesis of the Target Compound
Caption: Synthetic workflow for the target compound via CuAAC.
Materials:
-
4-Azidooxane (can be synthesized from 4-hydroxyoxane)
-
Propiolic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
2M Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve propiolic acid (1.0 eq) and 4-azidooxane (1.05 eq) in a 1:1 mixture of tert-butanol and water (20 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water (2 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water (2 mL).
-
Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution, followed by the copper sulfate solution. The solution may turn heterogeneous and change color.
-
Reaction Monitoring: Seal the flask and stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup - Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. A precipitate should form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure title compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: In Vitro Biochemical Assay (Hypothetical Cysteine Protease)
This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC₅₀) of the compound against a model cysteine protease.
Workflow Diagram: Biochemical IC50 Determination
Caption: Workflow for determining enzyme inhibition (IC50).
Materials:
-
Recombinant human cysteine protease (e.g., Cathepsin L)
-
Assay Buffer: 50 mM MES, pH 6.0, 5 mM DTT, 2.5 mM EDTA
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)
-
Test Compound: this compound, dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., E-64)
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 10 mM stock. Using an acoustic dispenser, transfer 50 nL of each dilution into the wells of a 384-well plate. Also include wells for positive (E-64) and negative (DMSO only) controls.
-
Enzyme Addition: Prepare a working solution of the protease in assay buffer at 2X the final concentration (e.g., 2 nM). Add 10 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Substrate Addition: Prepare a working solution of the Z-FR-AMC substrate in assay buffer at 2X the final concentration (e.g., 20 µM).
-
Initiation and Measurement: Add 10 µL of the substrate solution to all wells to initiate the reaction. Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_bkgd) / (V₀_DMSO - V₀_bkgd)).
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response equation to determine the IC₅₀ value.
-
Data Presentation and Interpretation
Effective drug discovery relies on the clear presentation of quantitative data. The results from synthesis and biological testing should be summarized in tables for easy comparison.
Table 1: Physicochemical and Biochemical Profile (Hypothetical Data)
| Compound ID | Structure Modification | Yield (%) | Purity (%) | Solubility (µM) | Protease IC₅₀ (nM) |
| LEAD-001 | Parent Compound | 65 | >98 | 150 | 850 |
| LEAD-002 | Amide (Methylamine) | 72 | >99 | 210 | 420 |
| LEAD-003 | Amide (Aniline) | 58 | >98 | 85 | 150 |
| LEAD-004 | Amide (Cyclopropylamine) | 75 | >99 | 190 | 95 |
Interpretation: The hypothetical data in Table 1 illustrates a typical SAR progression. The parent compound (LEAD-001) shows modest activity. Conversion of the carboxylic acid to various amides (LEAD-002 to LEAD-004) explores interactions in a new pocket. The data suggests that an aromatic group (LEAD-003) or a small, rigid cyclopropyl group (LEAD-004) is preferred, significantly improving potency. This provides a clear direction for the next round of synthesis and optimization.
Conclusion and Future Directions
This compound is a highly promising starting point for drug discovery campaigns. Its modular nature, enabled by click chemistry, allows for rapid exploration of chemical space.[15] The incorporation of the oxane moiety provides a favorable ADME profile, while the triazole core offers metabolic stability and precise vector orientation.[7][13] The protocols and strategies outlined here provide a robust framework for researchers to synthesize, evaluate, and optimize derivatives of this scaffold against a wide range of biological targets. Future work should focus on building diverse libraries based on this core and screening them against targets where the unique combination of a hydrogen-bond-accepting heterocycle (oxane), a rigid polar linker (triazole), and a key binding group (carboxylate or its derivatives) can be effectively exploited.
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G. Bozkurt, Z.A. Kaplancikli, "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool," Expert Opinion on Drug Discovery, 2022. [Link]
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A. K. Ghosh, G. Bilcer, "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors," Future Medicinal Chemistry, 2013. [Link]
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D. K. Sharma, S. Singh, "1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES," International Journal of Pharmaceutical Sciences and Drug Research, 2024. [Link]
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M. Mustafaa, G. E. A. A. Abuo-Rahmaa, A. A. A. El-Hafeez, et al., "Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton," eScholarship, 2021. [Link]
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M. R. Aouad, N. Rezki, "Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry," Molecules, 2018. [Link]
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C. E. Schiel, J. A. L. T. L. A. J. L. Schiel, C. A. L. C. A. L. Schiel, et al., "Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates," The Journal of Organic Chemistry, 2019. [Link]
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V. S. M. V. S. M. Moshkin, A. P. K. A. P. K. Krinochkin, M. V. V. M. V. V. Varaksin, et al., "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester," Molecules, 2021. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for the stability and hydrogen bonding capabilities of its triazole core.[1] This guide is designed for researchers and drug development professionals to navigate the common challenges in its multi-step synthesis, improve yields, and ensure high purity of the final product.
The synthesis is typically a three-stage process: preparation of the key azide intermediate, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, and the final saponification to yield the target carboxylic acid. We will address potential issues at each stage in a practical, question-and-answer format.
Overall Synthetic Workflow
The synthesis proceeds through a well-established route involving the formation of an azide, followed by a "click" cycloaddition and subsequent hydrolysis.
Sources
Technical Support Center: Overcoming Solubility Challenges of Triazole Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing a critical bottleneck in drug discovery and biological research: the poor aqueous solubility of triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related obstacles during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these challenges and ensure the reliability and accuracy of your assay results.
The unique physicochemical properties of the triazole ring, while beneficial for target interaction, often contribute to low water solubility.[1][2] This can lead to a host of problems, including compound precipitation, underestimated potency, and poor reproducibility in biological assays.[3] This resource offers a systematic approach to diagnosing and resolving these issues, moving from simple adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with poorly soluble triazole derivatives.
Q1: My triazole derivative, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What are the first steps I should take?
A: This phenomenon, often called "shock precipitation," is a common issue when a compound highly soluble in an organic solvent like DMSO is introduced into a water-based medium where its solubility is significantly lower.[4][5] Here’s a prioritized checklist of initial troubleshooting steps:
-
Review Final DMSO Concentration: Many cell-based assays can tolerate a final DMSO concentration of 0.5-1%, but this is cell-line and assay-dependent.[6][7] Ensure you are using the highest tolerable concentration for your system, as this can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
-
Optimize the Dilution Method: Instead of adding a small volume of highly concentrated DMSO stock directly into the full volume of aqueous buffer, try a serial dilution approach. This gradual reduction in solvent polarity can sometimes prevent the compound from crashing out of solution.[3]
-
Consider Gentle Warming: For some compounds, gentle warming of the assay buffer (e.g., to 37°C) before and during the addition of the compound stock can help improve solubility.[6] However, you must first confirm the thermal stability of your triazole derivative and other assay components.
-
pH Adjustment: Triazoles can contain ionizable groups, making their solubility pH-dependent.[6] The 1,2,4-triazole moiety can exhibit weak basicity.[6] Systematically evaluating a range of buffer pH values may reveal a pH at which your compound is significantly more soluble.[8]
Q2: I've tried adjusting the DMSO concentration and pH, but my compound still precipitates. What advanced formulation strategies can I explore?
A: When basic troubleshooting is insufficient, more advanced formulation techniques can be employed to enhance the apparent solubility of your triazole derivative:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations and biological assays.[6][11]
-
Co-solvents and Surfactants: In some cases, a mixture of solvents can be more effective than one alone.[7] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[6]
-
Nanoparticle-Based Formulations: For highly challenging compounds, nanoparticle-based delivery systems can be a powerful solution.[12][13] Techniques like encapsulating the triazole derivative in chitosan nanoparticles have been shown to improve solubility and drug delivery.[12][14] These advanced methods often require specialized expertise in formulation science.
Q3: My triazole derivative shows high activity in an enzymatic assay but no activity in a cell-based assay. Could this be a solubility issue?
A: This is a classic problem in drug discovery, and poor solubility is a primary suspect.[15] Here’s a breakdown of the likely causes:
-
Lower Effective Concentration: In the cell-based assay, your compound may be precipitating in the complex cell culture medium, leading to a much lower effective concentration of the dissolved compound available to interact with the cells.[15]
-
Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, and proteins (from serum). These components can interact with your compound, either aiding solubility or, in some cases, causing it to precipitate.[4]
-
Poor Membrane Permeability: Even if the compound remains in solution, its physicochemical properties, which contribute to poor solubility, may also result in poor permeability across the cell membrane.
To troubleshoot this, you should first determine the solubility of your compound directly in the cell culture medium. If precipitation is observed, the strategies outlined in the previous questions should be applied.
Troubleshooting Guides
This section provides structured workflows and detailed protocols to systematically address solubility issues with your triazole derivatives.
Guide 1: Systematic Solubility Assessment
Before attempting to run a full biological assay, it is crucial to determine the kinetic solubility of your triazole derivative in the specific assay buffer you plan to use. This will help you establish the maximum concentration you can reliably test.
Experimental Protocol: Kinetic Solubility Determination by Nephelometry
Nephelometry measures the amount of light scattered by suspended particles (precipitate) in a solution.
-
Prepare a High-Concentration Stock Solution: Dissolve your triazole derivative in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Set up a Dilution Plate: In a clear 96-well plate, perform a serial dilution of your compound stock in DMSO.
-
Transfer to Assay Buffer: Transfer a small, equal volume of each DMSO dilution into a corresponding well of a new 96-well plate pre-filled with your aqueous assay buffer. Ensure the final DMSO concentration matches what you will use in your assay.
-
Incubate: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours), protected from light.[5]
-
Measure Light Scattering: Read the plate using a nephelometer.
-
Analyze the Data: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline (buffer with DMSO only) is your kinetic solubility limit.[5]
Data Presentation: Example Solubility Data
| Condition | Max Soluble Concentration (µM) |
| PBS, pH 7.4, 0.5% DMSO | 5 |
| PBS, pH 6.0, 0.5% DMSO | 25 |
| RPMI + 10% FBS, 0.5% DMSO | 12 |
| PBS, pH 7.4, 0.5% DMSO + 2% HP-β-CD | >100 |
Guide 2: A Decision-Making Workflow for Solubility Enhancement
This workflow will guide you from initial problem identification to a viable solution for your biological assay.
Visualization: Troubleshooting Workflow
A visual representation of the decision-making process can streamline troubleshooting efforts.
Caption: A stepwise decision-making workflow for troubleshooting solubility.
References
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Triazole Compounds
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 1,2,3-triazole compounds. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
The 1,2,3-triazole core is a valuable scaffold in medicinal chemistry and materials science due to its high chemical stability, aromaticity, and ability to form hydrogen bonds.[1] The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized access to these compounds.[2][][4] This guide focuses primarily on the CuAAC reaction, while also addressing the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for accessing alternative regioisomers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of 1,2,3-triazoles.
Q1: My CuAAC reaction is not working or is giving a very low yield. What are the first things I should check?
A1: Low or no yield in a CuAAC reaction is a frequent issue. The primary suspect is often the integrity of the copper(I) catalyst. Cu(I) is prone to oxidation to the catalytically inactive Cu(II) state, especially in the presence of oxygen.[5]
Initial Troubleshooting Steps:
-
Oxygen Exclusion: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). While some protocols are robust enough to be performed in open air, this is a critical first step in troubleshooting.
-
Purity of Reagents: Verify the purity of your azide and alkyne starting materials. Impurities can sometimes interfere with the catalyst.
-
Catalyst Generation: If you are generating Cu(I) in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), ensure the reducing agent is fresh and added correctly.[2][6] It is often best to pre-mix the copper salt and any ligand before adding the reducing agent.[5][6]
Q2: I am getting a mixture of 1,4- and 1,5-disubstituted triazoles. How can I control the regioselectivity?
A2: The regioselectivity of the azide-alkyne cycloaddition is a key consideration. The thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-isomers because the reaction proceeds through a concerted mechanism with similar activation energies for both pathways.[1][2]
To achieve high regioselectivity:
-
For 1,4-disubstituted triazoles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method, providing exclusively the 1,4-isomer.[1][2][7] The mechanism involves a stepwise pathway initiated by the formation of a copper-acetylide intermediate.[4]
-
For 1,5-disubstituted triazoles: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[8][9][10] This reaction proceeds through a different mechanism involving a ruthenacycle intermediate.[2]
Section 2: Troubleshooting Guide for CuAAC Reactions
This guide provides a structured approach to resolving common issues in Copper(I)-Catalyzed Azide-Alkyne Cycloadditions.
Issue 1: Slow or Incomplete Reaction
-
Potential Cause: Insufficiently active catalyst.
-
Explanation: The catalytic cycle of CuAAC relies on the availability of the Cu(I) species.[11] If the concentration of active catalyst is low due to oxidation or side reactions, the reaction rate will suffer.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While typically catalytic, increasing the copper concentration (e.g., from 1 mol% to 5 mol%) can sometimes overcome minor inhibition.
-
Add a Stabilizing Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble derivatives (e.g., THPTA) can stabilize the Cu(I) oxidation state, preventing disproportionation and oxidation, thereby accelerating the reaction.[2][12][13]
-
Optimize the Reducing Agent: Ensure you are using a sufficient excess of sodium ascorbate (or another suitable reductant) to maintain a reducing environment.[6][8]
-
Increase Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate, especially for less reactive substrates.[14]
-
Issue 2: Formation of Side Products
-
Potential Cause: Oxidative homocoupling of the alkyne (Glaser coupling).
-
Explanation: In the presence of oxygen, the copper catalyst can promote the dimerization of terminal alkynes to form diynes. This is a common side reaction in CuAAC.[12]
-
Troubleshooting Steps:
-
Rigorous Degassing: De-gas your solvent and reaction mixture thoroughly before adding the copper catalyst.
-
Excess Reducing Agent: Use a slight excess of sodium ascorbate to scavenge any residual oxygen and maintain the copper in its +1 oxidation state.[8]
-
Use of Ligands: Ligands can help to suppress Glaser coupling by stabilizing the catalytically active monomeric copper species.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Residual copper catalyst in the final product.
-
Explanation: Copper salts can be difficult to remove completely by standard silica gel chromatography, leading to product contamination.[15]
-
Troubleshooting Steps:
-
Aqueous Washes with Chelating Agents: During the workup, wash the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia/ammonium chloride to sequester and remove copper ions.[15]
-
Specialized Chromatography: For highly polar triazoles where residual copper is a persistent issue, consider using alternative purification techniques such as reverse-phase chromatography.[15]
-
Precipitation/Filtration: In many cases, the triazole product is crystalline and will precipitate from the reaction mixture. Simple filtration can yield highly pure product without the need for chromatography.[8]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
This protocol describes a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using in situ generation of the Cu(I) catalyst.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium Ascorbate (0.02-0.10 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
To a round-bottom flask, add the azide and the terminal alkyne.
-
Dissolve the starting materials in the chosen solvent system.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
Add the CuSO₄ solution to the reaction mixture.
-
Add the sodium ascorbate solution to the reaction mixture. The reaction is often initiated upon this addition.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for the Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC
This protocol provides a general method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.05 equiv)
-
[Cp*RuCl(COD)] (or a similar Ru catalyst) (0.01-0.02 equiv)
-
Solvent (e.g., 1,2-dichloroethane (DCE), Toluene)
Procedure:
-
In a flask purged with an inert gas, dissolve the azide and alkyne in the chosen solvent.[9]
-
Add the ruthenium catalyst to the solution.[9]
-
Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and monitor by TLC or LC-MS.[9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Data and Visualization
Table 1: Comparison of Common Catalytic Systems for Azide-Alkyne Cycloaddition
| Feature | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) | Thermal Huisgen Cycloaddition |
| Regioselectivity | Exclusively 1,4-disubstituted | Predominantly 1,5-disubstituted | Mixture of 1,4- and 1,5-isomers |
| Reaction Conditions | Mild (often room temperature) | Moderate heating often required | High temperatures required |
| Catalyst | Copper(I) salts or complexes | Ruthenium complexes (e.g., [Cp*RuCl]) | None |
| Scope | Broad, tolerates many functional groups | Good, also works with internal alkynes | Limited by high temperatures |
| Key Advantage | High yield, selectivity, and reliability ("Click" reaction) | Access to the 1,5-regioisomer | Metal-free |
Diagram 1: Catalytic Cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of CuAAC involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered intermediate, ultimately leading to the 1,4-disubstituted triazole product and regeneration of the Cu(I) catalyst.
Diagram 2: Troubleshooting Workflow for a Low-Yielding CuAAC Reaction
Caption: A systematic workflow for troubleshooting common causes of low yields in CuAAC reactions.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Straub, B. F. (2017). General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles. European Journal of Organic Chemistry, 2017(31), 4584-4592. Retrieved from [Link]
-
Jia, M., & Li, J. (2016). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Accounts of Chemical Research, 49(8), 1476-1485. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988274. Retrieved from [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1257. Retrieved from [Link]
-
Pérez-Corpas, D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1934-1947. Retrieved from [Link]
- Google Patents. (1981). US4269987A - Purification of triazoles.
-
Dalton Transactions. (2015). Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions, 44(4), 1475-1485. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Polymers, 15(9), 2184. Retrieved from [Link]
-
Oakdale, J. R., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 145-154. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988274. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Valencia, R. A., et al. (2012). Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. Journal of the Mexican Chemical Society, 56(2), 133-136. Retrieved from [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
ResearchGate. (2018). Optimized conditions for the copper catalyzed azide-alkyne cyclo-addition (CuAAC). Retrieved from [Link]
-
PubMed. (2011). "Triazole bridge": disulfide-bond replacement by ruthenium-catalyzed formation of 1,5-disubstituted 1,2,3-triazoles. Angewandte Chemie International Edition, 50(22), 5207-5211. Retrieved from [Link]
-
National Institutes of Health. (2019). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 24(21), 3848. Retrieved from [Link]
-
ResearchGate. (2015). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (2012). Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. Journal of the Mexican Chemical Society, 56(2). Retrieved from [Link]
-
Semantic Scholar. (2020). Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3-Triazoles Using Click Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(16), 3593. Retrieved from [Link]
-
MDPI. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(10), 1400. Retrieved from [Link]
-
ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48123-48135. Retrieved from [Link]
-
National Institutes of Health. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Bioconjugate Chemistry, 22(10), 1945-1954. Retrieved from [Link]
-
ChemRxiv. (2020). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. Retrieved from [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
-
ACS Publications. (2007). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 107(7), 2715-2755. Retrieved from [Link]
-
RSC Publishing. (2021). An investigation of two copper(II) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances, 11(38), 23517-23527. Retrieved from [Link]
-
ACS Publications. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 34(8), 1339-1353. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 888327. Retrieved from [Link]
-
National Institutes of Health. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 34(8), 1339-1353. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
YouTube. (2021, January 15). Unbelievable Challenges in Triazole Synthesis! Retrieved from [Link]
-
ISRES Publishing. (2019). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
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- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Purification of Polar Carboxylic Acids
Welcome to the Technical Support Center for the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-elusive compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of polar carboxylic acid purification.
Introduction: The Challenge of Polar Carboxylic Acids
Polar carboxylic acids are integral to numerous biological processes and are common scaffolds in pharmaceutical development.[1] Their inherent polarity, stemming from the carboxyl group and other polar functionalities, presents significant purification challenges.[2] These molecules often exhibit high solubility in polar solvents like water, leading to poor retention on traditional reversed-phase chromatography media and difficulties in achieving baseline separation from other polar impurities.[1][2] This guide will equip you with the knowledge and practical strategies to overcome these hurdles and achieve your desired purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of polar carboxylic acids, offering probable causes and actionable solutions.
Issue 1: Poor or No Retention in Reversed-Phase HPLC/Flash Chromatography
Question: My polar carboxylic acid elutes in the solvent front or shows very little retention on my C18 column, even with a highly aqueous mobile phase. What can I do?
Probable Causes:
-
Analyte Ionization: At neutral or basic pH, the carboxylic acid is deprotonated to its carboxylate form, which is highly polar and has minimal interaction with the nonpolar stationary phase.[3]
-
High Polarity: The overall polarity of the molecule, beyond the carboxylic acid group, may be too high for effective partitioning onto the stationary phase.[1]
-
Stationary Phase Dewetting: Using a mobile phase with a very high aqueous content (e.g., >95% water) can cause "dewetting" or "phase collapse" of the C18 ligands, leading to a loss of retention.[1]
Solutions:
-
Mobile Phase pH Adjustment: The most critical parameter to control is the pH of the mobile phase. To ensure the carboxylic acid is in its neutral, more hydrophobic form, the mobile phase pH should be lowered to at least 2 units below the pKa of the acid.[3][4] This is typically achieved by adding a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid.[4][5]
-
Expert Tip: Start with 0.1% TFA in both your aqueous and organic mobile phases for a robust starting point in method development.[5] Be mindful that TFA can be difficult to remove from the final product and may not be suitable for all applications. Formic acid is a more volatile and MS-friendly alternative.
-
-
Employ Specialized Reversed-Phase Columns:
-
Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to prevent phase collapse in highly aqueous mobile phases and provides alternative selectivity for polar analytes.
-
"Aqua" or Aqueous-Stable C18 Columns: These are designed to be compatible with 100% aqueous mobile phases, preventing dewetting and ensuring reproducible retention.[1]
-
-
Consider an Alternative Chromatographic Mode: If pH adjustment and specialized columns are insufficient, reversed-phase may not be the optimal technique. Consider the following:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of highly polar compounds.[1][2] It utilizes a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of a non-polar organic solvent, with water acting as the strong eluting solvent.[6]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with both reversed-phase and ion-exchange functionalities, offering multiple modes of interaction to retain and separate polar and charged compounds.[1][2]
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatography
Question: My carboxylic acid peak is showing significant tailing or fronting, making accurate quantification and fraction collection difficult. How can I improve the peak shape?
Probable Causes:
-
Secondary Interactions: The acidic silanol groups on the surface of silica-based stationary phases can interact with the polar functional groups of the analyte, leading to peak tailing.
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.
-
Inappropriate pH: If the mobile phase pH is close to the pKa of the carboxylic acid, the compound can exist in both its protonated and deprotonated forms, leading to peak distortion.[4]
Solutions:
-
Optimize Mobile Phase pH: As with retention, ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to maintain a single, neutral species.[4]
-
Use an Ion-Pairing Agent: While sometimes complex and not always MS-friendly, ion-pairing agents can improve peak shape and retention.[1] These agents, such as tetrabutylammonium salts, pair with the ionized carboxylic acid to form a more hydrophobic complex that interacts more strongly with the stationary phase.
-
Reduce Sample Load: Perform a loading study to determine the optimal sample concentration that does not overload the column.
-
Use End-Capped Columns: Modern, high-purity, end-capped silica columns have fewer free silanol groups, minimizing secondary interactions and improving peak shape for polar analytes.
Issue 3: Difficulty with Recrystallization
Question: I am trying to purify my polar carboxylic acid by recrystallization, but it either oils out or remains soluble even at low temperatures. What should I do?
Probable Causes:
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the carboxylic acid, even when cold. Conversely, the compound may have very low solubility in all but the most polar solvents.
-
Presence of Impurities: Impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization.
Solutions:
-
Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the carboxylic acid when hot but have low solubility when cold.[7] Test a range of solvents with varying polarities on a small scale.[8]
-
Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a binary solvent system can be employed.[8] Dissolve the carboxylic acid in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[8] Common pairs for polar compounds include ethanol/water or acetic acid/water.[8][9]
-
Utilize Acid-Base Properties: For a crude solid, you can perform an acid-base extraction prior to recrystallization. Dissolve the crude material in an organic solvent, extract with an aqueous base (like sodium bicarbonate) to move the carboxylic acid into the aqueous layer as its salt.[10][11] Wash the aqueous layer with fresh organic solvent to remove neutral impurities. Then, re-acidify the aqueous layer to precipitate the purified carboxylic acid, which can then be collected and recrystallized.[10][12]
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification strategy for a newly synthesized polar carboxylic acid?
A1: Acid-base extraction is an excellent and often overlooked first-pass purification technique.[10][11] It is a simple, scalable, and cost-effective method to remove neutral and basic impurities.[10][12] Following this, the choice between chromatography and recrystallization depends on the nature of the remaining impurities and the physical state of your compound.
Q2: Can I use normal-phase chromatography on silica gel for polar carboxylic acids?
A2: While possible, it is often challenging. Polar carboxylic acids can bind very strongly and sometimes irreversibly to the acidic silica gel, leading to poor recovery and extreme peak tailing.[13] If you must use normal-phase, consider deactivating the silica gel or using a more aggressive, polar mobile phase, potentially containing a small amount of acetic acid or ammonia to improve elution.[13] However, techniques like HILIC or reversed-phase with pH control are generally more reliable.[1][2]
Q3: How does Solid-Phase Extraction (SPE) fit into the purification workflow?
A3: SPE is a powerful tool for sample cleanup and concentration prior to chromatography, or as a standalone purification method for less complex mixtures. For polar carboxylic acids, several SPE strategies can be employed:
-
Reversed-Phase SPE: The sample is loaded under acidic conditions to retain the neutral carboxylic acid. Polar impurities can be washed away, and the product is then eluted with an organic solvent.
-
Ion-Exchange SPE: Anion-exchange sorbents (with a positive charge) will retain the deprotonated carboxylic acid (carboxylate anion) under basic conditions.[14][15][16] Neutral and cationic impurities are washed away. The purified carboxylic acid is then eluted by lowering the pH or using a high-salt buffer.[14][17] This is particularly effective for isolating carboxylic acids from complex matrices like fermentation broths.[14][17]
Q4: My polar carboxylic acid is not UV active. What detection methods can I use for chromatography?
A4: For compounds lacking a chromophore, several universal detection methods are available:
-
Mass Spectrometry (MS): This is the most powerful and versatile detector, providing both quantification and structural information. Ensure your mobile phase modifiers (e.g., formic acid instead of TFA) are MS-friendly.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is more sensitive than a Refractive Index detector and is gradient-compatible.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers near-uniform response for non-volatile analytes.
-
Refractive Index (RI) Detector: An RI detector can be used but is less sensitive and not compatible with gradient elution.
Experimental Protocols & Data
Protocol 1: General Acid-Base Extraction
This protocol describes the separation of a carboxylic acid from neutral and basic impurities.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basification & Extraction: Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate solution.[10] Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. The deprotonated carboxylic acid salt is now in the aqueous layer. Drain the organic layer.
-
Re-extraction: For optimal recovery, re-extract the organic layer with a fresh portion of the aqueous base. Combine the aqueous extracts.
-
Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (test with pH paper). The neutral carboxylic acid should precipitate.[12]
-
Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry. If the product is an oil or does not precipitate, extract it back into an organic solvent, dry the organic layer with anhydrous magnesium sulfate, and evaporate the solvent.[12]
Table 1: Common Chromatographic Modes for Polar Carboxylic Acids
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Best For |
| Reversed-Phase (pH controlled) | C18, C8 (non-polar) | Water/Acetonitrile or Methanol + Acid (e.g., 0.1% Formic Acid) | Hydrophobic partitioning of the neutral acid | Moderately polar carboxylic acids |
| HILIC | Bare Silica, Amide, Diol (polar) | High Organic (e.g., >80% Acetonitrile) with aqueous buffer | Partitioning into a water-enriched layer on the stationary phase surface | Very polar, water-soluble carboxylic acids |
| Anion-Exchange | Quaternary Ammonium (positively charged) | Aqueous buffer, elution with increasing salt concentration or decreasing pH | Electrostatic interaction between the carboxylate anion and the stationary phase | Purification from complex aqueous matrices; separation of acids with different pKa values |
| Mixed-Mode | C18 with embedded ion-exchanger | Aqueous/Organic with buffer | Combination of hydrophobic and electrostatic interactions | Complex mixtures containing acids, bases, and neutrals |
Visualization of Workflows
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for selecting an appropriate purification strategy for a polar carboxylic acid.
Caption: Decision tree for purification strategy.
References
-
Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography. PubMed. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]
- US6284904B1 - Purification of organic acids using anion exchange chromatography. Google Patents.
-
How to Purify Compounds - Organic Chemistry. Varsity Tutors. Available at: [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Purification Of Organic Acids Using Anion Exchange Chromatography. ResearchGate. Available at: [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. Available at: [Link]
-
Polar Compounds. SIELC Technologies. Available at: [Link]
- WO2014095080A2 - Process for the purification of carboxylic acids. Google Patents.
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. PubMed Central. Available at: [Link]
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Available at: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]
-
Determination of polar organic acids in environmental water by magnetic solid phase extraction based on ionic covalent organic framework. Analytical Methods (RSC Publishing). Available at: [Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. Available at: [Link]
-
For highly polar compound, how to do the purification? ResearchGate. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]
-
Recrystallization and Crystallization. University of Michigan, Department of Chemistry. Available at: [Link]
-
Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]
-
RECRYSTALLISATION. University of Calgary, Department of Chemistry. Available at: [Link]
-
Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. PubMed. Available at: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
Sources
- 1. waters.com [waters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. varsitytutors.com [varsitytutors.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid in Solution
Welcome to the technical support guide for 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Overview of Chemical Stability
This compound is a heterocyclic compound featuring a 1,2,3-triazole ring. Generally, the 1,2,3-triazole ring system is known for its high degree of stability due to its aromatic character. This stability extends to resistance against hydrolysis under acidic or basic conditions, metabolic degradation, and redox reactions. However, the overall stability of a substituted triazole derivative in solution is not solely dictated by the core ring but is also influenced by its substituents, the solvent system, pH, temperature, and exposure to light.
Frequently Asked Questions (FAQs)
Q1: How should I store stock solutions of this compound?
A1: For optimal stability, stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO or DMF. It is recommended to store these solutions at low temperatures, ideally at -20°C or -80°C, in small, single-use aliquots to minimize freeze-thaw cycles. The containers should be tightly sealed to prevent moisture absorption and solvent evaporation. For long-term storage, purging the vial with an inert gas like argon or nitrogen is advisable.
Q2: Is the 1,2,3-triazole ring of this compound susceptible to cleavage in solution?
A2: The 1,2,3-triazole ring is generally robust and resistant to cleavage under typical experimental conditions. However, extreme conditions, such as concentrated acids or bases at elevated temperatures, could potentially lead to degradation, though this is not a common occurrence in standard laboratory practice. The primary stability concerns are more likely to arise from reactions involving the carboxylic acid or oxane substituents, or from interactions with the solvent and other components in the solution.
Q3: Can the carboxylic acid group of the molecule cause stability issues?
A3: Yes, the carboxylic acid moiety can influence the compound's stability, particularly in certain solvents and at specific pH values. For instance, in protic solvents, the carboxylic acid can form hydrogen bonds, which may affect its reactivity and solubility. At elevated temperatures, decarboxylation could be a potential degradation pathway, although this typically requires significant energy input. The rate of such reactions can be influenced by the polarity and basicity of the solvent.
Q4: I am observing a gradual loss of my compound in an aqueous buffer. What is the likely cause?
A4: Several factors could contribute to the degradation of this compound in aqueous buffers. These include:
-
pH-dependent hydrolysis: While the triazole ring is stable, the overall molecule's stability can be pH-dependent. It's crucial to determine the optimal pH range for your experiments.
-
Microbial degradation: If the buffer is not sterile, microbial growth could lead to the degradation of the compound.
-
Photodegradation: Exposure to ambient or UV light can induce degradation in some triazole derivatives. It is recommended to protect solutions from light, especially during long-term experiments.
-
Oxidation: While the triazole ring itself is relatively resistant to oxidation, the oxane substituent could be susceptible to oxidative degradation, potentially initiated by radical intermediates.
Troubleshooting Guide
Issue 1: Inconsistent Results in Biological Assays
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
-
Detailed Steps:
-
Verify Stock Solution Stability: Prepare a fresh stock solution of this compound and compare its performance in the assay to your existing stock.
-
Assess Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of a typical experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it using a stability-indicating analytical method like HPLC or LC-MS to quantify the parent compound and detect any degradation products.
-
Investigate Photostability: Conduct your experiment under both light and dark conditions to determine if the compound is susceptible to photodegradation. If it is, ensure all subsequent experiments are performed with light protection (e.g., using amber vials, covering plates with foil).
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Potential Cause: Formation of degradation products or impurities.
-
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating unknown peaks.
-
Detailed Steps:
-
Characterize the Impurities: Use LC-MS/MS to determine the mass of the unknown peaks. This information is critical for proposing potential degradation pathways.
-
Evaluate Potential Degradation Pathways:
-
Oxidation: Look for mass increases corresponding to the addition of oxygen atoms. Studies on other substituted 1,2,3-triazoles have shown that degradation can occur through the oxidation of alkyl substituents while leaving the triazole ring intact. This process might be abiotic and proceed via radical intermediates.
-
Decarboxylation: A loss of 44 Da from the parent mass would indicate decarboxylation.
-
Reaction with Solvent/Buffer: Consider the possibility of the compound reacting with components of your solution (e.g., esterification with alcohol solvents, salt formation with buffer ions).
-
-
Optimize Storage and Handling Conditions: Based on the likely degradation pathway, adjust your experimental conditions. This may involve using a different solvent, adjusting the pH of your buffer, lowering the incubation temperature, or ensuring the exclusion of light.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Solid) | +4°C in a dry, dark place | Minimizes thermal degradation and hydrolysis. |
| Storage Temperature (Solution) | -20°C to -80°C | Reduces reaction kinetics of potential degradation pathways. |
| Recommended Solvents (Stock) | Anhydrous DMSO, DMF | Good solubility and generally non-reactive. |
| pH Range (Aqueous Solution) | To be determined empirically (near neutral is a good starting point) | Stability can be highly pH-dependent. |
| Light Exposure | Minimize; use amber vials or foil | Prevents potential photodegradation. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment in Solution
-
Objective: To quantify the degradation of this compound over time in a specific solvent or buffer.
-
Materials:
-
This compound
-
Test solvent/buffer
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (to be optimized for good peak shape and resolution)
-
Autosampler vials
-
-
Procedure:
-
Prepare a solution of the compound in the test solvent/buffer at a known concentration (e.g., 10 µM).
-
Dispense the solution into several vials.
-
Immediately analyze one vial (T=0) by HPLC to determine the initial peak area of the parent compound.
-
Incubate the remaining vials under the desired experimental conditions (e.g., specific temperature, light/dark).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze its contents by HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile.
-
References
-
Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available at: [Link]
-
Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available at: [Link]
-
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. Available at: [Link]
-
Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate. Available at: [Link]
-
Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate. Available at: [Link]
-
High thermal stability, pH responsive organogels of 2H-benzo[d]1,2,3- triazole derivatives as pharmaceutical crystallization med. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. Available at: [Link]
-
1,2,3-Triazole. Wikipedia. Available at: [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. Available at: [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available at: [Link]
-
Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. ACS Publications. Available at: [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Publications. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
1,2,3-Triazoles and their Benzo Derivatives. ResearchGate. Available at: [Link]
-
A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous determination of four nitrofuran metabolites in aquatic products and seafood. Analytical and Bioanalytical Chemistry Research. Available at: [Link]
-
Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. ResearchGate. Available at: [Link]
-
The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. Available at: [Link]
-
Stability of 1,2,4-triazoles? ResearchGate. Available at: [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available at: [Link]
-
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Available at: [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]
-
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Dergipark. Available at: [Link]
-
The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. ResearchGate. Available at: [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. ACS Publications. Available at: [Link]
-
Analytical methods for the determination of some selected 4-quinolone antibacterials. ResearchGate. Available at: [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]
-
Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. ResearchGate. Available at: [Link]
- Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
Technical Support Center: Refining Analytical Methods for Triazole Intermediates
Welcome to the technical support center for the analysis of triazole intermediates. As critical components in the synthesis of many active pharmaceutical ingredients (APIs), the accurate detection and quantification of these intermediates are paramount for ensuring process control, final product quality, and regulatory compliance.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Our approach is grounded in fundamental scientific principles and validated by international regulatory standards. We will explore the causality behind experimental choices, empowering you not just to follow protocols but to develop and refine robust analytical methods tailored to your specific needs.
Section 1: Method Development & Validation Fundamentals (FAQs)
This section addresses foundational questions regarding the setup and validation of analytical methods for triazole intermediates, ensuring they are suitable for their intended purpose.[3][4]
Q1: What are the primary regulatory guidelines I should follow when validating my analytical method?
A1: Your method validation protocol must be designed to demonstrate that the analytical procedure is fit for its intended purpose.[3][5] The primary guidelines to follow are from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) , which has been recently revised.[6][7][8][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these guidelines.[10][11][12] These documents provide a framework for the principles of analytical procedure validation and detail the validation characteristics you need to evaluate.[5][7][13]
Q2: What are the essential validation parameters for a quantitative HPLC method for triazole intermediates?
A2: For a quantitative method aimed at determining the concentration of a triazole intermediate (e.g., an assay or impurity test), you must evaluate a specific set of validation characteristics as defined by ICH Q2(R2).[9][14] The goal is to provide documented evidence that the method is reliable, accurate, and suitable for its intended use.[1][15]
| Validation Characteristic | Purpose & Causality | Regulatory Expectation (ICH Q2) |
| Specificity / Selectivity | To prove that the signal you measure is unequivocally from your target analyte, without interference from other components like impurities, degradants, or matrix components.[3][16] A lack of specificity can lead to inaccurate quantification. | Demonstrate resolution from known compounds and/or perform peak purity analysis (e.g., with a DAD/PDA detector). For MS, specificity is shown by unique fragmentation patterns. |
| Linearity | To demonstrate a direct, proportional relationship between the analyte concentration and the instrument's response over a defined range. This justifies the use of a specific calibration model (e.g., linear regression). | A minimum of 5 concentration levels is recommended.[4] The correlation coefficient (r) or coefficient of determination (r²) should be reported and meet predefined criteria (typically >0.99). |
| Range | To define the upper and lower concentration limits for which the method has been proven to be accurate, precise, and linear. The range is derived from the linearity studies.[4] | For an assay, the range is typically 80-120% of the test concentration. For an impurity, it should cover from the reporting level to 120% of the specification. |
| Accuracy | To determine the closeness of the measured value to the true value. This is often assessed via recovery studies by spiking a known amount of analyte into a matrix.[16][17] | Typically assessed at a minimum of 3 concentration levels across the specified range, with multiple replicates (e.g., 3 replicates at each level).[4][16] |
| Precision | To measure the degree of scatter between a series of measurements from the same sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[4][17] | Expressed as Relative Standard Deviation (RSD). Acceptance criteria depend on the application (e.g., ≤1-2% for assay, ≤10-15% for trace impurities).[14] |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[17] This is critical for impurity analysis. | Can be determined based on signal-to-noise ratio (typically 10:1) or by establishing the lowest concentration that meets accuracy and precision criteria.[14] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. It indicates the sensitivity of the method. | Determined based on a signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | To demonstrate the method's reliability when subjected to small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[16] This is typically evaluated during method development. | The effect of varied parameters on the results is assessed. This ensures the method is reliable for routine use. |
Q3: Should I use a UV or a Mass Spectrometry (MS) detector for my analysis?
A3: The choice depends on your analytical objective.
-
UV Detector (e.g., DAD/PDA): This is a robust, cost-effective choice for routine quantification when your triazole intermediate has a suitable chromophore and you can achieve chromatographic separation from all potential interferences. Its primary limitation is specificity; co-eluting compounds can lead to inaccurate results.[18]
-
Mass Spectrometry (MS) Detector: MS is the gold standard for specificity and sensitivity.[19] It is essential when:
For drug development, where unknown impurities may be present, an LC-MS method is highly recommended for its ability to provide both quantitative data and structural information.[21]
Section 2: Sample Preparation Troubleshooting
Sample preparation is often the most error-prone step in the analytical workflow. The goal is to extract the analyte from the sample matrix cleanly and consistently.[18]
Q4: My analyte recovery is low and inconsistent after protein precipitation. What's wrong?
A4: Protein precipitation is a common technique for biological matrices, but its effectiveness can be influenced by several factors.[18][22]
-
Cause: Incorrect choice or ratio of precipitation solvent.
-
Explanation: Solvents like acetonitrile (ACN) or methanol work by disrupting the solvation of proteins, causing them to aggregate and precipitate. The efficiency depends on the solvent's polarity and the ratio used.
-
Solution:
-
Optimize the Solvent: While ACN is most common, test methanol as well.
-
Optimize the Ratio: A typical starting point is a 2:1 or 3:1 ratio of solvent to sample (e.g., 400 µL ACN to 200 µL plasma).[22] Systematically evaluate ratios from 1:1 to 4:1 to find the optimal point for precipitation without causing analyte loss.
-
Check Analyte Solubility: Ensure your triazole intermediate is highly soluble in the chosen precipitation solvent. If it is not, a portion of it may co-precipitate with the proteins. Consider diluting the sample with water before adding the organic solvent.
-
-
-
Cause: Sub-optimal precipitation conditions.
-
Explanation: Temperature and mixing energy affect the size and density of the protein pellet.
-
Solution:
-
Precipitate on Ice: Using cold solvent and keeping samples on ice can often result in a more compact protein pellet, improving supernatant clarity.
-
Vortex Thoroughly: Ensure vigorous mixing (e.g., 1 minute on a vortex mixer) to ensure complete interaction between the solvent and the sample.[22]
-
Increase Centrifugation: Spin at a higher g-force or for a longer duration (e.g., 10,000 rpm for 10 minutes) to ensure all precipitated material is pelleted.[22]
-
-
Q5: I'm seeing significant signal suppression/enhancement in my LC-MS analysis (matrix effects). How can I fix this?
A5: Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of your target analyte in the MS source, leading to inaccurate quantification.[19]
-
Cause: Insufficient sample cleanup.
-
Explanation: Protein precipitation is a crude cleanup method. Endogenous components like phospholipids or salts often remain in the supernatant and can cause ion suppression.
-
Solution:
-
Implement Solid-Phase Extraction (SPE): SPE provides a much more thorough cleanup by selectively retaining the analyte on a sorbent while matrix components are washed away.[23] Develop an SPE method using a sorbent that has a high affinity for your triazole (e.g., a mixed-mode or polymer-based sorbent).
-
Use Dilute-and-Shoot: If your analyte concentration is high enough, simply diluting the sample with the initial mobile phase can significantly reduce the concentration of interfering matrix components, mitigating their effect.
-
-
-
Cause: Poor chromatographic separation.
-
Explanation: If matrix components co-elute with your analyte, they will enter the MS source at the same time, causing interference.
-
Solution:
-
Modify the Gradient: Adjust your HPLC gradient to better separate your analyte from the "matrix peak," which typically elutes early in the run. Increase the initial aqueous portion of the gradient or use a shallower gradient to improve resolution.
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or a polar-embedded phase) to alter the selectivity and move the analyte away from the interferences.
-
-
Section 3: HPLC / LC-MS Troubleshooting Guide
This guide addresses common chromatographic and spectrometric issues encountered during the analysis of triazole intermediates.
Q6: Why am I seeing poor peak shape (tailing or fronting)?
A6: Peak shape is a critical indicator of method performance. Deviations from a symmetrical Gaussian shape can compromise integration accuracy and resolution.
Q7: My retention times are drifting or shifting between injections. What should I check?
A7: Unstable retention times compromise peak identification and integration, indicating a problem with the system's stability.[24]
| Symptom | Common Cause | Explanation & Solution |
| Gradual Drift (usually to shorter RTs) | Insufficient Column Equilibration | The column chemistry has not reached equilibrium with the mobile phase. Solution: Increase the equilibration time between gradient runs. A good rule of thumb is to use at least 10 column volumes of the initial mobile phase.[24] |
| Gradual Drift (in either direction) | Mobile Phase Composition Change | One of the mobile phase components is evaporating (e.g., the organic solvent), changing the overall solvent strength. Solution: Prepare fresh mobile phase daily and keep solvent bottles loosely capped to prevent evaporation while allowing for outgassing.[24] |
| Sudden, Random Shifts | Pump or Mixer Malfunction | The pump is not delivering a consistent flow rate or the mobile phase components are not being mixed properly. Solution: Purge the pump to remove air bubbles.[24] Check for leaks in the pump seals and check valves. Run a pump performance test if available. |
| Shift After Sample Injection | Column Temperature Fluctuation | The column temperature is not stable. Even small changes can affect retention, especially for sensitive methods. Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 40 °C).[24][25] |
Q8: My MS signal is noisy or has disappeared entirely. Where do I start?
A8: Loss of MS signal can be due to issues with the ion source, the mass analyzer, or the fluidic path leading to the detector.
-
Check the Fluidics: Ensure there is a stable spray at the ESI source. If not, there may be a clog in the transfer line or emitter.
-
Clean the Ion Source: The source can become contaminated over time, especially when analyzing complex samples. Follow the manufacturer's protocol to clean the capillary, skimmer, and other source elements.
-
Check Tuning and Calibration: Run a system tune and calibration to ensure the mass analyzer is performing correctly and the mass axis is accurate.
-
Review Method Parameters:
-
Ionization Polarity: Confirm you are in the correct mode (positive or negative) for your triazole intermediate. Most triazoles ionize well in positive mode [M+H]+.[21][25]
-
Fragmentor/Collision Energy: If you are using MS/MS, ensure the collision energy is optimized. If it's too high, you may fragment your precursor ion completely, leaving no signal. If it's too low, you won't see any fragment ions. Systematically vary the fragmentor voltage to find the optimum for your compound.[25][26]
-
Section 4: Advanced Topics & FAQs
Q9: How do I interpret the mass spectrum of my triazole intermediate?
A9: Understanding the fragmentation of the triazole ring is key to confirming its structure. Under ESI-MS conditions, the fragmentation is influenced by the substituents on the ring.[21]
-
Common Fragmentation Pathways:
-
Loss of N₂: Cleavage of the triazole ring can lead to the loss of a neutral nitrogen molecule (N₂), which is a characteristic fragmentation pathway.[21]
-
Loss of HCN: Another common pathway involves the loss of hydrogen cyanide (HCN) from the ring structure.[21]
-
Substituent-Driven Fragmentation: The fragmentation is often dominated by the loss of substituents or cleavage within the substituent groups themselves. Analyzing these losses can help identify the structure.[21][25]
-
Q10: I need to transfer this method to another lab. What is the best way to ensure it works correctly?
A10: Method transfer requires demonstrating that the receiving laboratory can achieve comparable results to the originating laboratory. This is a crucial part of the analytical procedure lifecycle.
-
Write a Detailed Protocol: The method document must be unambiguous. Specify all parameters: column part number, mobile phase preparation, instrument settings, and sample processing steps.
-
Perform a Gap Analysis: Compare the instrumentation in both labs. Differences in system dwell volume, detector design, or software can impact results, especially for gradient methods.
-
Co-Validation or Transfer Study: The receiving lab should execute a pre-approved protocol that includes analyzing the same set of standards and control samples. The results (e.g., retention time, resolution, accuracy, precision) must meet pre-defined acceptance criteria. This process is sometimes referred to as verifying the method's performance in the new environment.[12]
Section 5: Protocols & Workflows
This section provides standardized, step-by-step protocols as a starting point for your method development.
Protocol 1: Generic Sample Preparation by Protein Precipitation
This protocol is suitable for removing the bulk of proteins from a plasma or serum sample.[22]
-
Aliquot Sample: Pipette 200 µL of plasma/serum into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of an internal standard solution to correct for variability.
-
Precipitate: Add 600 µL of ice-cold acetonitrile to the sample.
-
Mix: Vortex the tube vigorously for 1 minute.
-
Centrifuge: Centrifuge the sample at 12,000 x g for 10 minutes at 4 °C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or HPLC vial, avoiding the protein pellet.
-
Evaporate & Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Inject: The sample is now ready for LC-MS analysis.
Protocol 2: Representative HPLC-MS/MS Method for Triazole Intermediates
This method provides a robust starting point for separating and detecting polar triazole intermediates.[21][25]
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm).[25]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.[25]
-
Column Temperature: 40 °C.[25]
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 4000 V.[25]
-
Drying Gas: Nitrogen at 10 L/min.[25]
-
Source Temperature: 350 °C.
-
Scan Mode: Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. MRM transitions must be optimized for each specific triazole intermediate.
-
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Logvinenko, L., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ScienceRise: Pharmaceutical Science, 2(24), 22-30. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia, 70(4), 1085-1096. Retrieved from [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
-
gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
-
Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Jakhotia, K. A., et al. (2012). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 3(10), 3823-3831. Retrieved from [Link]
-
Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Semantic Scholar. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
Xiangshuo Chemical. (2023). Analysis of triazole fungicides and their intermediates. Retrieved from [Link]
-
ResearchGate. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Scaling Up the Synthesis of Oxane-Substituted Triazoles
Welcome to the technical support center for the scalable synthesis of oxane-substituted triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges of transitioning these important heterocyclic compounds from laboratory-scale to pilot or manufacturing scale. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of oxane-substituted triazoles?
A1: The main challenges in scaling up the synthesis of oxane-substituted triazoles, particularly through the popular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," revolve around maintaining reaction efficiency, ensuring safety, and achieving consistent product purity.[1][2] Key issues include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions or unsafe conditions.[3]
-
Catalyst Activity and Loading: The efficiency of the catalyst can be affected by impurities and the increased surface area-to-volume ratio at scale.[2] Direct translation of lab-scale catalyst loading may not be optimal.
-
Reagent Solubility: Ensuring all reactants, especially the oxane-substituted starting materials and the catalyst, remain fully dissolved in the reaction medium is critical for consistent results.[1]
-
Safety of Azide Intermediates: Organic azides can be thermally unstable and potentially explosive, requiring careful handling and reaction condition control, especially at a larger scale.[4][5]
-
Product Isolation and Purification: Crystallization or chromatographic purification methods that are effective at the lab scale may be inefficient or impractical for large quantities.
Q2: Which synthetic routes are most amenable to the large-scale production of oxane-substituted triazoles?
A2: While several methods exist for triazole synthesis, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and, for specific regioisomers, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) are highly favored for their reliability and high yields.[6][7][8] For large-scale synthesis, flow chemistry is emerging as a particularly advantageous approach.[9][10][11]
-
CuAAC: This "click" reaction is renowned for its high efficiency and regioselectivity, typically yielding 1,4-disubstituted triazoles.[6][8]
-
RuAAC: This method provides access to the 1,5-disubstituted triazole regioisomer, which can be crucial for structure-activity relationship studies in drug development.[12][13][14] It is also compatible with internal alkynes.[12][13]
-
Flow Chemistry: Continuous-flow processing offers significant advantages for scale-up, including enhanced safety in handling potentially hazardous reagents like azides, improved heat and mass transfer, and the potential for automation.[9][10][11][15]
Q3: How do microwave-assisted synthesis methods compare to conventional heating for scale-up?
A3: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve yields for triazole synthesis.[16][17][18][19] However, scaling up microwave reactions presents challenges. While laboratory-scale microwave reactors are common, translating these conditions to large-scale continuous or batch microwave systems requires specialized equipment and careful process development to ensure uniform heating.[16][20] For many industrial applications, conventional heating in well-controlled reactor systems remains the more established and predictable method for large-scale production.
II. Troubleshooting Guide
Problem 1: Low or Inconsistent Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Catalyst Inactivation (CuAAC) | Solution: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).[2][6] 1. Degas Solvents and Reagents: Thoroughly sparge all liquids with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.[1] 3. Use a Reducing Agent: Add sodium ascorbate to the reaction mixture to continuously regenerate the active Cu(I) species from any oxidized Cu(II).[1][6] |
| Poor Reagent Solubility | Solution: Incomplete dissolution of reactants leads to a heterogeneous reaction mixture and reduced reaction rates. 1. Solvent Screening: Test various solvent systems. Mixtures such as THF/water, t-butanol/water, or DMF/water are often effective.[1] 2. Co-solvents: For aqueous reactions, adding a small amount (e.g., up to 10%) of a co-solvent like DMSO or DMF can improve the solubility of organic starting materials.[1] |
| Sub-optimal Reaction Temperature | Solution: The reaction rate is temperature-dependent. 1. Temperature Optimization Study: Perform small-scale experiments at various temperatures to identify the optimal balance between reaction rate and side product formation. For RuAAC, reactions can often be run at ambient temperature, while CuAAC may benefit from gentle heating.[7] |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Dimerization of Alkynes | Solution: This is a common side reaction in CuAAC. 1. Control Copper Concentration: Use the lowest effective catalyst loading. 2. Ligand Addition: The use of a suitable ligand for the copper catalyst can stabilize the active species and suppress side reactions. |
| Incomplete Conversion of Starting Materials | Solution: Residual starting materials can complicate purification. 1. Monitor Reaction Progress: Use techniques like TLC, LC-MS, or in-line IR in flow chemistry to track the consumption of starting materials and determine the optimal reaction time.[21] 2. Adjust Stoichiometry: A slight excess of one of the reactants (often the less expensive or more easily removed one) can drive the reaction to completion. |
| Formation of Regioisomers | Solution: The formation of the incorrect triazole isomer (e.g., 1,5- instead of 1,4-disubstituted) can occur if the catalyst system is not selective. 1. CuAAC for 1,4-Isomers: Ensure the use of a well-defined Cu(I) source and appropriate ligands to favor the formation of the 1,4-disubstituted product.[8] 2. RuAAC for 1,5-Isomers: For the 1,5-disubstituted isomer, a ruthenium catalyst such as [Cp*RuCl] is required.[7][12][13] |
Problem 3: Difficulties with Product Purification at Scale
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Residual Metal Catalyst | Solution: Copper or ruthenium contamination is a major concern, especially for pharmaceutical applications. 1. Catalyst Scavenging: Use solid-supported scavenger resins that selectively bind to the metal catalyst, allowing for its removal by simple filtration. 2. Extraction: Perform aqueous washes with a chelating agent like EDTA to remove residual copper. 3. Heterogeneous Catalysis: Employ a solid-supported catalyst, such as copper-on-charcoal, which can be easily filtered off at the end of the reaction.[21] |
| High Polarity of the Product | Solution: Oxane-substituted triazoles can be highly polar, making extraction and chromatographic separation challenging. 1. Crystallization: Develop a robust crystallization procedure. This may involve screening a wide range of solvent/anti-solvent systems. 2. Reverse-Phase Chromatography: If normal-phase silica gel chromatography is ineffective due to polarity, consider reverse-phase chromatography for purification. |
III. Experimental Protocols & Data
General Protocol for Scale-Up of CuAAC Synthesis of an Oxane-Substituted Triazole
This protocol provides a general workflow for the synthesis of a 1,4-disubstituted oxane-triazole.
-
Reagent Preparation:
-
Prepare a solution of the oxane-substituted alkyne in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Prepare a separate solution of the corresponding organic azide.
-
Prepare a stock solution of the copper catalyst (e.g., copper(II) sulfate pentahydrate) and a reducing agent (e.g., sodium ascorbate).
-
-
Reaction Setup:
-
Charge a suitably sized reactor with the oxane-alkyne solution.
-
Begin vigorous stirring and inert gas sparging.
-
Add the azide solution to the reactor.
-
Add the sodium ascorbate solution, followed by the copper sulfate solution.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, add an aqueous solution of a chelating agent (e.g., EDTA) to quench the reaction and complex the residual copper.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.
-
Data Presentation: Comparison of Reaction Conditions
| Parameter | Lab-Scale (Batch) | Pilot-Scale (Batch) | Pilot-Scale (Flow) |
| Reactant A Conc. | 0.1 M | 0.1 M | 0.1 M |
| Reactant B Conc. | 0.1 M | 0.1 M | 0.1 M |
| Catalyst Loading | 1 mol% | 1.5 mol% | 0.5 mol% (packed bed) |
| Temperature | 25 °C | 35 °C (exotherm control) | 80 °C |
| Reaction Time | 12 hours | 16 hours | 15 minutes (residence time) |
| Yield | 92% | 88% | 95% |
| Purity (crude) | 95% | 90% | 98% |
Visualization of Experimental Workflow
Below is a diagram illustrating a typical scale-up workflow from batch to continuous flow synthesis.
Caption: Workflow for scaling up oxane-substituted triazole synthesis.
IV. Safety Considerations
When working with triazole synthesis, especially at a larger scale, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[22][23] For handling solid triazoles, a dust mask or respirator may be necessary to prevent inhalation.[23][24]
-
Handling Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating them unnecessarily and use appropriate shielding. For larger scale reactions, consider in-situ generation of the azide to avoid isolating and storing large quantities.[4]
-
Ventilation: All work should be conducted in a well-ventilated fume hood to avoid exposure to volatile reagents and solvents.[22]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Contaminated materials should be handled as hazardous waste.[22]
V. References
-
Ötvös, S. B., & Fülöp, F. (2015). Flow chemistry as a versatile tool for the synthesis of triazoles. Catalysis Science & Technology, 5(7), 3534-3549. [Link]
-
Jeffrey, T. R., Pandya, B., & Marcaurelle, L. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]
-
Ötvös, S. B., & Fülöp, F. (2015). Flow chemistry as a versatile tool for the synthesis of triazoles. Catalysis Science & Technology, 5(7), 3534-3549. [Link]
-
Ötvös, S. B., & Fülöp, F. (2015). Flow chemistry as a versatile tool for the synthesis of triazoles. ResearchGate. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. [Link]
-
Metal‐free 1,2,3‐triazole synthesis using flow chemistry. (n.d.). ResearchGate. [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (n.d.). NIH. [Link]
-
What are the safety precautions when using Triazole? (2025, November 19). Blog. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). ResearchGate. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]
-
ICSC 0682 - 1,2,4-TRIAZOLE. (n.d.). Inchem.org. [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (n.d.). MDPI. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. [Link]
-
Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (2024). ResearchGate. [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][9][10]triazines. (n.d.). MDPI. [Link]
-
Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes. (n.d.). NIH. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. [Link]
-
Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). [No Source Found].
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). NIH. [Link]
-
Making triazoles, the green way. (n.d.). RSC Education. [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). ACS Publications. [Link]
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. (2020). NIH. [Link]
-
Unbelievable Challenges in Triazole Synthesis!. (2021, January 15). YouTube. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). ACS Publications. [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). [No Source Found].
-
Synthesis of 1,2,4‐triazoles: a) on a 1 mmol scale; b) under flow conditions. (n.d.). ResearchGate. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). NIH. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). [No Source Found].
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). NIH. [Link]
-
Click chemistry. (n.d.). Wikipedia. [Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (n.d.). NIH. [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate. [Link]
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Technical Support Center: Regioselectivity in 1,3-Dipolar Cycloaddition for Triazole Synthesis
Welcome to the Technical Support Center for triazole synthesis via 1,3-dipolar cycloaddition. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling regioselectivity in these powerful reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction: The Challenge of Regioselectivity
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of modern chemistry for the synthesis of 1,2,3-triazoles. However, the thermal, uncatalyzed reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing the yield of the desired product.[1][2] This lack of control arises from the similar activation energies for the two possible orientations of the dipole and dipolarophile.[1]
The advent of "click chemistry" introduced catalyzed versions of this reaction, providing an elegant solution to the problem of regioselectivity.[3] By selecting the appropriate metal catalyst, researchers can now almost exclusively direct the reaction to form either the 1,4- or the 1,5-isomer. This guide will walk you through the nuances of achieving this control.
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its reliability, broad substrate scope, and exceptional regioselectivity for the 1,4-disubstituted triazole isomer.[4][5] The reaction's mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner that exclusively yields the 1,4-product.[1][5]
CuAAC Troubleshooting and FAQs
Q1: My CuAAC reaction is sluggish or has a low yield. What are the common causes?
A1: Low yields in CuAAC reactions are frequently traced back to the catalyst's integrity and the reaction conditions. Here are the primary culprits and their solutions:
-
Cause 1: Copper(I) Oxidation. The catalytically active species is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6][7]
-
Cause 2: Ineffective Ligand. Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[8][9]
-
Solution: Choose a ligand appropriate for your solvent system. For aqueous or biological systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices.[3][10] For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective option.[5]
-
-
Cause 3: Substrate Aggregation or Poor Solubility. If your azide or alkyne is not fully dissolved, the reaction kinetics will be severely hampered. This is particularly common with large biomolecules or hydrophobic substrates.[7][11]
-
Cause 4: Steric Hindrance. While CuAAC is remarkably tolerant of steric bulk, highly hindered azides or alkynes can slow the reaction rate.[4][5][14]
-
Solution: For sterically demanding substrates, increasing the reaction temperature (e.g., to 40-60 °C) and extending the reaction time may be necessary.[14] Using a more effective ligand, like a pyridinyl-triazole system, or a more hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can also improve yields.[4][15]
-
Q2: I am seeing side products in my CuAAC reaction. What are they and how can I prevent them?
A2: The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diacetylene byproduct.[5][16] This occurs when Cu(I) is oxidized to Cu(II) in the presence of oxygen.
-
Prevention:
-
Deoxygenate your solvents: Thoroughly sparge all solvents with an inert gas before use.
-
Use a reducing agent: The presence of sodium ascorbate helps maintain a reducing environment, suppressing the formation of Cu(II).[5]
-
Use a stabilizing ligand: Ligands like TBTA or THPTA protect the Cu(I) center, reducing its propensity for oxidative side reactions.[5]
-
Q3: How do I remove the copper catalyst after the reaction is complete?
A3: Residual copper can be problematic, especially for biological applications. Several methods can be used for its removal:
-
Chelating Agents: Adding a solution of a chelating agent like EDTA can sequester the copper ions, which can then be removed during an aqueous workup.[17]
-
Ammonia Solution: Washing the reaction mixture with a dilute ammonia solution can form a water-soluble copper-ammonia complex.
-
Heterogeneous Catalysts: Using a solid-supported copper catalyst allows for simple filtration to remove the catalyst at the end of the reaction.
-
Silica Gel Chromatography: For many small molecules, standard silica gel chromatography is effective at separating the triazole product from copper salts.[17]
Data Summary: Ligand Selection for CuAAC
| Ligand | Abbreviation | Recommended Solvent System | Key Advantages |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Aqueous Buffers, Water | High water solubility, excellent for bioconjugation, reduces cytotoxicity.[3][10] |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | Organic Solvents (e.g., DMSO, DMF, THF), t-BuOH/H₂O | Highly effective at stabilizing Cu(I) and accelerating reactions.[5] |
| Bathocuproinedisulfonic acid disodium salt | BCDS | Aqueous Buffers | Water-soluble ligand that helps prevent copper-mediated damage to biomolecules. |
| N,N-Diisopropylethylamine | DIPEA | Organic Solvents | Can act as both a base and a ligand, particularly useful for hindered substrates.[4] |
Diagram: The CuAAC Catalytic Cycle
Caption: Catalytic cycle of CuAAC leading to the 1,4-isomer.
Experimental Protocol: General Procedure for CuAAC
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 eq) and the azide (1.0-1.2 eq).
-
Solvent Addition: Add the chosen solvent (e.g., a 1:1 mixture of t-BuOH and H₂O) to achieve a concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. For a typical reaction, use CuSO₄·5H₂O (1-5 mol%) and sodium ascorbate (5-10 mol%). Dissolve them in a small amount of water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction flask, followed by the CuSO₄ solution. If using a ligand, it can be pre-mixed with the copper source.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Workup: Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Section 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides excellent regioselectivity for the 1,5-disubstituted triazole isomer.[18] The mechanism is distinct from CuAAC; it involves the oxidative coupling of the azide and alkyne on a ruthenium center to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-product.[19][20]
RuAAC Troubleshooting and FAQs
Q1: My RuAAC reaction is not working. What should I check first?
A1: Failures in RuAAC often relate to the catalyst, solvent, or specific substrate incompatibilities.
-
Cause 1: Catalyst Choice and Activity. The most common and effective catalysts are pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as [Cp RuCl(COD)] or [Cp*RuCl(PPh₃)₂] .[19][20]
-
Solution: Ensure you are using an appropriate catalyst. Note that complexes with labile ligands like COD (cyclooctadiene) are often more active at lower temperatures, while phosphine-ligated complexes may require heating (>60 °C) to become fully active.[21]
-
-
Cause 2: Inappropriate Solvent. RuAAC is much more sensitive to solvent choice than CuAAC. Protic solvents are detrimental to the catalysis.[21][22]
-
Solution: Use anhydrous, aprotic solvents such as toluene, 1,2-dichloroethane (DCE), or DMF.[21] The reaction mixture must be completely homogeneous.
-
-
Cause 3: Catalyst Deactivation. The ruthenium catalyst can be deactivated by certain functional groups or by side reactions. For instance, the catalyst can react with excess azide to form inactive ruthenium tetraazadiene complexes.[21]
-
Solution: Use a strict 1:1 stoichiometry of azide to alkyne if possible. Avoid substrates with functional groups that can strongly coordinate to the ruthenium center and inhibit catalysis.
-
Q2: Can I use internal alkynes in RuAAC?
A2: Yes, a major advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes, providing access to fully-substituted 1,2,3-triazoles.[19][23] This is a key difference from CuAAC, which is generally limited to terminal alkynes.
Q3: What factors control regioselectivity when using unsymmetrical internal alkynes in RuAAC?
A3: The regioselectivity with internal alkynes is a delicate balance of electronic and steric effects.[21]
-
Electronic Effects: The first bond forms between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[19] Therefore, electron-withdrawing groups on the alkyne tend to direct the adjacent carbon to the C-4 position of the triazole.
-
Steric Effects: The bulkier substituent on the alkyne generally prefers to be at the C-4 position, away from the substituent on the azide nitrogen (N-1 position).
Data Summary: Common Catalysts for RuAAC
| Catalyst | Abbreviation | Typical Reaction Temperature | Notes |
| Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) | [CpRuCl(PPh₃)₂] | 60 - 100 °C | Robust and widely used; often requires elevated temperatures.[21] |
| Chloro(1,5-cyclooctadiene)pentamethylcyclopentadienylruthenium(II) | [CpRuCl(COD)] | Room Temp - 60 °C | Highly active at lower temperatures due to the labile COD ligand.[21][24] |
| Tetrakis(chloro(pentamethylcyclopentadienyl)ruthenium(II)) | [Cp*RuCl]₄ | Room Temp - 60 °C | A "ligand-free" precursor that is highly active.[21] |
Diagram: The RuAAC Catalytic Cycle
Caption: Catalytic cycle of RuAAC leading to the 1,5-isomer.
Experimental Protocol: General Procedure for RuAAC
-
Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 1-5 mol%).
-
Solvent and Reagents: Add anhydrous, deoxygenated solvent (e.g., toluene or DCE). To this solution, add the alkyne (1.0 eq) and the azide (1.0 eq).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo.
-
Purification: The crude product is typically purified by silica gel column chromatography to remove the ruthenium catalyst and any unreacted starting materials.
Section 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free click reaction that is particularly valuable for applications in biological systems where metal toxicity is a concern.[25][26] The reaction is driven by the high ring strain of a cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without a catalyst.[27] However, SPAAC typically results in a mixture of regioisomers .[7]
SPAAC Troubleshooting and FAQs
Q1: My SPAAC reaction is very slow. How can I increase the rate?
A1: The kinetics of SPAAC are highly dependent on the choice of cyclooctyne and the electronic properties of the azide.
-
Cause 1: Low-Strain Cyclooctyne. The reaction rate is directly proportional to the degree of ring strain in the cyclooctyne.
-
Cause 2: Electronic Effects. The reaction rate can be tuned by the electronic nature of the azide.
-
Solution: Electron-withdrawing groups on the azide can sometimes accelerate the reaction, but the effect is highly dependent on the specific cyclooctyne used.[29] Conversely, the electron-donating capacity of the azide can also influence the rate.[18] It is often necessary to screen different azide analogs for optimal kinetics.
-
-
Cause 3: Steric Hindrance. SPAAC can be more sensitive to steric hindrance than CuAAC, particularly with bulky cyclooctynes like DBCO.[30]
-
Solution: If you are using a sterically demanding azide, consider a smaller cyclooctyne like BCN. While BCN is slightly less reactive than DBCO in unhindered systems, it may perform better when one of the reaction partners is bulky.[30] Tertiary azides, for example, show significantly reduced reactivity with DBCO compared to BCN.[30]
-
Q2: Can I control the regioselectivity in SPAAC?
A2: Generally, achieving high regioselectivity in SPAAC is challenging, and a mixture of isomers is the expected outcome.[7] However, some control can be exerted through substrate design. Secondary interactions, such as intramolecular hydrogen bonding or boronate ester formation in appropriately designed substrates, can direct the cycloaddition to favor a single regioisomer.[31] For most applications, however, users should be prepared to work with a mixture of products.
Q3: Which cyclooctyne should I choose for my experiment?
A3: The choice depends on the specific requirements of your experiment, balancing reactivity, stability, size, and solubility.
Data Summary: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne Reagent | Abbreviation | Relative Reactivity | Key Characteristics |
| Dibenzocyclooctyne / Azadibenzocyclooctyne | DBCO / ADIBO | Very High | Extremely fast kinetics; ideal for low concentration applications. Can be sensitive to steric hindrance.[19] |
| Bicyclononyne | BCN | High | Excellent balance of high reactivity and small size. Less sensitive to steric hindrance than DBCO.[30][32] |
| Dibenzoannulated cyclooctyne | DIBO | Moderate | Very stable and less reactive than DBCO or BCN. Good for applications where slower, more controlled ligation is desired.[32] |
Diagram: SPAAC Workflow
Caption: General workflow for a catalyst-free SPAAC reaction.
Experimental Protocol: General Procedure for SPAAC Bioconjugation
-
Reagent Preparation: Prepare stock solutions of your azide-modified biomolecule and the cyclooctyne derivative in a biocompatible buffer (e.g., PBS, pH 7.4) or a buffer containing a water-miscible co-solvent like DMSO if solubility is an issue.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-containing molecule (1.0 eq) with the cyclooctyne (typically 1.5-10 eq). The final concentrations will depend on the reaction kinetics and the specific system.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 4 °C, room temperature, or 37 °C) for 1 to 24 hours. The optimal time and temperature should be determined empirically.
-
Analysis: Analyze the formation of the conjugate by methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
-
Purification: If necessary, remove excess unreacted cyclooctyne reagent using an appropriate method for your biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.
References
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2016). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 93, 199-216.
- BenchChem. (2025). Technical Support Center: Optimizing CuAAC Reactions with PEG Linkers.
- Johansson, E., & Moberg, C. (2015). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. RSC Advances, 5(90), 73841-73847.
- Vector Laboratories. (n.d.).
- Krasnovskaya, O. O., Kiseleva, A. A., & Nenajdenko, V. G. (2011). CuAAC reactions of sterically hindered azides.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2016).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
- ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?
- Tsuchiya, K., Hirai, T., Mori, H., & Endo, T. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Polymers, 15(9), 2184.
- Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Bickelhaupt, F. M. (2014). Judicious choice of cyclooctyne-azide combination enables selective SPAAC.
- BenchChem. (2025). Technical Support Center: Troubleshooting CuAAC Reactions.
- Weber, J. A., Yam, A. T., Jester, S. S., & Jasti, R. (2022). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes.
- Aioub, A. G., Dahora, L., Gamble, K., & Finn, M. G. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis.
- ResearchGate. (n.d.).
- BenchChem. (2025). A Researcher's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
- Wikipedia. (n.d.). Click chemistry.
- Svatunek, D., Houszka, N., & Hamlin, T. A. (2020). Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. Chemistry – A European Journal, 26(48), 10886-10890.
- Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
- Borbely, A., de la Torre, J. G., Gasset, D., Rodriguez, M. J., Jimenez-Oses, G., & Bernardes, G. J. L. (2020). Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes.
- Kumar, D., Kumar, V., & Kumar, R. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459.
- García, F., Lavilla, R., & Albericio, F. (2018). Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ2-1,2,3-triazolines in deep eutectic solvents. Green Chemistry, 20(17), 4026-4032.
- Ayouchia, H. B. E., Bahsis, L., Anane, H., Domingo, L. R., & Stiriba, S. E. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 20(29), 19445-19454.
- Gissot, A., & Gry, G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6986-7051.
- ResearchGate. (n.d.).
- ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds.
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
- Dommerholt, J., van Rooijen, O., & van Delft, F. L. (2015). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition.
- Beilstein Archives. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions.
- MDPI. (n.d.).
- ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?
- ResearchGate. (n.d.). (a) Strain-promoted azide–alkyne cycloaddition (SPAAC); (b) substituted...
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.
- RSC Publishing. (n.d.).
- Chalmers Research. (n.d.). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
- ResearchGate. (2024). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- ACS Publications. (n.d.).
Sources
- 1. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 25. Click chemistry - Wikipedia [en.wikipedia.org]
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- 32. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and experimental framework for confirming the structure of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. We will explore the synthetic rationale, delve into the nuances of spectroscopic analysis, and compare this target molecule with a key structural isomer to highlight the subtleties of structural elucidation.
Introduction: The Significance of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and dipolar character. These characteristics make it an attractive component in the design of novel therapeutics. The title compound, featuring an oxane (tetrahydropyran) substituent, introduces a flexible, saturated heterocyclic moiety that can significantly influence solubility, pharmacokinetic properties, and binding interactions with biological targets.
This guide will focus on the synthesis and characterization of this compound and will draw a direct comparison with its positional isomer, 1-(oxan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, to illustrate how subtle changes in molecular architecture can be detected through modern analytical techniques.
Synthetic Strategy: The Power of Click Chemistry
The most efficient and regioselective method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction joins an azide and a terminal alkyne with high fidelity, yielding exclusively the 1,4-isomer.
The logical retrosynthetic analysis for our target molecule involves disconnecting the triazole ring to reveal 4-azidooxane and propiolic acid (or its ester).
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of this compound.
Protocol 1: Synthesis of 4-azidooxane
This initial step involves the conversion of the commercially available 4-hydroxyoxane to the corresponding azide.
Materials:
-
4-hydroxyoxane
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-hydroxyoxane (1.0 eq) in toluene at 0 °C, add DBU (1.5 eq).
-
Slowly add DPPA (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-azidooxane.
Protocol 2: Synthesis of Ethyl 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylate
This is the key CuAAC reaction to form the triazole ring.
Caption: Workflow for the CuAAC synthesis.
Materials:
-
4-azidooxane (from Protocol 1)
-
Ethyl propiolate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-azidooxane (1.0 eq) and ethyl propiolate (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of the product is often indicated by a color change.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the title ester.
Protocol 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylate (from Protocol 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add LiOH (or NaOH) (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The carboxylic acid product should precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural Confirmation and Comparative Analysis
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. A comparative analysis with its positional isomer, 1-(oxan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, provides a powerful illustration of how these methods can differentiate between closely related structures.
Caption: Comparison of the target molecule and its isomer.
Spectroscopic Data Comparison
The following table summarizes the expected and characteristic spectroscopic data for the target molecule and its isomer. The data for the target molecule is based on published data for similar 1,4-disubstituted 1,2,3-triazoles.[2]
| Spectroscopic Data | This compound (Target) | 1-(oxan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (Isomer) | Key Differentiating Features |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.5-8.7 (s, 1H, triazole C5-H), ~4.5-4.7 (m, 1H, oxane C4-H), ~3.8-4.0 (m, 2H, oxane C2/6-Heq), ~3.3-3.5 (m, 2H, oxane C2/6-Hax), ~1.8-2.0 (m, 4H, oxane C3/5-H) | ~8.5-8.7 (s, 1H, triazole C5-H), ~4.3-4.5 (m, 2H, N-CH₂), Multiplicity and chemical shifts of the oxane protons will be different and more complex due to the asymmetric attachment. | The multiplicity and chemical shifts of the oxane ring protons will be significantly different. The C4-proton in the target molecule will be a multiplet, while the N-CH₂ protons in the isomer will be a distinct multiplet. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~162 (C=O), ~140 (triazole C4), ~125 (triazole C5), ~67 (oxane C2/6), ~60 (oxane C4), ~32 (oxane C3/5) | ~162 (C=O), ~140 (triazole C4), ~125 (triazole C5), Different chemical shifts for the oxane carbons due to the different substitution pattern. | The chemical shifts of the oxane ring carbons will be different. The C4 carbon in the target will have a distinct shift compared to the C3 and other carbons in the isomer. |
| FTIR (cm⁻¹) | ~3200-2500 (broad, O-H of COOH), ~1720-1700 (C=O), ~1610 (C=C of triazole), ~1420 (N=N)[2] | ~3200-2500 (broad, O-H of COOH), ~1720-1700 (C=O), ~1610 (C=C of triazole), ~1420 (N=N) | The fingerprint region (below 1500 cm⁻¹) may show subtle differences in C-O and C-N stretching and bending vibrations. |
| Mass Spec (ESI-) | Expected [M-H]⁻: 212.08 | Expected [M-H]⁻: 212.08 | High-resolution mass spectrometry will confirm the elemental composition, but will not differentiate between the isomers. Fragmentation patterns in MS/MS would be required for differentiation. |
Insights from an Alternative Heterocycle: The Oxazole Core
To provide a broader context, it is insightful to compare the 1,2,3-triazole system with another five-membered heterocycle, such as an oxazole. A hypothetical oxazole analog, 4-(oxan-4-yl)oxazole-5-carboxylic acid, would present a different set of properties. The synthesis of such a molecule would require a different synthetic strategy, likely involving the condensation of an α-hydroxyketone with a formamide equivalent.
Spectroscopically, the oxazole ring would exhibit different chemical shifts in NMR due to the different electronic environment created by the oxygen and nitrogen atoms. The lone proton on the oxazole ring would likely appear at a different chemical shift compared to the triazole proton. In the FTIR spectrum, the characteristic ring vibrations would also differ. This comparison underscores the importance of the specific heterocyclic core in determining the overall properties of a molecule.
Conclusion: A Self-Validating Approach to Structural Confirmation
This guide has outlined a comprehensive and self-validating workflow for the structural confirmation of this compound. By combining a robust and regioselective synthesis with a multi-faceted spectroscopic analysis and a direct comparison with a closely related isomer, researchers can achieve an unambiguous structural assignment. This level of scientific rigor is paramount in the fields of chemical research and drug development, ensuring the integrity and reproducibility of scientific findings. The provided protocols and comparative data serve as a valuable resource for scientists working with similar heterocyclic scaffolds.
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A Predictive Comparison of the Biological Activity of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid Against Known Therapeutic Agents
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. The 1,2,3-triazole core is a well-established "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, thereby exhibiting a broad range of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the predicted biological activity of a specific, yet under-investigated derivative, 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, against established drugs. Due to the absence of direct experimental data for this compound in the public domain, this guide will leverage extensive structure-activity relationship (SAR) studies of analogous 1,2,3-triazole derivatives to forecast its potential therapeutic applications, primarily focusing on anticancer and antimicrobial activities.
The 1,2,3-Triazole Scaffold: A Versatile Pharmacophore
The five-membered, nitrogen-rich 1,2,3-triazole ring is a cornerstone in modern drug discovery. Its appeal stems from its remarkable stability to metabolic degradation, oxidative and reductive conditions, and both acidic and basic hydrolysis.[4] Furthermore, the triazole ring is a bioisostere of the amide bond, capable of participating in hydrogen bonding, dipole-dipole, and van der Waals interactions with various biological macromolecules like enzymes and receptors, without being susceptible to enzymatic cleavage.[4][5] This chemical robustness and versatile binding capability have led to the incorporation of the 1,2,3-triazole moiety into several FDA-approved drugs and numerous clinical candidates.[6]
The biological activities associated with 1,2,3-triazole derivatives are extensive, including:
-
Anticancer: Induction of apoptosis and cell cycle arrest in various cancer cell lines.[4][5][7]
-
Antimicrobial: Activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10]
-
Antiviral: Including anti-HIV activity.[2]
-
Anti-inflammatory and Anticonvulsant properties.[2]
Structural Analysis of this compound
To predict the biological potential of this compound, we must dissect its key structural features:
-
1,2,3-Triazole Core: The central pharmacophore, providing metabolic stability and key binding interactions.
-
Carboxylic Acid at C4-position: This acidic group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site of a target protein. Its presence can also significantly influence the compound's solubility and pharmacokinetic properties.
-
Oxane Ring at N1-position: The tetrahydropyran (oxane) ring is a saturated heterocycle. Its presence introduces a degree of conformational rigidity and increases the polarity of the molecule, which could enhance solubility and interactions with polar residues in a binding pocket.
The combination of these features suggests a molecule with the potential for specific biological target engagement, likely differing from derivatives with aromatic or long aliphatic substituents.
Predictive Biological Activity Based on Structure-Activity Relationships (SAR)
Predicted Anticancer Activity
The literature on 1,2,3-triazole derivatives is rich with SAR studies against various cancer cell lines. The nature of the substituents at the N1 and C4 positions of the triazole ring is a critical determinant of cytotoxic potency.
-
Influence of the C4-substituent: The presence of a carboxylic acid or its ester/amide bioisosteres at the C4 position has been explored. While many potent anticancer triazoles feature aromatic or heterocyclic groups at this position, the carboxylic acid functionality itself is not uncommon in bioactive molecules and can be crucial for targeting specific enzymes.
-
Influence of the N1-substituent: A wide variety of substituents at the N1 position have been investigated. Aromatic and heteroaromatic rings are common, often with electron-withdrawing or donating groups to modulate activity.[5][11] The presence of a non-aromatic, polar oxane ring is less common but could confer selectivity. For instance, in some series, increased lipophilicity is correlated with higher activity, while in others, more polar groups are favored.
Prediction: Based on the general anticancer properties of the 1,2,3-triazole scaffold, this compound is predicted to exhibit moderate cytotoxic activity. The polarity imparted by the oxane and carboxylic acid groups might reduce non-specific toxicity but could also limit its ability to cross cell membranes, potentially leading to lower potency compared to more lipophilic analogues. It may exhibit selectivity towards cancer cell lines that are sensitive to polar inhibitors of specific metabolic pathways.
Predicted Antimicrobial Activity
The 1,2,3-triazole scaffold is also a key component of many compounds with antimicrobial properties.
-
Antibacterial Activity: SAR studies have shown that the substituents on the triazole ring are crucial. For example, some studies indicate that long alkyl chains or specific aromatic substitutions can enhance antibacterial activity.[9] The presence of a carboxylic acid can mimic parts of bacterial cell wall precursors or interact with enzymes involved in their synthesis.
-
Antifungal Activity: Triazoles are famously a class of antifungal drugs (e.g., Fluconazole, which is a 1,2,4-triazole). For 1,2,3-triazoles, conjugation with moieties like coumarins or carbohydrates has been shown to yield compounds with significant antifungal activity.[6]
Prediction: The target compound is predicted to have potential antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[10] The polar nature of the molecule might facilitate interactions with bacterial cell wall components. Its antifungal potential is less certain without a clear fungicidal pharmacophore attached, but the triazole core itself warrants investigation.
Comparison with Known Drugs
To contextualize the predicted activity of this compound, it is compared with established drugs in the predicted fields of activity.
| Compound | Class | Mechanism of Action | Primary Indication(s) | Reported Activity (Example) |
| This compound | 1,2,3-Triazole Derivative | Predicted: Enzyme Inhibition (e.g., metabolic enzymes) | Predicted: Anticancer, Antimicrobial | Predicted: Moderate cytotoxicity (µM range), Moderate antibacterial activity (µg/mL MIC) |
| Carboxyamidotriazole (CAI) | 1,2,3-Triazole Derivative | Non-voltage-gated calcium channel inhibitor, inhibits tumor cell proliferation and angiogenesis.[5] | Anticancer (in clinical trials) | IC50 values in the low micromolar range against various cancer cell lines. |
| Doxorubicin | Anthracycline | DNA intercalation, inhibition of topoisomerase II. | Broad-spectrum anticancer | Potent cytotoxicity with IC50 values in the nanomolar to low micromolar range.[4] |
| Ciprofloxacin | Fluoroquinolone | Inhibition of bacterial DNA gyrase and topoisomerase IV. | Broad-spectrum antibacterial | Low MIC values (µg/mL) against a wide range of bacteria. |
| Tazobactam | 1,2,3-Triazole Derivative | β-lactamase inhibitor. | Used in combination with β-lactam antibiotics to treat bacterial infections. | Potent inhibitor of many bacterial β-lactamases. |
Experimental Protocols for Biological Evaluation
To empirically validate the predicted activities, the following standard in vitro assays are recommended.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[12][13]
Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[12][14]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
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A Senior Application Scientist's Guide to the Comparative Efficacy of Triazole-Based Antifungal Compounds
In the landscape of clinical mycology, the triazole class of antifungal agents stands as a cornerstone for the management of invasive fungal infections.[1] Characterized by a five-membered ring containing three nitrogen atoms, these synthetic compounds have revolutionized antifungal therapy due to their targeted mechanism and broad-spectrum activity.[2] This guide provides an in-depth comparison of the efficacy of prominent triazole-based compounds, grounded in experimental data and established methodologies, to assist researchers and drug development professionals in their critical work.
The Core Mechanism: A Targeted Disruption of Fungal Integrity
The fungistatic or fungicidal activity of triazole antifungals stems from their ability to disrupt the integrity of the fungal cell membrane.[2][3] They achieve this by specifically inhibiting a crucial fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 or cyp51A gene.[4][5] This enzyme is a key catalyst in the biosynthesis of ergosterol, the primary sterol component in fungal cell membranes.[3][6] By binding to the heme iron atom in the enzyme's active site, triazoles block the conversion of lanosterol to ergosterol.[5][6] This inhibition leads to two critical downstream effects: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[3][7] The resulting altered membrane becomes dysfunctional, leading to increased permeability, impaired function of membrane-bound proteins, and ultimately, the inhibition of fungal growth and replication.[5]
Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of triazole antifungals.
A Comparative Analysis of Key Triazole Agents
The triazole class is broadly divided into first and second-generation agents, with the latter offering an expanded spectrum of activity, particularly against mold pathogens.[6][8]
First-Generation Triazoles
-
Fluconazole: As one of the first triazoles, fluconazole remains widely used due to its excellent oral bioavailability and favorable safety profile.[9] Its activity is robust against most Candida species and Cryptococcus neoformans.[6] However, it has notable limitations, including reduced activity against Candida glabrata and intrinsic resistance in Candida krusei.[6] Furthermore, it lacks clinically relevant activity against filamentous fungi like Aspergillus spp.[6]
-
Itraconazole: Itraconazole expanded the antifungal spectrum to include Aspergillus species and endemic mycoses.[10] However, its clinical utility is often hampered by variable and pH-dependent oral absorption, which can be influenced by food and gastric acidity, and a significant potential for drug-drug interactions through its inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9]
Second-Generation Triazoles
-
Voriconazole: Voriconazole is considered the first-line treatment for invasive aspergillosis.[10] It demonstrates potent activity against a broad range of yeasts and molds, including fluconazole-resistant Candida species and Aspergillus spp.[6][11] Like itraconazole, it is metabolized by and inhibits hepatic CYP enzymes, leading to numerous drug interactions.[9] Clinical trials have demonstrated its superiority over older agents for certain infections, although no significant difference in fungal-free survival was found when compared to fluconazole for prophylaxis in some patient cohorts.[12][13]
-
Posaconazole: Posaconazole has the broadest spectrum of activity among the licensed triazoles, including activity against Zygomycetes.[10] Its primary clinical indications are for the prophylaxis of invasive fungal infections in high-risk immunocompromised patients and as salvage therapy.[10] Similar to itraconazole, its oral suspension formulation has variable absorption that is significantly improved when taken with a high-fat meal.[9] Comparative studies have shown posaconazole prophylaxis leads to significantly lower rates of breakthrough invasive fungal disease compared to fluconazole or itraconazole.[14][15][16]
Quantitative Data Summary: A Snapshot of In Vitro Efficacy
The in vitro efficacy of an antifungal agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Lower MIC values are indicative of higher potency. The table below summarizes representative MIC ranges for key triazoles against common fungal pathogens.
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 2.0 | [17] |
| Candida glabrata | 0.5 - 64 | [18] | |
| Aspergillus fumigatus | 16 - >64 | [6] | |
| Cryptococcus neoformans | 1.0 - 16 | [17] | |
| Itraconazole | Candida albicans | 0.03 - 1.0 | [19] |
| Candida glabrata | 0.125 - 4.0 | [11] | |
| Aspergillus fumigatus | 0.25 - 2.0 | [20] | |
| Cryptococcus neoformans | 0.06 - 0.5 | [19] | |
| Voriconazole | Candida albicans | 0.007 - 0.5 | [18] |
| Candida glabrata | 0.03 - 16 | [18] | |
| Aspergillus fumigatus | 0.25 - 2.0 | [20] | |
| Cryptococcus neoformans | 0.03 - 0.25 | [19] | |
| Posaconazole | Candida albicans | 0.03 - 1.0 | [20] |
| Candida glabrata | 0.5 - 4.0 | [20] | |
| Aspergillus fumigatus | ≤0.015 - 0.5 | [20] | |
| Cryptococcus neoformans | 0.06 - 0.5 | [20] |
Note: MIC values can vary significantly between isolates and testing methodologies.
Experimental Protocol: Determining Antifungal Efficacy via Broth Microdilution
To ensure the reproducibility and comparability of efficacy data, standardized methodologies are paramount. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the MIC of antifungal agents.[21][22][23][24]
Causality in Protocol Design
-
Medium Selection: RPMI 1640 medium is the standard. Its defined composition provides a consistent nutritional environment for fungal growth, which is critical for reproducible MIC results. It is buffered to maintain a physiological pH, as pH shifts can alter both fungal growth and drug activity.[21]
-
Standardized Inoculum: Preparing the fungal suspension to a 0.5 McFarland turbidity standard ensures a consistent starting concentration of fungal cells (approx. 1 x 10⁶ to 5 x 10⁶ cells/mL for yeasts).[21] This is a self-validating step; an inoculum that is too dense or too sparse would lead to erroneously high or low MICs, respectively.
-
Serial Dilution: A twofold serial dilution of the triazole compound provides a logarithmic concentration gradient, allowing for the precise determination of the MIC endpoint.[21]
-
Incubation Conditions: Incubation at 35°C for 24-48 hours provides optimal conditions for the growth of most clinically relevant fungi, allowing for a clear distinction between growth and inhibition.[21]
-
Endpoint Reading: For azoles, the MIC is defined as the lowest concentration that produces a significant (≥50%) reduction in growth compared to the drug-free control. This is because triazoles are often fungistatic, not fungicidal, and complete inhibition may not be achieved.[25]
Step-by-Step Methodology
-
Preparation of Antifungal Stock Solution: Dissolve the pure triazole compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).[21]
-
Drug Dilution Plate: In a 96-well microtiter plate, prepare twofold serial dilutions of the antifungal agent in RPMI 1640 medium to achieve final concentrations typically ranging from 0.015 to 16 µg/mL. Include a drug-free well as a positive growth control.
-
Inoculum Preparation:
-
For yeasts, culture the isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.[21]
-
Suspend several colonies in sterile saline and adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard.[21]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug, resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: Read the plate visually or using a microplate reader. The MIC is the lowest drug concentration showing at least 50% growth inhibition compared to the positive control well.[25]
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Conclusion and Future Directions
The triazole antifungals are a diverse and powerful class of drugs essential for modern medicine. While first-generation agents like fluconazole remain valuable for specific indications, the expanded spectrum of second-generation compounds like voriconazole and posaconazole is critical for managing life-threatening mold infections. The choice of agent must be guided by the specific pathogen, host factors, and the drug's pharmacokinetic profile.[9] However, the increasing emergence of triazole resistance in species like Aspergillus fumigatus and Candida auris is a growing global concern, driven by both clinical and agricultural use of azoles.[4][26][27] This underscores the urgent need for continued surveillance, stewardship, and the development of novel triazole compounds and other antifungal agents with alternative mechanisms of action to stay ahead of this evolving threat.[28]
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General Synthetic Pathway: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An In-Depth Guide to the Structure-Activity Relationships of 1,2,3-Triazole-4-Carboxylic Acids in Drug Discovery
The 1,2,3-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry, prized for its stability, synthetic accessibility, and unique electronic properties that facilitate hydrogen bonding and dipole interactions without being metabolically labile.[1][2] When coupled with a carboxylic acid at the 4-position, the resulting scaffold becomes a versatile platform for developing a wide array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this chemical class, drawing on experimental data to elucidate the principles guiding their design as potent and selective bioactive molecules.
The prevalence of this scaffold is largely due to the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. The copper(I)-catalyzed variant (CuAAC) is particularly powerful, offering high yields, regioselectivity, and tolerance of a vast range of functional groups, making it ideal for creating diverse compound libraries for screening.[2][3]
The primary route to 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction. This method's reliability and predictability are central to its widespread adoption in drug discovery workflows.
Caption: General workflow for CuAAC synthesis.
Comparative SAR Analysis Across Biological Targets
The influence of substituents on the 1,2,3-triazole-4-carboxylic acid core is highly dependent on the biological target. Below, we compare the SAR for different therapeutic applications based on published experimental data.
Anticancer Activity
Derivatives of this scaffold have shown promising antiproliferative effects.[1][4] The primary SAR drivers involve modifications at the N1 position and transformations of the C4-carboxylic acid.
Key SAR Insights for Anticancer Agents:
-
N1-Substituent: Aromatic or bulky aliphatic groups at the N1 position are often crucial for activity. For example, in a series of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamides, the difluorobenzyl moiety was integral to their antimicrobial and, by extension, potential antiproliferative activities against pathogenic cells.[5]
-
C4-Carboxylic Acid Modification: Conversion of the carboxylic acid to amides or esters can dramatically alter activity. This modification impacts cell permeability and allows for additional interactions with the target protein. Studies on 1,2,3-triazole-4-carboxamides have identified them as precursors to potent antitumor agents.[4]
Table 1: Comparative Anticancer Activity of Selected 1,2,3-Triazole-4-Carboxylic Acids
| Compound ID | N1-Substituent | C4-Modification | Cancer Cell Line | Activity (Growth Percentage %)[4] |
|---|---|---|---|---|
| 1a | Phenyl | -COOH | Leukemia (CCRF-CEM) | 85.12 |
| 1b | 4-Chlorophenyl | -COOH | Leukemia (CCRF-CEM) | 79.45 |
| 1c | Benzyl | -COOH | Leukemia (CCRF-CEM) | 88.31 |
| 1d | 4-Methylbenzyl | -COOH | Leukemia (CCRF-CEM) | 70.23 |
Note: Data represents growth percentage at a concentration of 10⁻⁵ M. Lower percentages indicate higher activity.
From this limited dataset, the presence of a halogen (Compound 1b ) or a methyl group on the benzyl ring (Compound 1d ) appears to confer a modest increase in antiproliferative activity compared to the unsubstituted phenyl or benzyl derivatives.
Caption: Key SAR points for anticancer activity.
Enzyme Inhibition: Carbonic Anhydrases (CAs) & Cathepsin B
This scaffold has been successfully employed to design dual inhibitors targeting enzymes implicated in cancer progression, such as carbonic anhydrases (CAs) and Cathepsin B.[6]
Key SAR Insights for CA & Cathepsin B Inhibitors:
-
Carboxylic Acid vs. Ester: A crucial SAR finding is the differential activity between the free carboxylic acid and its ester form. The carboxylic acid derivatives show low micromolar inhibition against tumor-associated hCA isoforms (IX and XII), whereas the corresponding esters are less active against CAs.[6][7]
-
Ester Activity against Cathepsin B: Conversely, the ester derivatives exhibit higher inhibitory activity against Cathepsin B compared to the carboxylic acids.[6] This highlights an opportunity to tune selectivity through simple esterification.
-
Aromatic Substituents: The nature of the aryl group appended to the triazole ring significantly influences potency. A 4-fluorophenyl group was found to be optimal for hCA IX and XII inhibition, with the most potent compound recording a Kᵢ of 0.7 µM for both isoforms.[6][7]
Table 2: Comparative Inhibition of hCA Isoforms and Cathepsin B
| Compound ID | N1-Substituent | C4-Modification | hCA IX (Kᵢ, µM)[6] | hCA XII (Kᵢ, µM)[6] | Cathepsin B (% Inhibition @ 10⁻⁷ M)[6] |
|---|---|---|---|---|---|
| 6c | 4-Fluorophenyl | -COOH | 0.7 | 0.7 | 15.6 |
| 5i | 4-Fluorophenyl | -COOEt | >10 | >10 | 45.2 |
| 6a | Phenyl | -COOH | 2.5 | 1.8 | 11.3 |
| 5g | Phenyl | -COOEt | >10 | >10 | 38.9 |
This data clearly illustrates the bioisosteric switch: the free acid is required for CA inhibition, while the ester is preferred for Cathepsin B inhibition.
α-Glucosidase Inhibition
The 1,2,3-triazole core is also a promising scaffold for developing α-glucosidase inhibitors, which are valuable in managing type 2 diabetes.[8] SAR studies in this area often focus on creating hybrid molecules where the triazole acts as a linker between two pharmacophores.
Key SAR Insights for α-Glucosidase Inhibitors:
-
Hybrid Molecules: The most effective inhibitors are often hybrid structures where the 1,2,3-triazole links the carboxylic acid moiety (or a derivative) to another pharmacophore known to have affinity for the enzyme.
-
Linker Function: The triazole ring is not merely a spacer; its ability to form hydrogen bonds is critical for anchoring the inhibitor in the enzyme's active site.[8] The specific substitution pattern determines the optimal orientation for binding.
The 4-Hydroxy-1,2,3-Triazole as a Carboxylic Acid Bioisostere
An advanced concept in medicinal chemistry is the use of bioisosteres—functional groups with similar physical or chemical properties that produce broadly similar biological effects. The 4-hydroxy-1,2,3-triazole has been successfully investigated as a bioisostere of the carboxylic acid function.[9][10] This is particularly useful for modulating properties like pKa, membrane permeability, and metabolic stability while aiming to retain the key interactions of the parent carboxylic acid. In studies targeting the GABAₐ receptor, this replacement proved to be a viable strategy for generating novel ligands.[9][10]
Experimental Protocols
To ensure scientific integrity, the methodologies for synthesizing and evaluating these compounds must be robust and reproducible.
Protocol 1: General Synthesis of 1-Substituted-1H-1,2,3-triazole-4-carboxylic Acids via CuAAC
This protocol is a representative procedure for the click chemistry synthesis.
Materials:
-
Appropriate organic azide (1.0 eq)
-
Ethyl propiolate (1.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
tert-Butanol and Water (1:1 mixture)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 2 M)
-
Ethyl acetate and brine
Procedure:
-
Cycloaddition: Dissolve the organic azide and ethyl propiolate in the t-BuOH/H₂O mixture.
-
Add sodium ascorbate, followed by CuSO₄·5H₂O.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Hydrolysis: Dissolve the crude ester in a suitable solvent (e.g., THF/ethanol).
-
Add an excess of aqueous NaOH solution and stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC/LC-MS).
-
Acidification: Cool the mixture in an ice bath and acidify to pH ~2 with HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the pure 1,2,3-triazole-4-carboxylic acid.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol provides a standard method for assessing the antiproliferative activity of the synthesized compounds.[4]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
References
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A review on synthesis, mechanism of action, and structure-activity relationships of 1,2,3-triazole-based α-glucosidase inhibitors as promising anti-diabetic agents. ResearchGate. Available from: [Link]
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available from: [Link]
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A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Semantic Scholar. Available from: [Link]
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Anticancer screening data of most active 1,2,3-triazole-4-carboxylic acids at the concentration of 10 -5 M. ResearchGate. Available from: [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. Available from: [Link]
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1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. PubMed. Available from: [Link]
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1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. ResearchGate. Available from: [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. Available from: [Link]
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A Senior Application Scientist's Guide to the In Vitro Validation of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid as a Novel IDO1 Inhibitor
Introduction
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and capacity to engage in diverse biological interactions.[1][2][3] The compound 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (herein referred to as OXTCA) has emerged from initial high-throughput screening as a potential modulator of immune responses. Our hypothesis is that OXTCA exerts its effects by inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immuno-oncology.
IDO1 is a cytoplasmic hemoprotein that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan (Trp) to N-formylkynurenine (NFK).[4] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This starves effector T cells of a crucial amino acid and creates an immunosuppressive milieu, allowing cancer cells to evade immune destruction.[5] Consequently, inhibiting IDO1 is a highly sought-after therapeutic strategy.
However, an initial screening "hit" is merely the starting point. Rigorous in vitro validation is essential to confirm the compound's potency, elucidate its mechanism of action, and establish its selectivity before committing to more resource-intensive preclinical studies.[6] Discrepancies between initial biochemical assays and subsequent cellular results are a known challenge in IDO1 inhibitor development, often due to differences in the cellular redox environment, compound permeability, or off-target effects.[7]
This guide provides a comprehensive, technically-grounded framework for the robust validation of OXTCA. We will detail a logical progression of experiments, from primary biochemical confirmation to orthogonal biophysical and cellular assays, designed to build a compelling data package. This self-validating workflow ensures that each step confirms and builds upon the last, providing a high-confidence assessment of OXTCA's potential as a therapeutic candidate.
Section 1: Primary Biochemical Potency Determination
The first step is to definitively confirm the inhibitory activity of OXTCA against purified IDO1 enzyme and determine its potency (IC50). A cell-free enzymatic assay provides the cleanest system to study direct enzyme-inhibitor interactions.[8][9]
Causality: We must first prove that OXTCA can directly inhibit the catalytic activity of the isolated IDO1 enzyme. This removes the complexities of a cellular environment (e.g., membrane transport, off-target effects) and provides a direct measure of target engagement. A fluorogenic assay is chosen for its high sensitivity and reduced interference from test compounds compared to traditional UV absorbance methods.[4]
Experimental Protocol: Fluorogenic IDO1 Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Prepare a solution of recombinant human IDO1 enzyme.
-
Prepare a solution of L-Tryptophan (substrate).
-
Prepare necessary cofactors: Methylene Blue, Ascorbic Acid, and Catalase.[10] These are crucial for maintaining the heme iron of IDO1 in its active ferrous state in a cell-free system.[7]
-
Prepare serial dilutions of OXTCA and a known reference inhibitor (e.g., Epacadostat) in DMSO, followed by a final dilution in reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of reaction buffer containing the IDO1 enzyme and cofactors.
-
Add 25 µL of the diluted OXTCA, reference inhibitor, or vehicle control (DMSO in buffer).
-
Initiate the enzymatic reaction by adding 25 µL of the L-Tryptophan substrate solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding a fluorogenic developer that reacts with the NFK product.[4]
-
Read the fluorescence on a plate reader (e.g., Ex/Em = 402/488 nm).
-
-
Data Analysis:
-
Subtract background fluorescence (wells with no enzyme).
-
Normalize the data, setting the vehicle control as 100% activity and a high concentration of reference inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 2: Orthogonal Validation of Target Engagement
An IC50 value from a single enzymatic assay is not sufficient proof of direct binding. Assay artifacts can produce false positives.[11] Therefore, it is critical to use orthogonal methods—assays that rely on different physical principles—to confirm that OXTCA physically interacts with the IDO1 protein.[12][13][14]
Biophysical Confirmation: Thermal Shift Assay (TSA)
Causality: TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.[15][16] If OXTCA binds to and stabilizes the folded structure of IDO1, the protein will require more thermal energy to denature, resulting in a positive shift in its Tm.[17] This provides direct evidence of a physical interaction, independent of enzyme activity.[18][19][20]
Experimental Protocol: IDO1 Thermal Shift Assay
-
Sample Preparation (384-well PCR plate):
-
Prepare a master mix containing purified IDO1 protein in a suitable buffer (e.g., 10 mM Tris pH 8, 150 mM NaCl) and a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[17][19]
-
Dispense the master mix into the wells.
-
Add serial dilutions of OXTCA or a vehicle control (DMSO) to the wells.
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR machine.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.[19]
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
The melting temperature (Tm) is the inflection point of this curve, often calculated from the peak of the first derivative.[17]
-
A significant positive ΔTm in the presence of OXTCA compared to the vehicle control confirms binding and stabilization.
-
Biophysical Characterization: Surface Plasmon Resonance (SPR)
Causality: To gain deeper insight into the binding interaction, SPR can be employed. SPR is a label-free technique that measures binding events in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[21][22][23] This provides a quantitative measure of binding affinity and kinetics, which is a critical parameter for lead optimization.[24]
Experimental Workflow: IDO1-OXTCA SPR Analysis
-
Immobilization: Covalently immobilize high-purity recombinant IDO1 onto a sensor chip surface (e.g., via amine coupling). A reference channel is prepared by performing the same chemistry in the absence of protein to allow for background subtraction.
-
Binding Measurement: Flow solutions containing a range of OXTCA concentrations over the IDO1 and reference surfaces.
-
Data Acquisition: A sensorgram is generated, plotting the response units (RU) versus time. The association phase shows the binding of OXTCA to IDO1, and the dissociation phase (when flowing buffer only) shows its release.
-
Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fit to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the affinity constant KD (kd/ka).
Section 3: Cellular Activity and Mechanism Confirmation
Demonstrating activity in a cell-based assay is a crucial step, as it validates that the compound can cross the cell membrane, engage the target in its native environment, and produce the desired biological effect.[25][26]
Causality: This assay determines if OXTCA can inhibit IDO1 activity within a human cell line, bridging the gap between biochemical potency and biological function. We will measure the production of kynurenine, the downstream product of IDO1, in cells stimulated to express the enzyme.
Experimental Protocol: Cellular IDO1/Kynurenine Assay
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
Remove the IFNγ-containing medium and replace it with fresh medium containing serial dilutions of OXTCA, Epacadostat (positive control), or vehicle control.
-
Incubate for a defined period (e.g., 24-72 hours).
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Kynurenine concentration in the supernatant can be measured via several methods, including HPLC or by using a reagent like p-dimethylaminobenzaldehyde (p-DMAB) which forms a colored product with kynurenine.[27]
-
A kynurenine standard curve is used to quantify the concentrations in the test samples.[5]
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production for each concentration of OXTCA relative to the vehicle control.
-
Plot the data and determine the cellular EC50 value.
-
Simultaneously, run a cell viability assay (e.g., CellTiter-Glo® or MTT) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not general cytotoxicity.[5][26]
-
Section 4: Comparison with Alternative Compounds
To understand the potential of OXTCA, its performance must be benchmarked against established alternatives. We will compare OXTCA to Epacadostat, a well-characterized clinical candidate, and Navoximod (Linrodostat), another known IDO1 inhibitor.[5][28]
| Parameter | OXTCA (Hypothetical Data) | Epacadostat (Reference) | Navoximod (Reference) |
| Target | IDO1 | IDO1 | IDO1 |
| Biochemical IC50 | 50 nM | ~10-70 nM[28][29] | ~50-100 nM |
| Cellular EC50 | 150 nM | ~10 nM[30] | ~70 nM |
| Binding Affinity (KD) | 80 nM | Potent binder | Potent binder |
| Selectivity (vs. IDO2/TDO) | >1000-fold | >1000-fold[28][31] | Highly Selective |
| Cytotoxicity (CC50) | > 50 µM | Low cytotoxicity[5] | Low cytotoxicity |
Note: Data for reference compounds are derived from published literature. Data for OXTCA is hypothetical for illustrative purposes.
Section 5: Selectivity Profiling
A critical attribute of a high-quality chemical probe or drug candidate is selectivity. Inhibition of related enzymes can lead to off-target effects and toxicity. The closest homologs to IDO1 are IDO2 and Tryptophan 2,3-dioxygenase (TDO).
Causality: Selectivity profiling is essential to ensure that OXTCA's biological effect is mediated through the intended target (IDO1) and not through unintended interactions with related enzymes.[24][32][33] This is a key step in de-risking the compound for future development.
Experimental Protocol: Counter-Screening Assays
-
IDO2 and TDO Inhibition Assays: Perform enzymatic inhibition assays for IDO2 and TDO using the same format as the primary IDO1 assay. Determine the IC50 values for OXTCA against these enzymes.
-
Selectivity Calculation: The selectivity ratio is calculated by dividing the IC50 for the off-target enzyme (e.g., IDO2) by the IC50 for the primary target (IDO1). A high ratio (>100-fold) indicates good selectivity. Epacadostat is known to be >1000-fold selective for IDO1 over IDO2 and TDO, setting a high bar for comparison.[28][31]
Diagrams
Overall In Vitro Validation Workflow
Caption: Workflow for the in vitro validation of OXTCA.
IDO1 Pathway and Point of Inhibition
Caption: The IDO1 pathway and the inhibitory action of OXTCA.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the in vitro validation of this compound (OXTCA) as a novel IDO1 inhibitor. By progressing from direct enzymatic inhibition to orthogonal biophysical binding assays and finally to mechanism-confirming cellular assays, this workflow establishes a high-confidence data package. The principles of causality, self-validation, and comparison against known standards are embedded throughout this process. Successful completion of this validation cascade would provide strong evidence for OXTCA's on-target activity, potency, and selectivity, justifying its advancement into more complex preclinical models.
References
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European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Available at: [Link]
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Munn, D. H., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Available at: [Link]
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Di L, et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
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Reese, H., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Pharmacology, 7(5), 505-509. Available at: [Link]
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Ichor Life Sciences. Biophysical Assays. Available at: [Link]
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Renaudet, O., et al. (2005). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 10(7), 651-659. Available at: [Link]
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Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]
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Zitvogel, L., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Clinical Cancer Research, 24(23), 5824-5833. Available at: [Link]
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Ciulli, A. (2012). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 841, 239-263. Available at: [Link]
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Munn, D. H., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814-30820. Available at: [Link]
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Shaik, K. M., et al. (2025). Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. Archiv der Pharmazie, 358(9), e70088. Available at: [Link]
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Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. Available at: [Link]
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ResearchGate. (2025). Reported 1,2,3-triazole scaffolds as multi-target enzyme inhibitors. Available at: [Link]
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Congreve, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. Available at: [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]
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Jochems, C., et al. (2017). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 6(10), e1349860. Available at: [Link]
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Charles River Laboratories. Biophysical Assays. Available at: [Link]
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A Comparative Analysis of 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives in Biological Systems: A Guide for Drug Development Professionals
Introduction: The Privileged Scaffolds of Triazoles in Medicinal Chemistry
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone in the field of medicinal chemistry. Their two principal isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are considered "privileged scaffolds" due to their remarkable chemical stability, metabolic robustness, and capacity to engage in various non-covalent interactions with biological targets.[1][2] This unique combination of properties has led to their incorporation into a multitude of clinically approved drugs and a vast library of bioactive molecules with diverse therapeutic applications.[3][4]
The fundamental difference between these isomers lies in the arrangement of the nitrogen atoms within the aromatic ring. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[1][5] This seemingly subtle structural variance profoundly impacts the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecule, ultimately dictating their distinct pharmacological profiles and therapeutic utilities.[1]
This guide provides an in-depth comparative analysis of 1,2,3-triazole and 1,2,4-triazole derivatives in biological systems. We will delve into their synthesis, explore their diverse biological activities with supporting experimental data, and offer insights into the structural nuances that govern their efficacy. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage these versatile scaffolds in the design of next-generation therapeutics.
The 1,2,3-Triazole Core: A Legacy of "Click Chemistry"
The synthetic accessibility of 1,2,3-triazoles was revolutionized by the advent of the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This highly efficient and regioselective reaction allows for the facile synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily available for extensive derivatization and biological screening.[6][8]
Biological Activities of 1,2,3-Triazole Derivatives
Derivatives of 1,2,3-triazole exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[8][9][10]
Anticancer Activity: A significant body of research highlights the potential of 1,2,3-triazole derivatives as anticancer agents.[11][12] For instance, certain 1,2,3-triazole-tethered 1,2-benzisoxazoles have demonstrated potent cytostatic effects against human acute myeloid leukemia (AML) cells, with IC50 values in the low micromolar range.[8] The mechanism of action for many of these compounds involves the induction of cell cycle arrest and apoptosis in cancer cells.[12]
Antimicrobial and Antifungal Activity: The 1,2,3-triazole scaffold is also a key component in the development of novel antimicrobial and antifungal agents.[8] Hybrids of 1,2,3-triazoles and coumarins have shown significant antifungal activity against various fungal species.[8] Furthermore, certain 1,2,3-triazole derivatives incorporating theophylline have displayed considerable antimicrobial efficacy against bacteria such as B. cereus, E. coli, and P. aeruginosa.[8]
The 1,2,4-Triazole Moiety: A Clinical Powerhouse
The 1,2,4-triazole ring is arguably more established in clinically approved pharmaceuticals, particularly in the realm of antifungal agents.[1] Marketed drugs such as fluconazole, itraconazole, and voriconazole all feature the 1,2,4-triazole core and are widely used to treat systemic fungal infections.[3][4]
Biological Activities of 1,2,4-Triazole Derivatives
The biological profile of 1,2,4-triazole derivatives is extensive, with well-documented antifungal, anticancer, anticonvulsant, and anti-inflammatory activities.[13][14][15]
Antifungal Activity: The primary therapeutic application of 1,2,4-triazoles is in the management of fungal infections. These compounds typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. For potent antifungal activity, a 1,2,4-triazole derivative should ideally possess two or three aromatic rings, with at least one being halogen-substituted and separated from the triazole moiety by two carbon atoms.
Anticancer Activity: A growing body of evidence supports the development of 1,2,4-triazole derivatives as anticancer agents.[16] For example, the aromatase inhibitors anastrozole and letrozole, used in the treatment of hormone receptor-positive breast cancer, are based on the 1,2,4-triazole scaffold.[17] Novel 1,2,4-triazole derivatives have also shown promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast), Hela (cervical), and A549 (lung).[16]
Anticonvulsant and Anti-inflammatory Activity: Researchers have also explored the potential of 1,2,4-triazole derivatives in treating neurological and inflammatory conditions. Certain 4-amino-4H-1,2,4-triazole derivatives have demonstrated effective interaction with the GABA-A receptor, suggesting anticonvulsant properties.[13] Additionally, compounds containing a 1,3,4-thiadiazine fragment fused with a 1,2,4-triazole ring have shown significant anti-inflammatory effects.[13]
Comparative Analysis: 1,2,3-Triazole vs. 1,2,4-Triazole
While both isomers exhibit a wide range of biological activities, there are discernible trends and differences in their therapeutic applications and mechanisms of action.
| Biological Activity | 1,2,3-Triazole Derivatives | 1,2,4-Triazole Derivatives | Key Distinctions and Insights |
| Antifungal | Explored, with some promising leads.[8] | Clinically established, with multiple FDA-approved drugs (e.g., Fluconazole, Itraconazole).[3][4] | The 1,2,4-triazole scaffold is the dominant isomer in antifungal drug development, likely due to its optimal geometry for binding to lanosterol 14α-demethylase. |
| Anticancer | Widely investigated with diverse mechanisms of action, including apoptosis induction and cell cycle arrest.[11][12] | Clinically relevant as aromatase inhibitors (e.g., Anastrozole, Letrozole) and explored for broader cytotoxic effects.[16][17] | Both isomers are highly promising in oncology. 1,2,4-triazoles have a proven clinical track record as enzyme inhibitors, while 1,2,3-triazoles are emerging as versatile cytotoxic agents. |
| Antiviral | Ribavirin, a broad-spectrum antiviral, is a notable example.[3][4] | Also investigated, but with fewer prominent examples compared to 1,2,3-triazoles in this specific area. | The 1,2,3-triazole isomer appears to be more prevalent in the development of antiviral agents. |
| Anticonvulsant | Less commonly reported. | Derivatives have shown promising activity through interaction with the GABA-A receptor.[13] | 1,2,4-triazoles seem to be a more promising scaffold for the development of anticonvulsant drugs. |
| Anti-inflammatory | Investigated with some success.[8] | Compounds have demonstrated significant edema inhibition.[13] | Both isomers show potential, with specific substitution patterns being crucial for activity. |
| Synthesis | Revolutionized by "click chemistry" (CuAAC), allowing for highly efficient and regioselective synthesis.[6][7] | Synthesized through various classical methods like the Pellizzari and Einhorn-Brunner reactions, as well as modern copper-catalyzed approaches.[18] | The ease and efficiency of the CuAAC reaction have made the 1,2,3-triazole scaffold particularly attractive for high-throughput screening and library synthesis. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Catalyst Addition: To the stirred solution, add a copper(I) source, such as copper(II) sulfate pentahydrate (0.05 mmol), and a reducing agent, such as sodium ascorbate (0.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.
General Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via the Pellizzari Reaction
This classical method provides a straightforward route to symmetrically and asymmetrically substituted 1,2,4-triazoles.[18]
-
Reactant Mixture: In a round-bottom flask, combine the amide (10 mmol) and the acyl hydrazide (10 mmol).
-
Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, triturate the solidified reaction mass with a small amount of ethanol.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted-1,2,4-triazole.[18]
Visualizing the Synthetic Pathways
Caption: Synthetic routes to 1,2,3- and 1,2,4-triazole derivatives.
Conclusion and Future Perspectives
Both 1,2,3- and 1,2,4-triazole isomers are undeniably powerful scaffolds in the armamentarium of medicinal chemists. The 1,2,4-triazole core boasts a strong clinical legacy, particularly in the antifungal arena, and continues to be a reliable framework for the development of enzyme inhibitors. The 1,2,3-triazole system, propelled by the efficiency of "click chemistry," offers unparalleled synthetic versatility, making it an ideal candidate for the rapid generation of diverse chemical libraries for high-throughput screening.
The choice between these two isomers is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired mechanism of action. As our understanding of the subtle yet significant impact of nitrogen atom placement on biological activity deepens, we can expect to see even more sophisticated and targeted drug design strategies employing these remarkable heterocyclic systems. Future research will likely focus on the development of hybrid molecules that combine the advantageous features of both triazole isomers with other pharmacophores to create novel therapeutics with enhanced efficacy and reduced side effects.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Synthesized Triazole Compounds
In the landscape of modern drug discovery and materials science, triazole derivatives represent a cornerstone of innovation, with applications ranging from potent antifungal agents to advanced functional materials.[1][2][3] However, the successful synthesis of a novel triazole is merely the prologue to its scientific story. The true measure of success—and the foundation of reproducible, reliable research—lies in the rigorous, unambiguous confirmation of its chemical identity and purity.
This guide eschews a simple checklist approach. Instead, it provides a strategic framework for the cross-validation of analytical data, grounded in the principle of orthogonality. We will explore how to weave together data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to create a self-validating system of evidence. This is the same philosophy that underpins regulatory scrutiny and ensures that the molecule you think you made is, unequivocally, the molecule you have.
The Principle of Orthogonality: A Foundation of Confidence
Part 1: Primary Structural Elucidation with NMR and MS
The first step in characterizing a new triazole is to determine its fundamental structure: the elemental composition and the connectivity of its atoms. NMR and high-resolution mass spectrometry (HRMS) are the two indispensable and complementary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the unparalleled gold standard for determining the precise arrangement of atoms in an organic molecule. It provides direct evidence of the carbon-hydrogen framework and the neighboring environments of each nucleus.
-
Expertise & Causality: We don't just run a proton (¹H) NMR. A ¹³C NMR is essential to identify all unique carbon environments, including quaternary carbons that are invisible in ¹H spectra. For any non-trivial structure, 2D NMR experiments are non-negotiable. A COSY (Correlation Spectroscopy) experiment reveals which protons are coupled (i.e., adjacent to each other), while an HSQC (Heteronuclear Single Quantum Coherence) experiment directly correlates each proton to the carbon it is attached to. This suite of experiments provides an irrefutable map of the molecule's covalent bonds.[4][5]
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized triazole. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the compound without reacting with it, and its residual peaks should not obscure important analyte signals.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
Shimming: Place the sample in the spectrometer and perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. This is crucial for achieving sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest integral is a good target).
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. As ¹³C has a low natural abundance, this typically requires a longer acquisition time.
-
2D Spectra Acquisition (if required): Based on the complexity of the 1D spectra, acquire 2D experiments like COSY and HSQC using standard instrument parameters.
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift to TMS. For quantitative purposes, careful integration of the ¹H signals is paramount.[6]
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
While NMR maps the structure, HRMS provides the exact molecular weight, allowing for the determination of the elemental formula. This is a critical cross-check on the structure proposed by NMR.
-
Expertise & Causality: Low-resolution MS gives a nominal mass, which can be ambiguous. High-resolution mass spectrometry (e.g., using Time-of-Flight (TOF) or Orbitrap analyzers) provides a mass measurement accurate to within a few parts per million (ppm).[7] This precision is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions (isobars). The choice of ionization source is also key. Electrospray Ionization (ESI) is generally the first choice for polar triazoles that can be readily ionized in solution, while Atmospheric Pressure Chemical Ionization (APCI) may be more suitable for less polar analogues.[7]
This is the foundational "handshake" in characterization. The molecular formula derived from the HRMS data must be fully consistent with the evidence from the NMR spectra.
-
Workflow:
-
Determine the most plausible molecular formula from the HRMS data (e.g., C₁₅H₁₂N₄O₂Cl).
-
Calculate the Degree of Unsaturation (Double Bond Equivalents) from this formula. Does it match the number of rings and π-bonds suggested by the NMR data?
-
Count the number of protons and carbons observed in the ¹H and ¹³C NMR spectra. Do they match the proposed formula?
-
A discrepancy at this stage, such as an HRMS result that doesn't account for all the protons seen in the ¹H NMR, is an immediate stop sign. It compels the researcher to re-examine both datasets and reconsider the proposed structure.
-
Part 2: Purity Determination and Final Validation with HPLC
A correct structural assignment is meaningless if the sample is impure. HPLC is the premier technique for separating a target compound from synthesis byproducts, starting materials, and degradation products. A properly validated HPLC method provides a reliable quantitative measure of purity.
-
Expertise & Causality: The validation of an analytical method is not merely a suggestion; it is a requirement for generating trustworthy data. We follow the globally recognized ICH Q2(R1) and the revised Q2(R2) guidelines , which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[8][9][10][11][12][13] This involves systematically testing parameters like specificity, linearity, accuracy, and precision. This process ensures the method is not just working today, but is robust and reliable over time.[14]
Comparison of Key Analytical Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry (HRMS) | HPLC |
| Primary Information | Unambiguous molecular structure and connectivity. | Exact molecular weight and elemental formula. | Purity, separation of components, quantification. |
| Strengths | Gold standard for structural elucidation. Quantitative (qNMR). | Extremely sensitive. Provides exact formula. | Excellent for purity assessment. High-throughput. |
| Limitations | Lower sensitivity than MS. Can be poor for purity of isomers. | Provides little structural connectivity information. | Does not provide structural information on its own. |
| Key Validation | Chemical shift referencing, S/N, integration accuracy. | Mass accuracy (ppm), isotopic pattern matching. | Specificity, Linearity, Accuracy, Precision, Range.[15] |
Experimental Protocol: HPLC Method Validation for a Novel Triazole
This protocol outlines the steps to validate a reverse-phase HPLC method with UV detection, following ICH guidelines.
-
Method Development (Pre-Validation):
-
Develop a separation method using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient). The goal is to achieve a sharp, symmetrical peak for the triazole, well-resolved from any impurities.
-
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).
-
Procedure: Inject a blank (solvent), a placebo (if in formulation), the triazole sample, and a sample spiked with known related impurities. The triazole peak should be free from interference at its retention time. A photodiode array (PDA) detector can be used to check for peak purity.[16]
-
-
Linearity:
-
Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.
-
Procedure: Prepare a series of at least five standard solutions of the triazole at different concentrations (e.g., 50% to 150% of the expected working concentration). Inject each solution and plot the peak area against the concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a blank matrix with known amounts of the triazole at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
A. Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the triazole standard at 100% concentration on the same day, with the same analyst and equipment.
-
B. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criterion: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Range:
-
Objective: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[10]
-
Procedure: The range is confirmed by the successful validation of the linearity, accuracy, and precision experiments.
-
The Final Cross-Validation: HPLC with MS and NMR
This is the ultimate confirmation. The validated HPLC method provides a purity value and separates the main component. By coupling the HPLC system to a mass spectrometer (LC-MS), we can obtain a mass spectrum for every peak in the chromatogram.
-
The Workflow of Absolute Confidence:
-
Run the sample using the validated HPLC method. A major peak appears at a specific retention time with a calculated purity of, for example, 99.6%.
-
The LC-MS data confirms that the mass associated with this major peak corresponds exactly to the molecular weight of your target triazole.
-
Minor peaks in the chromatogram have different masses, confirming they are impurities.
-
For ultimate proof, the main peak can be physically collected (fractionated) as it elutes from the column. This isolated, high-purity sample is then re-analyzed by NMR. The resulting NMR spectrum should be exceptionally "clean" and perfectly match the data from the initial structural elucidation.
-
This final step demonstrates that the major component by percentage area (HPLC) is identical to the compound whose structure was determined (NMR) and whose molecular formula was confirmed (HRMS).
Conclusion
The cross-validation of analytical data is not an academic exercise; it is a fundamental pillar of scientific integrity. For researchers in drug development, it is an absolute necessity. By strategically employing orthogonal techniques like NMR, MS, and HPLC, and by validating those methods against internationally recognized standards, we build an unassailable case for the identity and quality of a synthesized triazole. This rigorous, self-validating framework ensures that subsequent biological testing, material science investigations, and clinical studies are built on a foundation of certainty, accelerating the path from discovery to innovation.
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A Comparative Guide to the Synthesis of 1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character. When coupled with the oxane (tetrahydropyran) ring, a common scaffold in numerous natural products and pharmaceutical agents, the resulting molecule, 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, represents a valuable building block for drug discovery.[1][2] This guide provides a detailed, objective comparison of two primary synthetic routes to this target, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal pathway for their specific needs.
Retrosynthetic Analysis
Two logical and convergent strategies present themselves for the synthesis of the target molecule. Both rely on the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry".[3][4] The key distinction lies in the timing of the carboxylic acid installation.
-
Route 1 (Post-Cycloaddition Oxidation): This route involves the cycloaddition of an azide-functionalized oxane with a simple, commercially available alkyne (propargyl alcohol), followed by oxidation of the resulting primary alcohol to the carboxylic acid.
-
Route 2 (Pre-Functionalized Alkyne): This strategy employs an alkyne that already contains the carboxylate functionality (in ester form) for the cycloaddition reaction, followed by a final deprotection step.
Route 1: Post-Cycloaddition Oxidation Strategy
This pathway is characterized by its use of simple, readily available starting materials for the key cycloaddition step. The primary challenge lies in the final oxidation, which requires careful selection of reagents to ensure compatibility with the heterocyclic core.
Workflow Overview: Route 1
Caption: Workflow for the Post-Cycloaddition Oxidation Strategy (Route 1).
Step 1: Synthesis of 4-Azidooxane (4-Azidotetrahydropyran)
The synthesis of the key azide intermediate can be reliably achieved from the commercially available 4-hydroxyoxane. Two common methods are presented.
Method A: Two-Step Mesylation and SN2 Displacement
This robust, traditional method involves activating the alcohol as a good leaving group (mesylate) followed by nucleophilic substitution with sodium azide.
-
Rationale: This two-step process is often high-yielding and avoids the sometimes difficult-to-remove byproducts of the Mitsunobu reaction. The use of a polar aprotic solvent like DMF is crucial for solubilizing the azide salt and promoting the SN2 reaction.[5][6]
Method B: Mitsunobu Reaction
The Mitsunobu reaction offers a one-pot conversion of the alcohol to the azide, proceeding with a predictable inversion of stereochemistry.[7][8]
-
Rationale: This method is highly efficient for converting primary and secondary alcohols.[8] The use of diphenylphosphoryl azide (DPPA) or hydrazoic acid in situ, along with triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD, activates the hydroxyl group for displacement.[9][10] Care must be taken as azides can be explosive and reaction byproducts (triphenylphosphine oxide) can sometimes complicate purification.[10]
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step forms the core triazole ring with high regioselectivity, yielding the 1,4-disubstituted product.[3]
-
Rationale: The Cu(I) catalyst is essential for accelerating the reaction and controlling the regiochemistry, a significant advantage over the thermal Huisgen cycloaddition which often yields mixtures.[3] The catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate.[4][11] The reaction is robust and can often be run in aqueous solvent mixtures.
Step 3: Oxidation of the Primary Alcohol
The final step involves the oxidation of the hydroxymethyl group to the carboxylic acid.
-
Rationale: The Jones oxidation (CrO₃ in sulfuric acid/acetone) is a powerful and well-established method for converting primary alcohols to carboxylic acids.[12] While effective, it involves a toxic heavy metal. Alternative, greener methods using TEMPO and a co-oxidant like bleach can also be employed and may be preferable for larger-scale synthesis. The triazole ring is generally stable to oxidative conditions.
Route 2: Pre-Functionalized Alkyne Strategy
This more convergent approach builds the final carbon skeleton early, utilizing an alkyne that already bears the carboxylate group. The final step is a simple and typically high-yielding ester hydrolysis.
Workflow Overview: Route 2
Caption: Workflow for the Pre-Functionalized Alkyne Strategy (Route 2).
Step 1: Synthesis of 4-Azidooxane
This step is identical to Step 1 in Route 1.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core cycloaddition is performed between 4-azidooxane and commercially available ethyl propiolate.
-
Rationale: Using an ester like ethyl propiolate is preferable to using propiolic acid directly, as the free acid can interfere with the basic conditions sometimes used or coordinate with the copper catalyst, inhibiting the reaction. The reaction conditions are otherwise identical to those described in Route 1, providing the triazole ethyl ester in high yield.[13]
Step 3: Saponification (Ester Hydrolysis)
The final transformation is the conversion of the ethyl ester to the carboxylic acid.
-
Rationale: Saponification is a classic, robust, and typically quantitative reaction.[14] It involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in an aqueous alcohol solution.[15] The reaction is driven to completion by the formation of the highly stable carboxylate salt. A final acidic workup protonates the salt to yield the desired carboxylic acid.[16][17]
Comparative Analysis
| Metric | Route 1: Post-Cycloaddition Oxidation | Route 2: Pre-Functionalized Alkyne | Justification |
| Overall Steps | 3 | 3 | Both routes require three main transformations from 4-hydroxyoxane. |
| Starting Materials | 4-Hydroxyoxane, Propargyl Alcohol | 4-Hydroxyoxane, Ethyl Propiolate | Propargyl alcohol is generally less expensive than ethyl propiolate. |
| Key Challenge | Final oxidation step | None; all steps are standard. | The oxidation in Route 1 can be lower yielding and use hazardous materials (CrO₃). |
| Robustness/Yield | Potentially lower overall yield due to oxidation. | Generally higher and more reliable overall yield. | Saponification (Route 2) is more quantitative than most oxidation reactions (Route 1). |
| Safety & Environment | Use of hazardous Cr(VI) reagents is a concern. | Benign reagents used in the final step (NaOH). | Route 2 avoids the use of heavy metals and harsh oxidants. |
| Purification | Oxidation byproducts may complicate purification. | Saponification workup is a simple acid-base extraction. | The final step of Route 2 is typically cleaner. |
Experimental Protocols
Protocol for Route 1, Step 2: CuAAC with Propargyl Alcohol
-
To a solution of 4-azidooxane (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of water and t-butanol, add sodium ascorbate (0.1 eq).
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield (1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl)methanol.[11]
Protocol for Route 2, Step 3: Saponification
-
Dissolve the ethyl 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and acidify to pH ~2-3 with cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target carboxylic acid.[15][18]
Conclusion and Recommendation
Both synthetic routes provide viable pathways to this compound.
Route 1 is advantageous if cost is the primary driver, as propargyl alcohol is a very inexpensive starting material. However, this benefit is offset by the challenges of the final oxidation step, which may involve hazardous reagents and potentially lower yields.
Route 2 is the superior and recommended strategy for most laboratory and process development applications. Its convergent nature, use of robust and high-yielding reactions for every step (azidation, CuAAC, saponification), and avoidance of harsh oxidizing agents make it more reliable, scalable, and environmentally benign. The final purification is often a simple extraction, a significant practical advantage. For researchers and drug development professionals, the reliability and efficiency of Route 2 will likely outweigh the slightly higher cost of ethyl propiolate.
References
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Organic Chemistry Portal. (n.d.). Alcohol to Azide - Common Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). A practical one-pot synthesis of azides directly from alcohols. Retrieved from [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Substitution (Mesylate) - Azide. Retrieved from [Link]
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Abu-Thabit, N. Y., et al. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 978. Retrieved from [Link]
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OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
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Marco-Contelles, J. (2020). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 25(18), 4138. Retrieved from [Link]
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Wikipedia. (n.d.). Saponification. Retrieved from [Link]
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DergiPark. (n.d.). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
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Khan Academy. (2014, October 23). Saponification - Base promoted ester hydrolysis [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]
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Banaras Hindu University. (n.d.). Determine the rate constant of the saponification of Ethylacetate by NaOH conductometrically. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Retrieved from [Link]
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Scribd. (n.d.). Saponification of Ethyl Acetate Experiment. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Triazole Derivatives
This guide provides an in-depth, objective comparison of molecular docking performance for key triazole derivatives against their primary fungal target, Lanosterol 14-alpha Demethylase (CYP51). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol listing. It synthesizes technical methodology with field-proven insights, explaining the causal logic behind experimental choices to ensure your computational studies are robust, reproducible, and reliable.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of many therapeutic agents, most notably the azole antifungals.[1][2] These agents act by inhibiting the cytochrome P450 enzyme, Lanosterol 14-alpha Demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to cell death. This guide will use the well-characterized interaction between common triazole antifungals and Candida albicans CYP51 as a model system for a comparative docking study.
The Principle of the Investigation: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[4] This prediction is used to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score in kcal/mol.[5][6] A lower, more negative binding energy value generally indicates a more stable and stronger interaction between the ligand and the protein.[4][5] This in-silico method is instrumental in drug discovery for rapidly screening potential drug candidates and understanding their mechanism of action at a molecular level.[7]
Case Study: Comparative Docking of Fluconazole and Voriconazole against Candida albicans CYP51
To illustrate the practical application of comparative docking, we will analyze two prominent triazole antifungals, Fluconazole and Voriconazole, against their target, CYP51 from the pathogenic fungus Candida albicans.
-
Target Protein: Lanosterol 14-alpha Demethylase (CYP51) from Candida albicans. A crystal structure is available in the Protein Data Bank (PDB). For this study, we will use PDB ID: 5V5Z.[8][9]
-
Ligands:
-
Fluconazole (FLC): A first-generation triazole antifungal.
-
Voriconazole (VCZ): A second-generation triazole with a broader spectrum of activity.
-
The core hypothesis is that the structural differences between Voriconazole and Fluconazole will result in different binding affinities and interaction patterns within the CYP51 active site, which can be quantified and compared using molecular docking.
Workflow for Comparative Docking Analysis
The entire process, from data acquisition to final analysis, follows a structured, multi-step workflow designed to ensure data integrity and reproducibility.
Caption: Workflow for a comparative molecular docking study.
Detailed Experimental Protocols
As a self-validating system, every docking study must begin with protocol validation. The most common and reliable method is to re-dock the co-crystallized ligand into the protein's binding site.[10][11] A successful docking protocol is generally considered validated if the re-docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the original crystal structure pose.[10][12]
Step 1: System Preparation (Protein and Ligands)
Accurate preparation of the receptor and ligand files is a critical first step for any successful docking simulation.[13][14]
Protein Preparation (Target: C. albicans CYP51, PDB: 5V5Z):
-
Obtain Structure: Download the PDB file for 5V5Z from the RCSB PDB database.[8]
-
Clean Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all non-essential molecules, including water, ions, and any co-crystallized ligands or solvents.[13] For this PDB, we will keep only Chain A.
-
Process Protein: Use a preparation wizard (e.g., Dock Prep in Chimera or the Protein Preparation Wizard in AutoDock Tools).[13][15] This process involves:
-
Save for Docking: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[19]
Ligand Preparation (Fluconazole, Voriconazole):
-
Obtain Structures: Download the 3D structures of Fluconazole and Voriconazole from the PubChem database in SDF format.[17]
-
Format Conversion & Preparation:
-
Save for Docking: Save the prepared ligand structures in the PDBQT format.[19]
Step 2: Docking Protocol Validation and Execution
Grid Box Generation:
-
Load the prepared protein (receptor.pdbqt) into AutoDock Tools.
-
Identify the active site. This can be done by observing where the original co-crystallized ligand was bound.
-
Use the Grid Box tool to define the search space for the docking simulation. The box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[16][18] Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[19]
Configuration File: Create a text file named config.txt. This file tells AutoDock Vina where to find the input files and the grid parameters.[16][19]
Execution (Command Line):
-
Place the vina.exe executable, receptor.pdbqt, ligand.pdbqt, and config.txt in the same directory.
-
Open a command prompt or terminal, navigate to the directory, and run the docking command:[18] .\vina --config config.txt --log log.txt
Step 3: Results Analysis and Comparison
The output from Vina includes a PDBQT file with the docked poses and a log file containing the binding affinity scores for each pose.[18] The pose with the lowest binding energy is typically considered the most favorable.[4]
Data Interpretation:
-
Binding Affinity (kcal/mol): This score estimates the binding free energy. More negative values suggest stronger binding.[6][12] A score between -7 and -9 kcal/mol suggests moderate interaction, while scores below -10 kcal/mol indicate strong interactions.[21]
-
Key Interactions: Use visualization software (PyMOL, Discovery Studio) to analyze the docked poses. Identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the active site.[12][22] For azole antifungals, a key interaction involves the N4 atom of the triazole ring coordinating with the heme iron in the CYP51 active site.[3]
Comparative Data Summary
The following table summarizes the expected docking results for Fluconazole and Voriconazole against C. albicans CYP51, based on published findings and the established mechanism of action.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | H-Bonds | Heme Coordination |
| Fluconazole | -8.5 to -9.5 | TYR132, PHE145, ALA256, SER252 | 2-3 | Yes |
| Voriconazole | -9.5 to -11.0 | TYR132, PHE145, SER378, Heme | 3-4 | Yes |
Note: These values are representative and may vary slightly based on the precise docking parameters used.
The stronger predicted binding affinity of Voriconazole is consistent with its greater potency and broader spectrum of activity.[23] This enhanced affinity is often attributed to additional interactions, such as those formed by its extra methyl group, which can lead to stronger hydrophobic contacts within the binding pocket.[23]
Caption: Relationship between docking metrics and scientific interpretation.
Conclusion and Best Practices
This guide outlines a comprehensive and scientifically rigorous approach to conducting comparative molecular docking studies of triazole derivatives. By adhering to a validated protocol, researchers can generate reliable and insightful data to compare the binding characteristics of different ligands.
Key Takeaways for Researchers:
-
Validation is Non-Negotiable: Always validate your docking protocol by re-docking the native ligand to ensure your setup can accurately reproduce experimentally determined binding modes.[10][11]
-
Energy Scores are Relative: Binding energy scores are most powerful when used for comparison. Comparing the scores of different ligands against the same target provides a strong indication of relative binding affinity.[6]
-
Visualize and Analyze: Do not rely solely on the docking score. A thorough analysis of the binding pose and specific molecular interactions provides crucial insights into the structure-activity relationship and the mechanism of inhibition.[12]
By integrating these principles and protocols, scientists can leverage molecular docking as a powerful predictive tool in the ongoing development of novel and more effective triazole-based therapeutic agents.
References
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-
Monk, B. C., et al. (2015). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy, 59(8), 4869–4878. [Link]
- ScotChem. (n.d.). Preparing the protein and ligand for docking.
-
Molecular Docking. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link]
-
Podust, L. M., et al. (2004). Fluconazole binding and sterol demethylation in three CYP51 isoforms indicate differences in active site topology. Journal of Lipid Research, 45(11), 2000-2007. [Link]
-
Chen, Y.-F. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking.
-
Lamb, D. C., et al. (2000). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy, 44(3), 618-621. [Link]
-
Mbeket, S. B. N. (2022). How to validate the molecular docking results? ResearchGate. [Link]
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Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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Keniya, M.V., et al. (2018). Structure of CYP51 from the pathogen Candida albicans. RCSB PDB. [Link]
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Computational Chemistry with Emmanuel. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
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ResearchGate. (2024). Identification of Therapeutic Potential of Triazole Antifungal Drugs in Psoriasis using Network Pharmacological Approach. [Link]
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ResearchGate. (n.d.). 2D and 3D interaction of fluconazole-in cytochrome P450 14α-demethylase (CYP51) active site. [Link]
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El Mouns, B.-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Haq, F. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Ekins, S., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(6), 2563-2571. [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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ResearchGate. (2015). How can I validate a docking protocol?[Link]
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AlphaFold DB. (2022). Computed structure model of Lanosterol 14-alpha demethylase. [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
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Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]
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BioWorld. (2024). New triazole broad-spectrum antifungal agents targeting CYP51. [Link]
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Liu, J., et al. (2020). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 11, 608. [Link]
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Keniya, M. V., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. Antimicrobial Agents and Chemotherapy, 62(10), e01134-18. [Link]
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Akins, R. A. (2005). The Mechanistic Targets of Antifungal Agents: An Overview. Methods in Molecular Medicine, 118, 1-18. [Link]
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Sagatova, A., et al. (2016). Saccharomyces cerevisiae CYP51 (Lanosterol 14-alpha demethylase) G73W mutant in complex with itraconazole. RCSB PDB. [Link]
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Kumar, R., et al. (2006). Advances in synthetic approach to and antifungal activity of triazoles. Medicinal Chemistry Research, 15(6), 269-281. [Link]
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Hargrove, T., et al. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB PDB. [Link]
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Royal Society of Chemistry. (n.d.). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
This document provides a detailed, safety-first protocol for the proper disposal of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our commitment is to furnish you with procedural guidance that ensures operational safety, regulatory compliance, and environmental stewardship, reinforcing the trust you place in our expertise.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of a substance is the bedrock of its safe handling and disposal. This compound is a solid organic compound. While its specific toxicity profile is uncharacterized, data from related triazole-carboxylic acids, such as 1H-1,2,3-Triazole-4-carboxylic acid, allow for a presumptive hazard assessment.
Expected Hazards:
-
Skin Irritation (Category 2): Like many carboxylic acids and triazole derivatives, this compound is expected to cause skin irritation upon contact.[4][5]
-
Serious Eye Irritation (Category 2/2A): Direct contact with the eyes is likely to cause serious irritation.[4][5]
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[5][6]
-
Aquatic Toxicity: Some triazole derivatives are known to be toxic to aquatic life with long-lasting effects.[7] Therefore, release into the environment must be strictly avoided.
Due to these potential hazards, this compound must be managed as regulated hazardous waste .[3][8] Disposal via sanitary sewer or general trash is strictly prohibited.[2]
The Four Pillars of Safe Disposal
The entire disposal workflow rests on a foundation of four critical principles. Adherence to these pillars ensures a self-validating system of safety and compliance.
-
Source Reduction: The most effective disposal method is to not generate waste. Order only the necessary quantities of the chemical, reduce the scale of experiments where feasible, and check for surplus chemical in other labs before purchasing new stock.[3]
-
Segregation of Incompatibles: This compound is an organic acid. It must be segregated from bases, cyanides, and strong oxidizing agents to prevent violent or dangerous chemical reactions.[9][10] Mixing incompatible waste streams is a primary cause of laboratory accidents.
-
Positive Identification and Labeling: Every waste container must be accurately and clearly labeled from the moment the first drop of waste is added. Unidentified waste creates a significant safety hazard and can lead to extremely costly disposal procedures.[9][11]
-
Containment and Storage: Waste must be stored in appropriate containers within a designated and controlled area to prevent spills and environmental release.[3][8]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound in both solid form and as a constituent in solutions.
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]
-
Body Covering: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
-
Classification: Designate the waste as "Hazardous Waste: Organic Acid."
-
Segregation: Collect this waste in a container dedicated solely to acidic organic waste.
Step 3: Select an Appropriate Waste Container
-
Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or amber glass bottle.[3][11]
-
Prohibition: Never use a steel container for acidic waste, as acids can corrode the metal, leading to leaks and the potential generation of flammable hydrogen gas.[9]
-
Condition: The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[8]
Step 4: Waste Accumulation
-
Location: All waste transfers should be conducted in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[13]
-
Solid Waste: Use a dedicated spatula to transfer solid this compound directly into the waste container.
-
Solutions: Carefully pour solutions containing the compound into the designated waste container. Use a funnel to prevent spills.
-
Empty Containers: An "empty" container that held the pure compound is not truly empty and must be disposed of as hazardous waste, or it may be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[11]
Step 5: Meticulous Labeling Immediately label the waste container with a properly filled-out hazardous waste tag. The label must include:
-
The words "Hazardous Waste" .[9]
-
The full, unabbreviated chemical name: "Waste this compound" . If it is a mixture, list all components and their approximate percentages.[9]
-
The associated hazards: "Irritant" . Add appropriate hazard pictograms.[11]
-
The date the waste was first added to the container (accumulation start date).[9]
Step 6: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA.[3][9]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container should be placed within a secondary containment bin to catch any potential leaks.[8]
-
Inspect the SAA weekly for any signs of leakage or container degradation.[8]
Step 7: Arrange for Final Disposal
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may vary), arrange for its removal.[9]
-
Contact your institution's EHS department to schedule a pickup.[3]
-
EHS will then manage the ultimate disposal through a licensed hazardous waste disposal facility, in accordance with all EPA and local regulations.[8][10]
Quick Reference Disposal Summary
For ease of use, the key logistical information is summarized in the table below.
| Parameter | Requirement | Rationale & Source(s) |
| Waste Classification | Hazardous Waste: Organic Acid, Irritant | Based on functional group analysis and data from similar compounds.[4][5] Must be managed under RCRA regulations.[8] |
| PPE | Nitrile gloves, safety goggles, lab coat | Protects against expected skin, eye, and respiratory irritation hazards.[6] |
| Compatible Container | HDPE or Glass Bottle with Screw Cap | Acids require non-metallic, corrosion-resistant containers to ensure integrity.[3][9] |
| Incompatible Materials | Bases, Strong Oxidizing Agents, Cyanides | To prevent dangerous exothermic or gas-producing reactions.[9][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with Secondary Containment | Ensures controlled, safe storage at the point of generation and mitigates spill risks.[3][8][9] |
| Labeling | "Hazardous Waste", Full Chemical Name(s) & %, Hazard(s), Accumulation Date | Required for regulatory compliance, safety, and proper final disposal. Prevents creation of unknown waste.[9][11] |
| Final Disposal Method | Collection by institutional EHS for incineration or other approved methods. | Ensures environmentally sound and legally compliant disposal. Sewer/trash disposal is prohibited.[2][7][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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LAB 5 - Carboxylic Acids and Derivatives. Chemistry LibreTexts. [Link]
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Safety Data Sheet for 5-(o-tolyl)-1H-1,2,4-triazole-3-carboxylic acid. AA Blocks. [Link]
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1,2,3-Triazole-4-carboxylic acid PubChem Entry. National Center for Biotechnology Information. [Link]
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Personal protective equipment for handling 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Comprehensive Safety Protocol: Handling 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
A Senior Application Scientist's Guide to Mitigating Risk in Research and Development
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling this compound. As a novel compound, specific toxicological data is limited. Therefore, this guide is built upon a conservative risk assessment, extrapolating from the known hazards of its core chemical moieties: the 1,2,3-triazole ring and the carboxylic acid group. The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from receipt to disposal, prioritizes the well-being of laboratory personnel and the integrity of the research environment.
Presumptive Hazard Profile and Risk Assessment
The chemical structure combines a carboxylic acid, known for its potential to cause skin and eye irritation or corrosion, with a triazole ring, a heterocyclic compound class that requires careful handling.[1][2] Without specific data for this compound, we must assume it presents the following hazards based on analogous structures like 1,2,3-triazole-4-carboxylic acid and general principles of chemical safety:
-
Skin Irritation: Potential to cause redness, itching, or burns upon contact.[3][4][5]
-
Serious Eye Irritation: Direct contact with eyes could lead to significant damage.[1][3][4][5]
-
Respiratory Tract Irritation: Inhalation of the compound, particularly in its powdered form, may irritate the respiratory system.[5][6]
-
Unknown Systemic Effects: As with many novel research chemicals, long-term or systemic toxicity has not been established. Prudent practice dictates minimizing all routes of exposure.[7]
This risk profile mandates the use of stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a static choice but a dynamic decision based on the specific task and the physical form of the chemical. The following table outlines the minimum required PPE for handling this compound.
| Task | Physical Form | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Aliquotting | Solid (Powder) | NIOSH-approved N95 Respirator (or higher) | Chemical safety goggles and face shield | Chemical-resistant nitrile or butyl rubber gloves | Full-coverage lab coat, closed-toe shoes |
| Solution Preparation | Solid into Liquid | NIOSH-approved N95 Respirator (during solid addition) | Chemical safety goggles and face shield | Chemical-resistant nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat |
| Handling Solutions | Liquid | Not required (if handled in a certified chemical fume hood) | Chemical safety goggles | Chemical-resistant nitrile or butyl rubber gloves | Full-coverage lab coat |
| Reaction Workup/Purification | Liquid/Mixed | Not required (if handled in a certified chemical fume hood) | Chemical safety goggles and face shield | Chemical-resistant nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat |
Causality of PPE Selection:
-
Respiratory Protection: Handling the solid form can generate airborne dust.[6] An N95 respirator is the minimum requirement to prevent inhalation of these irritating particles.[8] All operations involving solids should ideally be performed in a ventilated enclosure or chemical fume hood to further minimize aerosolization.[9]
-
Eye and Face Protection: Given the presumptive serious eye irritation hazard, chemical safety goggles are mandatory at all times.[1][10] A face shield must be worn over the goggles during tasks with a higher splash risk, such as transferring solutions or adding the solid to a solvent.[11]
-
Hand Protection: Nitrile or butyl rubber gloves provide robust protection against acidic compounds and organic molecules.[1][8] Always inspect gloves for defects before use.[9][12] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[7] Never wear gloves outside the laboratory area to prevent cross-contamination.[7]
-
Body Protection: A lab coat protects skin and personal clothing from incidental contact.[6] For larger-scale operations or when transferring significant volumes of solution, a chemical-resistant apron provides an additional barrier against spills.[13] Closed-toe shoes are a fundamental requirement for all laboratory work.[10]
Standard Operating Procedures (SOPs)
Adherence to methodical procedures is critical for safety. All handling of this compound should occur within a certified chemical fume hood.[13]
SOP-1: Weighing the Solid Compound
-
Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure. Place a disposable weighing paper or boat on the balance.
-
Don PPE: Put on all required PPE as specified for handling solids in the table above.
-
Transfer: Carefully use a spatula to transfer the desired amount of this compound to the weighing boat. Perform this action slowly and close to the surface to minimize dust generation.
-
Cleaning: After weighing, carefully fold the weighing paper and place it in your reaction vessel. Clean the spatula and any affected surfaces with a damp cloth to capture any residual dust before removing PPE.
-
Disposal: Dispose of the cleaning cloth and gloves as hazardous waste.
SOP-2: Preparing a Solution
-
Preparation: Place a stir plate and a flask containing the appropriate solvent inside a chemical fume hood.
-
Don PPE: Wear the PPE specified for solution preparation, including a respirator, goggles, and a face shield.
-
Addition: While stirring the solvent, slowly add the pre-weighed solid compound to the flask. Adding the solid to the vortex of the stirring liquid helps to wet the powder quickly, minimizing dust.
-
Completion: Once the solid is fully dissolved, you may remove the respirator if the remainder of the procedure is contained within the fume hood. Keep all other PPE on.
-
Storage: Tightly cap the solution and label the container with the chemical name, concentration, date, and your initials.
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[6][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[6][14] Seek immediate medical attention regardless of the severity.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][14]
Spill Response
The response to a spill depends on its scale and nature.
Disposal and Decontamination
All materials contaminated with this compound, including unused product, reaction mixtures, and disposable PPE, must be treated as hazardous waste.[2][15]
-
Waste Collection: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through your institution's licensed environmental health and safety (EHS) office. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[15]
-
Decontamination: Thoroughly clean all glassware and equipment after use. A standard laboratory detergent wash followed by appropriate solvent rinses is typically sufficient.
By integrating these safety protocols into your daily workflow, you build a resilient culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
